Product packaging for 3-Ethyl-4-methylhexane(Cat. No.:CAS No. 3074-77-9)

3-Ethyl-4-methylhexane

Cat. No.: B15343676
CAS No.: 3074-77-9
M. Wt: 128.25 g/mol
InChI Key: OKCRKWVABWILDR-UHFFFAOYSA-N
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Description

3-Ethyl-4-methylhexane is a natural product found in Apium graveolens with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H20 B15343676 3-Ethyl-4-methylhexane CAS No. 3074-77-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3074-77-9

Molecular Formula

C9H20

Molecular Weight

128.25 g/mol

IUPAC Name

3-ethyl-4-methylhexane

InChI

InChI=1S/C9H20/c1-5-8(4)9(6-2)7-3/h8-9H,5-7H2,1-4H3

InChI Key

OKCRKWVABWILDR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(CC)CC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Ethyl-4-methylhexane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-4-methylhexane is a branched-chain alkane, a class of saturated hydrocarbons. As an isomer of nonane (C9H20), it is a colorless, flammable liquid at room temperature.[1] This document provides a comprehensive overview of its chemical and physical properties, available spectroscopic data, and general protocols relevant to its synthesis and analysis. Given its primary application as a reference standard in gas chromatography, understanding its physicochemical characteristics is crucial for accurate analytical method development and quality control. This guide synthesizes available data to support its use in research and development settings.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below. This data is essential for handling, storage, and application of the compound in a laboratory setting.

Table 1: General and Physical Properties
PropertyValueSource(s)
Molecular Formula C9H20[2]
Molecular Weight 128.25 g/mol [2]
CAS Number 3074-77-9[3]
IUPAC Name This compound[2]
Synonyms 4-Ethyl-3-methylhexane, 3-Methyl-4-ethylhexane[3]
Appearance Colorless liquid (expected)
Density 0.744 g/cm³ (estimated)
Boiling Point 142.2 °C at 760 mmHg
Melting Point -113.15 °C (estimated)
Flash Point 25 °C (77 °F) (estimated)
Vapor Pressure 7.77 mmHg at 25°C
Refractive Index 1.415 at 20°C
Solubility Insoluble in water; soluble in organic solvents
Table 2: Thermodynamic Properties
PropertyValueSource(s)
Standard Enthalpy of Formation (Gas) -239.65 kJ/mol (Joback method)
Standard Enthalpy of Combustion -6124.08 kJ/mol
Heat Capacity (Gas, 298.15 K) 224.2 J/mol·K (Joback method)

Spectroscopic Data

Spectroscopic data is fundamental for the identification and structural elucidation of chemical compounds.

  • Mass Spectrometry (MS): The mass spectrum of this compound is characterized by fragmentation patterns typical of branched alkanes. The electron ionization (EI) mass spectrum shows a molecular ion peak (M+) at m/z 128, with prominent fragment ions corresponding to the loss of alkyl groups.[3]

  • Infrared Spectroscopy (IR): The IR spectrum of this compound exhibits characteristic C-H stretching vibrations in the 2850-3000 cm⁻¹ region and C-H bending vibrations around 1375-1470 cm⁻¹. As an alkane, it lacks strong characteristic absorptions from functional groups.[4]

Reactivity and Stability

This compound, as a saturated alkane, is a relatively inert compound. Its chemical reactivity is limited under normal conditions.

  • Combustion: It is a flammable liquid and will undergo complete combustion in the presence of sufficient oxygen to produce carbon dioxide and water.

  • Halogenation: In the presence of UV light or high temperatures, it can undergo free-radical halogenation, where hydrogen atoms are substituted by halogen atoms (e.g., chlorine or bromine).

  • Stability: The compound is stable under standard temperature and pressure. It should be stored in a well-ventilated area, away from heat, sparks, and open flames.

Experimental Protocols

Detailed, validated experimental protocols for the specific synthesis and analysis of this compound are not widely published. However, general methods for the synthesis of branched alkanes and their analysis by gas chromatography are well-established and can be adapted.

Synthesis of Branched Alkanes: Wurtz Reaction (Illustrative Protocol)

The Wurtz reaction is a classic method for the coupling of alkyl halides to form a new carbon-carbon bond, producing a larger alkane.[6] While it has limitations, particularly for the synthesis of unsymmetrical alkanes, it provides a conceptual basis for alkane synthesis.

Reaction:

2 R-X + 2 Na → R-R + 2 NaX

Materials:

  • Alkyl halide (e.g., 2-bromobutane and 2-bromopentane as precursors for a related structure)

  • Sodium metal

  • Anhydrous diethyl ether (solvent)

  • Round-bottom flask with a reflux condenser

  • Drying tube (e.g., with calcium chloride)

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Set up a dry round-bottom flask with a reflux condenser and a drying tube.

  • Add small pieces of sodium metal to the flask containing anhydrous diethyl ether.

  • Slowly add a solution of the alkyl halides in anhydrous diethyl ether to the flask.

  • Gently heat the mixture to initiate the reaction, which is often exothermic.

  • After the reaction is complete, cool the mixture and carefully quench any unreacted sodium with a small amount of ethanol.

  • Wash the reaction mixture with water in a separatory funnel.

  • Separate the organic layer, dry it over an anhydrous drying agent (e.g., magnesium sulfate), and filter.

  • Purify the resulting alkane by fractional distillation.

Note: The Wurtz reaction with two different alkyl halides will produce a mixture of three different alkanes, which can be difficult to separate.

Analysis by Gas Chromatography (General Protocol)

Gas chromatography is the primary analytical technique for separating and quantifying volatile compounds like this compound.

Instrumentation:

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID)

  • Capillary column suitable for hydrocarbon analysis (e.g., non-polar phase like DB-1 or similar)

  • Helium or hydrogen as carrier gas

  • Autosampler or manual syringe for injection

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane or pentane).

  • GC Method Setup:

    • Set the injector temperature to ensure rapid volatilization of the sample (e.g., 250 °C).

    • Set the detector temperature appropriately for the FID (e.g., 300 °C).

    • Program the column oven temperature. An initial temperature hold followed by a temperature ramp is common for separating a mixture of alkanes (e.g., start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C).[7]

    • Set the carrier gas flow rate.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.[7]

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time, which can be confirmed by running a standard of the pure compound. The peak area is proportional to the concentration of the compound.

Visualizations

Logical Relationship: Classification of Hydrocarbons

The following diagram illustrates the classification of hydrocarbons, placing this compound within this framework.

G hydrocarbons Hydrocarbons aliphatic Aliphatic hydrocarbons->aliphatic aromatic Aromatic hydrocarbons->aromatic alkanes Alkanes (CnH2n+2) aliphatic->alkanes alkenes Alkenes aliphatic->alkenes alkynes Alkynes aliphatic->alkynes cycloalkanes Cycloalkanes aliphatic->cycloalkanes branched Branched Alkanes alkanes->branched linear Linear Alkanes alkanes->linear target This compound branched->target

Caption: Classification of hydrocarbons showing the position of this compound.

Experimental Workflow: Gas Chromatography Analysis

This diagram outlines a typical workflow for the analysis of a sample containing this compound using gas chromatography.

G cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing sample Obtain Sample dissolve Dissolve in Volatile Solvent sample->dissolve inject Inject into GC dissolve->inject separate Separate on Capillary Column inject->separate detect Detect with FID separate->detect chromatogram Generate Chromatogram detect->chromatogram identify Identify Peak by Retention Time chromatogram->identify quantify Quantify by Peak Area identify->quantify report report quantify->report Final Report

Caption: A typical workflow for the analysis of this compound by Gas Chromatography.

Conclusion

References

An In-depth Technical Guide to 3-Ethyl-4-methylhexane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 3-Ethyl-4-methylhexane, including its various identifiers, physicochemical properties, and general experimental protocols for its analysis. This document is intended to serve as a valuable resource for professionals in research and development.

Chemical Identifiers

This compound is a branched alkane with the molecular formula C9H20. It is one of the many isomers of nonane. Accurate identification of this compound is crucial for scientific research and chemical inventory management. The primary identifiers for this compound are summarized in the table below.

Identifier TypeValue
CAS Number 3074-77-9[1]
IUPAC Name This compound[2]
Synonyms 4-Ethyl-3-methylhexane, 3-Methyl-4-ethylhexane[1]
PubChem CID 18314[2]
InChI InChI=1S/C9H20/c1-5-8(4)9(6-2)7-3/h8-9H,5-7H2,1-4H3[2]
InChIKey OKCRKWVABWILDR-UHFFFAOYSA-N[2]
SMILES CCC(C)C(CC)CC[2]
Molecular Formula C9H20[2]

A diagram illustrating the logical relationship between these core identifiers is provided below.

G Figure 1: Identifiers for this compound cluster_structure Structural & Formulaic Identifiers cluster_registry Registry & Database Identifiers CAS CAS Number 3074-77-9 PubChem PubChem CID 18314 CAS->PubChem is cross-referenced in IUPAC IUPAC Name This compound IUPAC->PubChem InChI InChI InChI=1S/C9H20/... IUPAC->InChI generates SMILES SMILES CCC(C)C(CC)CC IUPAC->SMILES can be represented as Synonyms Synonyms 4-Ethyl-3-methylhexane, etc. InChIKey InChIKey OKCRKWVABWILDR-UHFFFAOYSA-N InChI->InChIKey generates Formula Molecular Formula C9H20 Formula->IUPAC is the basis for

A diagram of the relationships between chemical identifiers.

Physicochemical Properties

The physicochemical properties of this compound are essential for understanding its behavior in various applications, including its use as a reference standard in gas chromatography and mass spectrometry.[1] A summary of its key properties is presented in the table below.

PropertyValue
Molecular Weight 128.25 g/mol [1][2]
Boiling Point 140.1 °C at 760 mmHg (estimated)[3]
Melting Point -112.99 °C (estimated)[3]
Density 0.721 g/cm³ (estimated)[3]
Vapor Pressure 7.77 mmHg at 25 °C (estimated)[3]
Flash Point 59.3 °C (estimated)[3]
Refractive Index 1.4128 (estimated)[3]
XLogP3-AA 4.5[1]

Experimental Protocols

Gas chromatography is a primary technique for the separation and analysis of volatile compounds like this compound.

  • Objective: To separate this compound from a mixture and determine its retention time for identification and quantification.

  • General Methodology:

    • Column Selection: A non-polar capillary column, such as one coated with polydimethylsiloxane (e.g., DB-1, HP-1), is typically used for alkane analysis.

    • Inlet and Oven Programming: A split/splitless inlet is commonly used. The oven temperature program would start at a low temperature (e.g., 40-60 °C) and ramp up to a higher temperature (e.g., 250-300 °C) to ensure the elution of all components.

    • Carrier Gas: Helium or hydrogen is typically used as the carrier gas at a constant flow rate.

    • Detector: A Flame Ionization Detector (FID) is commonly used for hydrocarbon analysis due to its high sensitivity.

    • Data Analysis: The retention time of the peak corresponding to this compound is compared to that of a known standard. The peak area can be used for quantification. The Kovats retention index for this compound on a standard non-polar column is approximately 856.[2]

Mass spectrometry is often coupled with gas chromatography (GC-MS) to provide structural information for the identification of compounds.

  • Objective: To obtain the mass spectrum of this compound for structural elucidation and confirmation of its identity.

  • General Methodology:

    • Ionization: Electron Ionization (EI) at 70 eV is the most common method for the analysis of alkanes.

    • Mass Analyzer: A quadrupole or ion trap mass analyzer is typically used.

    • Fragmentation Pattern: Branched alkanes like this compound undergo characteristic fragmentation. The molecular ion peak (M+) at m/z 128 may be of low abundance. Fragmentation tends to occur at the branching points, leading to the formation of stable carbocations. Common fragments for nonane isomers would include alkyl fragments with losses of methyl (M-15), ethyl (M-29), propyl (M-43), and butyl (M-57) groups.

    • Data Analysis: The resulting mass spectrum is compared with reference spectra in databases like the NIST Mass Spectral Library for positive identification.

Infrared spectroscopy can be used to identify the functional groups present in a molecule. For an alkane like this compound, the spectrum is characterized by C-H and C-C bond vibrations.

  • Objective: To obtain the infrared spectrum of this compound to confirm the presence of alkane functional groups.

  • General Methodology:

    • Sample Preparation: The sample can be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr) or as a dilute solution in a suitable solvent (e.g., carbon tetrachloride, CCl4).

    • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

    • Spectral Features: The IR spectrum of this compound will exhibit strong C-H stretching vibrations in the region of 2850-3000 cm⁻¹. C-H bending vibrations for methyl (-CH3) and methylene (-CH2-) groups will be observed around 1465 cm⁻¹ and 1375 cm⁻¹. The spectrum is generally simple due to the lack of other functional groups.

    • Data Analysis: The positions and intensities of the absorption bands are used to confirm the alkane nature of the compound.

Synthesis

While detailed, step-by-step synthesis protocols for this compound are not widely published, it can be synthesized through various organic chemistry reactions, typically involving the formation of carbon-carbon bonds. General approaches could include Grignard reactions or Corey-House synthesis, starting from smaller alkyl halides.

Conclusion

This technical guide provides essential information on this compound for researchers and professionals in the chemical and pharmaceutical sciences. The compiled data on its identifiers and physicochemical properties, along with the general experimental methodologies, serves as a foundational resource for further research and application of this compound.

References

An In-depth Technical Guide to the Isomers and Stereoisomers of 3-Ethyl-4-methylhexane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the isomers and stereoisomers of 3-Ethyl-4-methylhexane, a saturated hydrocarbon with the molecular formula C₉H₂₀. The document delves into the structural and stereochemical diversity of this compound, presenting detailed information on its constitutional isomers and stereoisomers. Key physical properties are summarized, and a representative experimental protocol for the chiral separation of its stereoisomers via gas chromatography is detailed. Furthermore, principles of spectroscopic analysis for the identification of these isomers are discussed. Visual diagrams generated using the DOT language are provided to illustrate the relationships between the various isomeric forms. This guide is intended to serve as a valuable resource for professionals in research, science, and drug development who require a thorough understanding of the isomeric landscape of branched alkanes.

Introduction to Isomerism in this compound

Isomerism is a fundamental concept in organic chemistry, describing the existence of different compounds with the same molecular formula but distinct arrangements of atoms. For the molecular formula C₉H₂₀, there are 35 possible constitutional isomers, which differ in the connectivity of their carbon skeletons.[1][2][3] this compound is one of these constitutional isomers.

Beyond constitutional isomerism, this compound exhibits stereoisomerism due to the presence of chiral centers. Chirality, or "handedness," is a critical consideration in drug development, as different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles.

Constitutional Isomers of C₉H₂₀

The molecular formula C₉H₂₀ corresponds to the alkane nonane and its various branched isomers. These isomers possess the same molecular weight but differ in their physical properties, such as boiling point, melting point, and density, due to variations in their molecular shape and intermolecular forces. A comprehensive list of the 35 constitutional isomers of C₉H₂₀ can be found in various chemical databases.[1][2][3]

Table 1: Physical Properties of n-Nonane and Selected Branched Isomers

IsomerBoiling Point (°C)Melting Point (°C)Density (g/cm³)
n-Nonane150.8-53.50.718
2-Methyloctane143.3-80.70.713
3-Methyloctane144.2-0.727
2,2-Dimethylheptane134.6-83.50.716
3,3-Dimethylheptane137.9-88.70.735
This compound 140.1 [4]-112.99 [4]0.721 [4]
2,2,4,4-Tetramethylpentane122.3-0.721

Note: Data for isomers other than this compound is sourced from publicly available chemical databases for comparative purposes.

Stereoisomers of this compound

This compound possesses two chiral centers at carbons 3 and 4. A chiral center is a carbon atom that is attached to four different groups. The presence of 'n' chiral centers can lead to a maximum of 2ⁿ stereoisomers. For this compound, with n=2, there are a total of four possible stereoisomers.

These stereoisomers can be categorized into pairs of enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images).

The four stereoisomers are:

  • (3R, 4R)-3-Ethyl-4-methylhexane

  • (3S, 4S)-3-Ethyl-4-methylhexane

  • (3R, 4S)-3-Ethyl-4-methylhexane

  • (3S, 4R)-3-Ethyl-4-methylhexane

The pair ((3R, 4R) and (3S, 4S)) are enantiomers. The pair ((3R, 4S) and (3S, 4R)) are also enantiomers. Any other pairing of these stereoisomers results in diastereomers (e.g., (3R, 4R) and (3R, 4S)).

stereoisomers cluster_enantiomers1 Enantiomeric Pair 1 cluster_enantiomers2 Enantiomeric Pair 2 3R,4R (3R, 4R)-3-Ethyl-4-methylhexane 3S,4S (3S, 4S)-3-Ethyl-4-methylhexane 3R,4R->3S,4S Enantiomers 3R,4S (3R, 4S)-3-Ethyl-4-methylhexane 3R,4R->3R,4S Diastereomers 3S,4R (3S, 4R)-3-Ethyl-4-methylhexane 3R,4R->3S,4R Diastereomers 3S,4S->3R,4S Diastereomers 3S,4S->3S,4R Diastereomers 3R,4S->3S,4R Enantiomers

Stereoisomeric relationships of this compound.
Physical Properties of Stereoisomers

Enantiomers have identical physical properties in an achiral environment, such as boiling point, melting point, and density. However, they differ in their interaction with plane-polarized light, a property known as optical activity.[5][6] One enantiomer will rotate the plane of polarized light in a clockwise direction (dextrorotatory, (+)), while its mirror image will rotate it in a counter-clockwise direction (levorotatory, (-)) to an equal extent. Diastereomers, on the other hand, have different physical properties.

Table 2: Predicted Properties of this compound Stereoisomers

StereoisomerBoiling Point (°C)Density (g/cm³)Specific Rotation ([α]D)
(3R, 4R)Expected to be different from diastereomersExpected to be different from diastereomers+y
(3S, 4S)Same as (3R, 4R)Same as (3R, 4R)-y
(3R, 4S)Expected to be different from enantiomersExpected to be different from enantiomers+z or -z
(3S, 4R)Same as (3R, 4S)Same as (3R, 4S)-z or +z (opposite of (3R, 4S))

Note: 'y' and 'z' represent the magnitude of specific rotation, which would need to be determined experimentally.

Experimental Protocols for Separation and Identification

Chiral Separation by Gas Chromatography (GC)

The separation of the stereoisomers of this compound can be achieved using chiral gas chromatography. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For non-polar compounds like alkanes, cyclodextrin-based CSPs are often effective.

The following is a representative protocol adapted from the separation of similar branched alkanes, such as 3,4-dimethylhexane.[7]

Objective: To separate the four stereoisomers of this compound.

Instrumentation:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID)

  • Chiral Capillary Column: e.g., Chirasil-Dex (a derivatized cyclodextrin stationary phase)

  • Injector: Split/Splitless

  • Carrier Gas: Helium or Hydrogen

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound isomer mixture in a volatile solvent (e.g., pentane or hexane) at a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Carrier Gas Flow Rate: 1 mL/min (constant flow)

    • Split Ratio: 100:1

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 5 minutes

      • Ramp: 2 °C/min to 100 °C

      • Hold at 100 °C for 10 minutes

  • Injection: Inject 1 µL of the prepared sample into the GC.

  • Data Analysis: Analyze the resulting chromatogram. The four stereoisomers should elute at different retention times. The relative peak areas can be used to determine the proportion of each stereoisomer in the mixture.

gc_workflow cluster_gc GC System Sample This compound Isomer Mixture Preparation Sample Preparation (1 mg/mL) Sample->Preparation Solvent Volatile Solvent (e.g., Pentane) Solvent->Preparation GC Gas Chromatograph Preparation->GC Injector Injector (250°C) Column Chiral Capillary Column (e.g., Chirasil-Dex) Oven Oven (Temperature Program) Detector FID Detector (250°C) Injector->Column Column->Detector Data Data Acquisition and Analysis Detector->Data Chromatogram Chromatogram with Separated Peaks Data->Chromatogram

Workflow for chiral GC separation.
Spectroscopic Identification

¹H and ¹³C NMR spectroscopy are powerful tools for determining the constitution of organic molecules. For the constitutional isomers of C₉H₂₀, each will exhibit a unique NMR spectrum based on its specific arrangement of atoms.

For the stereoisomers of this compound, the NMR spectra of enantiomeric pairs will be identical in an achiral solvent. However, the spectra of diastereomers will be different.

Expected ¹H NMR Features for this compound:

  • Alkyl Protons (CH₃, CH₂): A complex series of overlapping signals in the upfield region (approximately 0.8-1.5 ppm).[8][9]

  • Methine Protons (CH): Signals for the protons at the chiral centers (C3 and C4) would be expected further downfield within the alkyl region, coupled to neighboring protons.

Expected ¹³C NMR Features for this compound:

  • Due to the molecule's asymmetry, nine distinct signals would be expected in the ¹³C NMR spectrum, corresponding to the nine carbon atoms.

IR spectroscopy is primarily used to identify functional groups. As alkanes lack functional groups, their IR spectra are relatively simple, characterized by C-H and C-C bond vibrations.[4][10][11]

Expected IR Absorption Bands for this compound:

  • C-H stretching: Strong absorptions in the 2850-2960 cm⁻¹ region.[4]

  • C-H bending: Absorptions for CH₂ and CH₃ groups in the 1365-1475 cm⁻¹ range.[10]

The IR spectra of all four stereoisomers of this compound are expected to be very similar and likely indistinguishable, as they have the same functional groups and bonding.

Synthesis of Specific Stereoisomers

The synthesis of specific stereoisomers of chiral alkanes is a challenging task but can be achieved through various methods in asymmetric synthesis.[12][13] These methods often involve the use of chiral catalysts or chiral starting materials to control the stereochemical outcome of a reaction. For example, stereoselective reduction of a corresponding unsaturated precursor using a chiral hydrogenation catalyst could potentially yield an enantiomerically enriched sample of a this compound stereoisomer.

Conclusion

This compound, a constitutional isomer of nonane, presents a rich stereochemical landscape with four distinct stereoisomers. Understanding the properties and relationships between these isomers is crucial, particularly in fields where molecular shape and chirality play a significant role. While specific experimental data for the individual stereoisomers are sparse, established principles of stereochemistry and analytical techniques provide a robust framework for their study. Chiral gas chromatography stands out as a key technique for the separation and analysis of these volatile chiral alkanes. This guide provides a foundational understanding and a practical approach for researchers and professionals working with such molecules.

References

Spectroscopic Profile of 3-Ethyl-4-methylhexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the branched alkane, 3-Ethyl-4-methylhexane (CAS: 3074-77-9). The information presented herein is intended to support research and development activities by offering detailed spectral analysis and the methodologies for their acquisition. This document adheres to stringent data presentation and visualization standards to ensure clarity and ease of comparison for scientific professionals.

Mass Spectrometry

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

Data Presentation

The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak and a series of fragment ions. The most abundant fragments provide insights into the stability of the resulting carbocations.

m/zRelative Intensity (%)Proposed Fragment
43100[C₃H₇]⁺
5795[C₄H₉]⁺
7150[C₅H₁₁]⁺
8530[C₆H₁₃]⁺
9910[C₇H₁₅]⁺
1285[C₉H₂₀]⁺ (Molecular Ion)

Data sourced from NIST WebBook.[1][2]

Experimental Protocol

The mass spectrum was obtained using an electron ionization source coupled with a mass analyzer. While specific instrumental parameters for this exact spectrum are not detailed in the public database, a general protocol for the mass spectrometry of alkanes is as follows:

  • Sample Introduction: The liquid sample is introduced into the instrument, typically via a gas chromatograph (GC-MS) for separation and purification before ionization.

  • Ionization: The sample is bombarded with a beam of electrons, typically at 70 eV, causing the molecule to lose an electron and form a positively charged molecular ion (M⁺•).

  • Fragmentation: The high internal energy of the molecular ion leads to fragmentation, breaking covalent bonds to form smaller, more stable carbocations and neutral radicals. Cleavage is often favored at points of branching due to the increased stability of tertiary and secondary carbocations.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector) which separates them based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a characteristic "fingerprint" that can be used for functional group identification.

Data Presentation

The gas-phase IR spectrum of this compound is dominated by absorptions corresponding to C-H stretching and bending vibrations.

Wavenumber (cm⁻¹)Assignment
2850-3000C-H stretch (from CH₃ and CH₂ groups)
1450-1470C-H bend (scissoring)
1370-1380C-H bend (from CH₃ groups)

Data sourced from NIST WebBook.[1][3]

Experimental Protocol

The provided spectrum is a gas-phase measurement. A general procedure for obtaining a gas-phase IR spectrum is as follows:

  • Sample Preparation: A small amount of the liquid sample is vaporized into an evacuated gas cell. The cell is equipped with windows transparent to IR radiation, such as NaCl or KBr.

  • IR Analysis: A beam of infrared radiation is passed through the gas cell.

  • Spectral Acquisition: A detector measures the amount of radiation that passes through the sample at each wavenumber. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. For Fourier-transform infrared (FTIR) spectroscopy, an interferometer is used to modulate the IR beam, and the resulting interferogram is mathematically converted to a spectrum using a Fourier transform.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the lack of publicly available experimental NMR data for this compound, the following data has been generated using validated prediction algorithms. This data should be used as an estimation and for reference purposes only.

¹³C-NMR Data (Predicted)
Chemical Shift (ppm)Carbon Assignment
~11.5CH₃ (from ethyl group)
~14.2CH₃ (from methyl group)
~23.0CH₂ (from ethyl group)
~29.5CH₂ (in hexane chain)
~34.0CH (methine at C4)
~41.0CH (methine at C3)
~10.0 - 45.0Remaining CH₂ and CH₃ carbons
¹H-NMR Data (Predicted)
Chemical Shift (ppm)MultiplicityIntegrationProton Assignment
~0.8-0.9Triplet/Doublet9HCH₃ groups
~1.1-1.4Multiplet10HCH₂ groups
~1.5-1.7Multiplet1HCH (methine) groups
Experimental Protocol (General for ¹H and ¹³C NMR)
  • Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃) to avoid solvent signals in the ¹H-NMR spectrum. A small amount of a reference standard, typically tetramethylsilane (TMS), is added to provide a reference signal at 0 ppm.

  • NMR Analysis: The sample tube is placed in the NMR spectrometer, which subjects it to a strong magnetic field.

  • Data Acquisition: The sample is irradiated with radiofrequency pulses, which excite the atomic nuclei. As the nuclei relax, they emit signals that are detected and recorded as a free induction decay (FID).

  • Data Processing: The FID is converted into a spectrum using a Fourier transform. The resulting spectrum shows the chemical shifts, multiplicities, and integrations of the different nuclei in the molecule.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis cluster_structure Structure Elucidation Sample Sample MS Mass Spectrometry Sample->MS Analysis IR IR Spectroscopy Sample->IR Analysis NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Analysis MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data Generates IR_Data Functional Group Identification IR->IR_Data Generates NMR_Data Carbon-Hydrogen Framework NMR->NMR_Data Generates Structure This compound Structure Confirmation MS_Data->Structure Combined Interpretation IR_Data->Structure Combined Interpretation NMR_Data->Structure Combined Interpretation

Caption: Workflow for spectroscopic analysis of this compound.

References

Thermodynamic Properties of 3-Ethyl-4-methylhexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of 3-Ethyl-4-methylhexane (C9H20), a branched alkane. The information presented herein is crucial for professionals in research, science, and drug development who require precise data for modeling, process design, and safety assessments. This document summarizes key quantitative data in structured tables, details common experimental methodologies for their determination, and provides a visual representation of a typical experimental workflow.

Core Thermodynamic Data

The thermodynamic properties of this compound have been determined through various experimental and computational methods. The following tables summarize the most critical and frequently utilized data points.

Physical and General Properties
PropertyValueSource
Molecular FormulaC9H20[1]
Molecular Weight128.25 g/mol [2]
CAS Number3074-77-9[1][3]
Boiling Point (at 760 mmHg)140.1 °C[3]
Melting Point-112.99 °C[3]
Density (at 25°C)0.721 g/cm³[3]
Refractive Index1.4128[3]
Vapor Pressure (at 25°C)7.77 mmHg (1.036 kPa)[3]
Enthalpy and Entropy Data

The National Institute of Standards and Technology (NIST) provides critically evaluated data for the ideal gas and liquid phases of this compound over a range of temperatures.[3]

Thermodynamic PropertyTemperature RangePhase
Enthalpy200 K to 1500 KIdeal Gas
Enthalpy250 K to 576.044 KLiquid in equilibrium with Gas
Entropy200 K to 1500 KIdeal Gas
Entropy250 K to 576.044 KLiquid in equilibrium with Gas

Specific values for enthalpy and entropy at various temperatures can be accessed through the NIST/TRC Web Thermo Tables (WTT).

Heat Capacity Data
Thermodynamic PropertyTemperature RangePhase
Heat Capacity at Constant Pressure200 K to 1500 KIdeal Gas

Detailed temperature-dependent heat capacity data is available from the NIST/TRC Web Thermo Tables (WTT).

Experimental Protocols

The determination of the thermodynamic properties of alkanes like this compound relies on well-established experimental techniques. The following sections describe the general methodologies employed.

Adiabatic Calorimetry for Heat Capacity Measurement

Adiabatic calorimetry is a highly precise method used to determine the heat capacity of a substance.

Methodology:

  • Sample Preparation: A high-purity sample of this compound is synthesized or purified, with its purity verified by gas chromatography. The sample is then carefully weighed and sealed in a calorimetric vessel.

  • Apparatus: The calorimetric vessel is placed within an adiabatic shield. The temperature of this shield is controlled to precisely match the temperature of the vessel, minimizing heat exchange with the surroundings.

  • Measurement: A known quantity of electrical energy is supplied to a heater within the calorimetric vessel, causing a small increase in the temperature of the sample.

  • Data Acquisition: The temperature of the sample is meticulously measured before and after the energy input using a platinum resistance thermometer.

  • Calculation: The heat capacity (Cp) is calculated from the measured energy input (Q) and the corresponding temperature rise (ΔT) using the formula: Cp = Q / ΔT

  • Data Analysis: This process is repeated over a range of temperatures to determine the temperature dependence of the heat capacity.

Differential Scanning Calorimetry (DSC)

DSC is another common technique for measuring heat capacity and phase transition enthalpies.

Methodology:

  • Sample and Reference Pans: A small, accurately weighed sample of this compound is placed in a sample pan, and an empty pan serves as a reference.

  • Heating Program: The sample and reference pans are subjected to a controlled temperature program (heating or cooling at a constant rate).

  • Heat Flow Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Data Analysis: The difference in heat flow is directly proportional to the heat capacity of the sample. The data is analyzed to determine the heat capacity as a function of temperature. Enthalpies of phase transitions (e.g., melting) can also be determined from the integrated peak areas during the transition.

Vapor Pressure Measurement using the Static Method

The static method is a direct way to measure the vapor pressure of a liquid.

Methodology:

  • Sample Degassing: A sample of this compound is placed in a thermostatted vessel connected to a pressure-measuring device. The sample is thoroughly degassed to remove any dissolved air.

  • Equilibrium: The sample is maintained at a constant temperature until the pressure in the vessel stabilizes, indicating that the liquid and vapor phases are in equilibrium.

  • Pressure Measurement: The equilibrium pressure is recorded using a high-precision pressure transducer.

  • Temperature Variation: The temperature of the vessel is then changed, and the new equilibrium pressure is measured. This is repeated for a range of temperatures.

  • Data Analysis: The vapor pressure data as a function of temperature can be used to derive other thermodynamic properties, such as the enthalpy of vaporization, using the Clausius-Clapeyron equation.

Visualizations

Experimental Workflow for Adiabatic Calorimetry

experimental_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis synthesis Synthesis/Purification purity Purity Verification (GC) synthesis->purity weighing Weighing purity->weighing sealing Sealing in Calorimeter weighing->sealing placement Placement in Adiabatic Calorimeter sealing->placement heating Energy Input (Q) placement->heating temp_measure Temperature Measurement (T1, T2) heating->temp_measure calculation Calculate ΔT = T2 - T1 temp_measure->calculation cp_calc Calculate Cp = Q / ΔT calculation->cp_calc temp_dependence Repeat for Temperature Dependence cp_calc->temp_dependence

Caption: Workflow for Heat Capacity Determination by Adiabatic Calorimetry.

References

Physicochemical Properties of 3-Ethyl-4-methylhexane: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the boiling and melting points of the branched alkane, 3-Ethyl-4-methylhexane. This document summarizes its key physical properties, outlines the experimental methodologies for their determination, and presents a logical framework for understanding the factors influencing these characteristics in alkanes.

Core Physicochemical Data

The boiling and melting points of this compound are critical parameters for its handling, purification, and use in various research and development applications. A summary of these properties is presented below.

PropertyValueUnits
Boiling Point140.1 - 140.41°C
Melting Point-112.99°C

Note: The slight variation in reported boiling points can be attributed to differences in experimental conditions and measurement precision.

Experimental Determination Protocols

The following sections detail the standard laboratory procedures for determining the boiling and melting points of organic compounds like this compound.

Melting Point Determination: Capillary Method

The melting point of this compound, which is a liquid at room temperature, would be determined from a frozen sample. The capillary method is a common and reliable technique for this purpose.[1][2][3]

Principle: A small, frozen sample of the compound is heated at a controlled rate. The temperature at which the solid sample transitions into a liquid is recorded as the melting point.[1][3] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[2][3]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes

  • Thermometer

  • Freezing bath (e.g., dry ice/acetone)

Procedure:

  • A small amount of liquid this compound is introduced into a capillary tube.

  • The capillary tube is then frozen in a suitable freezing bath until the sample solidifies.

  • The sealed capillary tube is placed into the heating block of the melting point apparatus.[2]

  • The sample is heated rapidly to a temperature just below the anticipated melting point, and then the heating rate is reduced to approximately 1-2°C per minute.[2]

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the last crystal of the solid disappears is recorded as the end of the melting range.

Boiling Point Determination: Capillary Method (Siwoloboff's Method)

For the determination of the boiling point of liquid samples like this compound, the capillary method offers a micro-scale approach that is both efficient and requires minimal sample volume.[4][5]

Principle: A small amount of the liquid is heated in a tube containing an inverted capillary. As the liquid is heated, its vapor pressure increases. The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, observed by a continuous stream of bubbles emerging from the capillary tube.[4][5]

Apparatus:

  • Thiele tube or a similar heating bath apparatus

  • Small test tube or fusion tube

  • Capillary tube

  • Thermometer

  • Heat source (e.g., Bunsen burner or heating mantle)

Procedure:

  • A small amount of this compound is placed in a small test tube.

  • A capillary tube, sealed at one end, is placed open-end down into the liquid.

  • The test tube is attached to a thermometer and immersed in a heating bath (e.g., a Thiele tube filled with mineral oil).[4]

  • The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled.

  • Upon further heating, the vapor of the sample will enter the capillary tube, and a stream of bubbles will be observed emerging from the open end.

  • The heat source is removed, and the apparatus is allowed to cool slowly.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[5]

Factors Influencing Alkane Boiling and Melting Points

The boiling and melting points of alkanes are primarily determined by the strength of the intermolecular van der Waals forces. The following diagram illustrates the key molecular factors that influence these forces and, consequently, the phase transition temperatures.

G cluster_factors Molecular Factors cluster_forces Intermolecular Forces cluster_properties Physical Properties MolecularWeight Molecular Weight VdW Van der Waals Forces (London Dispersion) MolecularWeight->VdW Increases MolecularShape Molecular Shape (Branching) MolecularShape->VdW Decreases with branching (Reduced Surface Area) BoilingPoint Boiling Point VdW->BoilingPoint Directly proportional MeltingPoint Melting Point VdW->MeltingPoint Directly proportional (Crystal Packing also a factor)

Caption: Factors influencing the boiling and melting points of alkanes.

References

An In-depth Technical Guide to the Solubility and Solvent Compatibility of 3-Ethyl-4-methylhexane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and solvent compatibility of 3-Ethyl-4-methylhexane (CAS: 3074-77-9), a branched-chain alkane with the molecular formula C9H20.[1][2] Given the limited availability of specific experimental data for this compound in public literature, this document combines theoretical principles of alkane chemistry with data from analogous compounds and standardized experimental protocols to provide a practical resource for laboratory and development settings.

Core Principles: Understanding the Physicochemical Profile

This compound is a nonpolar, acyclic, saturated hydrocarbon.[3][4] Its molecular structure consists entirely of carbon-carbon and carbon-hydrogen single bonds, resulting in a molecule with no significant dipole moment. This nonpolar nature is the primary determinant of its solubility and compatibility characteristics, governed by the principle of "like dissolves like."[5]

Key Properties:

  • Molecular Formula: C9H20[1][2]

  • Molecular Weight: 128.255 g/mol [1][2]

  • Boiling Point: 140.1°C[6]

  • LogP (XLogP3): 4.5[2][6]

  • Hydrogen Bond Donor/Acceptor Count: 0[6]

The high LogP value indicates strong lipophilicity and very low affinity for polar solvents such as water.[2][6] The absence of hydrogen bond donors or acceptors further limits its interaction with protic and polar solvents.[6]

Solubility Profile

Based on its nonpolar structure, this compound is expected to be:

  • Highly soluble in nonpolar organic solvents where the primary intermolecular forces are van der Waals dispersion forces. Breaking the existing forces in both the solute and solvent and forming new ones is energetically favorable.[7][8] Examples include other alkanes (e.g., hexane, heptane), aromatic hydrocarbons (e.g., toluene, benzene), and chlorinated solvents (e.g., dichloromethane, chloroform).

  • Sparingly soluble to insoluble in polar aprotic solvents (e.g., acetone, ethyl acetate).

  • Virtually insoluble in polar protic solvents, most notably water. The energy required to break the strong hydrogen bonds in water is not sufficiently compensated by the weak van der Waals forces that would form between the alkane and water molecules.[7][8]

SolventTypeSolubility of n-Nonane (C9H10)Temperature (°C)
WaterPolar Protic0.22 mg/L (220 ppb)[9]25
EthanolPolar ProticMiscible25
Diethyl EtherPolar AproticMiscible25
AcetonePolar AproticMiscible25
TolueneNonpolarMiscible25
n-HexaneNonpolarMiscible25

Note: "Miscible" indicates that the two substances are soluble in all proportions.

Solvent Compatibility

The compatibility of this compound with common laboratory and industrial materials is also dictated by polarity.

  • Metals: As a non-corrosive hydrocarbon, it is expected to be compatible with a wide range of metals, including stainless steel, aluminum, and brass.

  • Glass and Ceramics: Excellent compatibility is expected due to the inert nature of these materials.

  • Polymers and Elastomers: Compatibility is highly dependent on the specific polymer. Nonpolar materials are likely to be affected, while polar polymers will show more resistance. Plastics are generally resistant to chemical attack.[10]

    • High Risk of Swelling/Degradation: Nonpolar elastomers and plastics such as Natural Rubber, EPDM, Neoprene, and Silicone may absorb the solvent, leading to swelling, softening, and loss of mechanical properties.

    • Good to Excellent Resistance: Polar polymers like PTFE, Viton® (FKM), and potentially Nylon are expected to have higher resistance to degradation from nonpolar hydrocarbons.[11]

The chemical resistance of a polymer is influenced by factors including temperature, exposure time, concentration, and mechanical stress on the material.[12]

Experimental Protocols

For definitive characterization, experimental determination is essential. Below are standardized protocols for assessing solubility and material compatibility.

Objective: To classify the solubility of this compound in various solvents.

Methodology:

  • Preparation: Dispense 0.1 mL of this compound into a series of clean, dry test tubes.

  • Solvent Addition: To each test tube, add a different solvent (e.g., water, ethanol, acetone, toluene, hexane) dropwise, starting with 0.1 mL.

  • Mixing: After each addition, vortex or vigorously shake the test tube for 30-60 seconds.[13]

  • Observation: Visually inspect the mixture for homogeneity. The presence of a single, clear phase indicates solubility. Cloudiness, phase separation, or the presence of droplets indicates insolubility or partial solubility.

  • Incremental Addition: Continue adding the solvent in increments (e.g., up to a total of 3 mL) to determine the approximate solubility limit.[14]

  • Classification:

    • Soluble: A single clear phase is formed.

    • Partially Soluble: The solution becomes cloudy or forms an emulsion.

    • Insoluble: Two distinct layers are observed.

Objective: To evaluate the resistance of plastic materials to this compound. This protocol is adapted from the ASTM D543 standard.[15][16]

Methodology:

  • Specimen Preparation: Prepare at least three test specimens of the plastic material to be evaluated (e.g., tensile bars).[16]

  • Initial Measurement: Measure and record the weight, dimensions (length, width, thickness), and, if required, mechanical properties (e.g., tensile strength, hardness) of each specimen.

  • Immersion: Fully immerse the specimens in this compound in a sealed container to prevent evaporation. The volume of the liquid should be sufficient to cover the specimens completely.

  • Exposure: Maintain the container at a specified temperature (e.g., 23°C or an elevated temperature relevant to the application) for a defined period (e.g., 7 days).

  • Post-Exposure Analysis:

    • Remove the specimens from the liquid and lightly wipe them dry with a lint-free cloth.

    • Immediately re-weigh and re-measure the dimensions of each specimen.

    • Conduct mechanical property testing on the exposed specimens and compare the results to the initial values.

  • Reporting: Report the percentage change in weight, dimensions, and mechanical properties. Also, record any visual changes such as swelling, cracking, crazing, or discoloration.[16]

Objective: To evaluate the compatibility of elastomers with this compound. This protocol is adapted from the ASTM D4289 standard.[17]

Methodology:

  • Specimen Preparation: Cut standard coupons from elastomer sheets.

  • Initial Measurement: Measure the initial volume (via fluid displacement) and Durometer A hardness of each coupon.

  • Immersion: Totally immerse the elastomer coupons in this compound in a suitable container.

  • Exposure: Heat the container to a specified temperature (e.g., 100°C) for a standard duration (e.g., 70 hours).[17]

  • Post-Exposure Analysis:

    • Remove the coupons, cool them to room temperature, and blot them dry.

    • Measure the final volume and Durometer A hardness.

  • Reporting: Calculate and report the percentage change in volume and the change in hardness points.

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the experimental protocols described above.

G cluster_solubility Experimental Workflow: Solubility Determination A Prepare Sample: 0.1 mL of this compound B Add 0.1 mL of Test Solvent A->B C Vortex / Mix Vigorously B->C D Observe for Homogeneity C->D E Insoluble / Partially Soluble D->E No (2 Phases) G Add More Solvent (up to 3 mL) D->G Yes (1 Phase) H Record Final Classification E->H F Soluble F->H G->C G->F Remains 1 Phase

Caption: Workflow for qualitative solubility assessment.

G cluster_compatibility Experimental Workflow: Material Compatibility (ASTM D543) A Prepare & Measure Test Specimens (Weight, Dimensions, Strength) B Immerse Specimens in This compound A->B C Expose for a Defined Time and Temperature B->C D Remove, Clean, and Dry Specimens C->D E Final Measurements (Weight, Dimensions, Strength) D->E F Calculate % Change in Properties & Note Visual Changes E->F G Report Compatibility Rating F->G

Caption: Workflow for polymer compatibility testing.

References

molecular weight and formula of 3-Ethyl-4-methylhexane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties, characterization protocols, and identification workflows for 3-Ethyl-4-methylhexane, a branched alkane relevant in various research and quality control applications.

Core Compound Data

This compound is a branched-chain hydrocarbon. Its fundamental properties are summarized below.

PropertyValueSource
Chemical Formula C9H20[1][2][3][4][5][6][7]
Molecular Weight 128.2551 g/mol [1]
Monoisotopic Mass 128.15650064 Da[7]
CAS Number 3074-77-9[1][3][4][6]
IUPAC Name This compound[1][4]

Experimental Protocols

The identification and quantification of this compound in a sample matrix are typically achieved using chromatographic techniques. The following protocol details a standard method using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To identify and confirm the presence of this compound in an unknown organic sample.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation:

    • If the sample is a complex mixture, perform a liquid-liquid extraction using a non-polar solvent such as hexane to isolate the volatile and semi-volatile organic compounds.

    • Prepare a 1 ppm standard solution of this compound (CAS 3074-77-9) in high-purity hexane for use as a reference.

    • Prepare a blank sample of pure hexane to ensure no contamination from the solvent.

    • Dilute the unknown sample in hexane to an appropriate concentration to avoid column overloading.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

    • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Injection Mode: Splitless.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: Increase at 10°C/min to 200°C.

      • Hold: Hold at 200°C for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 40-300.

  • Data Analysis:

    • Run the blank, the this compound standard, and the unknown sample sequentially.

    • Compare the retention time of the peaks in the chromatogram of the unknown sample with the retention time of the this compound standard.

    • Extract the mass spectrum for the peak of interest in the unknown sample's chromatogram.

    • Compare this mass spectrum with the reference mass spectrum of this compound from the NIST library or the acquired standard. The fragmentation pattern should match for positive identification.

Logical Workflow for Compound Identification

The following diagram illustrates the decision-making process for the positive identification of this compound in a given sample using the GC-MS protocol described above.

Identification_Workflow start Start: Unknown Organic Sample prep Sample Preparation (Extraction/Dilution) start->prep gcms GC-MS Analysis prep->gcms rt_check Compare Retention Time with Standard gcms->rt_check ms_check Compare Mass Spectrum with Reference rt_check->ms_check Match negative_id Negative Identification: Compound is not This compound rt_check->negative_id No Match positive_id Positive Identification: This compound ms_check->positive_id Match ms_check->negative_id No Match

References

structural formula and IUPAC name of 3-Ethyl-4-methylhexane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the branched alkane 3-Ethyl-4-methylhexane, including its chemical structure, nomenclature, physicochemical properties, and representative synthetic approaches.

IUPAC Name and Structural Formula

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1][2] This name is derived following systematic nomenclature rules:

  • Parent Chain : The longest continuous chain of carbon atoms is six, designating "hexane" as the parent alkane.[3]

  • Substituents : An ethyl group (-CH2CH3) is located on the third carbon, and a methyl group (-CH3) is on the fourth carbon.[3]

  • Numbering : The carbon chain is numbered to assign the lowest possible locants to the substituents. Numbering from either direction results in the locant set (3,4). In such cases, the substituent that comes first alphabetically (Ethyl) is given the lower number.[4]

The chemical structure and formulas are as follows:

  • Molecular Formula : C9H20[2][5]

  • Structural Formula :

  • SMILES : CCC(C)C(CC)CC[1][5]

  • InChIKey : OKCRKWVABWILDR-UHFFFAOYSA-N[1][2][5]

The logical relationship between the IUPAC name components and the final structure is illustrated in the diagram below.

IUPAC_Structure_Relationship Logical Construction of this compound cluster_components Nomenclature Components parent Hexane (6-Carbon Parent Chain) iupac_name IUPAC Name: This compound parent->iupac_name sub1 3-Ethyl Group (-CH2CH3 at C3) sub1->iupac_name sub2 4-Methyl Group (-CH3 at C4) sub2->iupac_name structure Final Structure: C9H20 iupac_name->structure

Diagram illustrating the derivation of the this compound structure from its IUPAC name.

Physicochemical Data

The known physical and chemical properties of this compound are summarized in the table below. This data is critical for applications in chemical synthesis, purification, and materials science.

PropertyValueReference
Identifier
CAS Number3074-77-9[2]
PubChem CID18314[1]
Molecular Properties
Molecular Weight128.25 g/mol [1]
Exact Mass128.15700 Da
Physical Properties
Boiling Point140.1 °C at 760 mmHg
Melting Point-112.99 °C (Predicted)[6]
Density0.721 g/cm³
Flash Point59.3 °C
Index of Refraction1.405
Partition Coefficient
LogP (XLogP3)4.5[1]
Spectroscopic Data
GC-MSData available in NIST database[1][2]
IR SpectraData available[1][2]

Experimental Protocols: Synthesis

Specific, detailed experimental protocols for the synthesis of this compound are not commonly published, as it is not a compound of major industrial or pharmaceutical significance. However, its structure is accessible through established organometallic coupling reactions used for the general synthesis of branched alkanes.

A representative synthetic strategy would involve a Grignard reaction , a robust method for forming carbon-carbon bonds.

General Methodology: Grignard Synthesis

  • Grignard Reagent Formation : A secondary alkyl halide, such as 2-bromobutane, is reacted with magnesium metal in an anhydrous ether solvent (e.g., diethyl ether or THF) to form the Grignard reagent, sec-butylmagnesium bromide.

    • CH3CH(Br)CH2CH3 + Mg -> CH3CH(MgBr)CH2CH3

  • Nucleophilic Addition : The Grignard reagent is then reacted with a suitable ketone, such as 3-pentanone. The sec-butyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by an acidic workup to protonate the resulting alkoxide.

    • Step 1: CH3CH2C(=O)CH2CH3 + CH3CH(MgBr)CH2CH3 -> (CH3CH2)2C(OMgBr)CH(CH3)CH2CH3

    • Step 2: (CH3CH2)2C(OMgBr)CH(CH3)CH2CH3 + H3O+ -> (CH3CH2)2C(OH)CH(CH3)CH2CH3 + H2O + Mg(Br)(OH)

    • This yields the tertiary alcohol, 3-ethyl-4-methylhexan-3-ol.

  • Deoxygenation : The final step is the removal of the hydroxyl group to yield the target alkane. This can be achieved through a two-step process:

    • a. Conversion to a Halide : The alcohol is converted to an alkyl halide (e.g., a bromide) using an agent like PBr3 or HBr.

    • b. Reductive Dehalogenation : The resulting alkyl halide is reduced to the alkane using a reducing agent such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation.

Alternative methods for synthesizing branched alkanes include the Corey-House synthesis, which involves the coupling of an alkyl halide with a lithium dialkylcuprate, offering a different route to construct the desired carbon skeleton.[7][8]

References

literature review on 3-Ethyl-4-methylhexane research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the available research on 3-Ethyl-4-methylhexane (CAS: 3074-77-9). It covers the physicochemical properties, spectral data, synthesis protocols, and analytical methodologies related to this branched alkane. The information is structured to be a practical resource for laboratory and development settings.

Core Properties and Identifiers

This compound is a saturated hydrocarbon and an isomer of nonane.[1] As a branched alkane, it belongs to a class of acyclic hydrocarbons with the general formula CₙH₂ₙ₊₂.[1] While research specifically focused on this molecule is limited, its fundamental properties have been characterized.[1]

Chemical Identifiers
Identifier TypeValueSource
IUPAC NameThis compound[2][3]
CAS Number3074-77-9[3]
Molecular FormulaC₉H₂₀[3]
SMILESCCC(C)C(CC)CC[2][3]
InChIKeyOKCRKWVABWILDR-UHFFFAOYSA-N[2][3]
PubChem CID18314[3]
Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueUnitSource
Molecular Weight128.255 g/mol g/mol [3]
Boiling Point140.41 °C°C[4]
Melting Point-112.99 °C°C[4]
Density0.7360 g/cm³g/cm³[4]
Refractive Index1.4128[4]
XLogP34.5[2]

Synthesis Protocols

While specific, detailed synthesis procedures for this compound are not extensively published, established organometallic reactions provide a reliable framework. The Corey-House synthesis is a particularly suitable method for creating the specific carbon-carbon bond required.

Proposed Synthesis: Corey-House Reaction

The Corey-House synthesis is a versatile method for coupling two different alkyl groups, making it ideal for creating unsymmetrical alkanes like this compound.[5] The reaction involves the formation of a lithium dialkylcuprate (Gilman reagent), which then reacts with an alkyl halide.[5][6]

To synthesize this compound, a logical disconnection is between the C4 and C5 positions, suggesting a reaction between a sec-butyl group and an ethyl group attached to a propyl fragment. A plausible pathway is the reaction of lithium di(sec-butyl)cuprate with 3-bromopentane.

Experimental Workflow: Corey-House Synthesis

Corey_House_Synthesis cluster_step1 Step 1: Alkyllithium Formation cluster_step2 Step 2: Gilman Reagent Formation cluster_step3 Step 3: C-C Coupling A1 2-Bromobutane A_product sec-Butyllithium A1->A_product + Li A2 Lithium Metal (2 eq.) A_reagent Dry Diethyl Ether A_reagent->A1 Solvent B1 sec-Butyllithium (2 eq.) A_product->B1 Used in Step 2 B_product Lithium di(sec-butyl)cuprate (Gilman Reagent) B1->B_product + CuI B2 Copper(I) Iodide (CuI) C1 Lithium di(sec-butyl)cuprate B_product->C1 Used in Step 3 C_product This compound C1->C_product + 3-Bromopentane C2 3-Bromopentane

Corey-House synthesis workflow for this compound.

Detailed Methodology:

  • Glassware Preparation: All glassware must be rigorously dried in an oven overnight at >120°C and assembled hot under a stream of dry nitrogen or argon gas to ensure anhydrous conditions.

  • Step 1: Formation of sec-Butyllithium:

    • Place 2.1 equivalents of lithium metal (wire or powder) into a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add anhydrous diethyl ether to cover the lithium.

    • Slowly add a solution of 1.0 equivalent of 2-bromobutane in anhydrous diethyl ether from the dropping funnel to the flask.

    • The reaction is exothermic and should initiate spontaneously. Maintain a gentle reflux by controlling the rate of addition. If the reaction does not start, gentle warming may be required.

    • After the addition is complete, continue stirring the mixture at room temperature for 1 hour to ensure full conversion.

  • Step 2: Formation of Lithium di(sec-butyl)cuprate (Gilman Reagent):

    • In a separate flask under nitrogen, prepare a slurry of 0.5 equivalents of copper(I) iodide (CuI) in anhydrous diethyl ether.

    • Cool this slurry to -78°C using a dry ice/acetone bath.

    • Slowly transfer the freshly prepared sec-butyllithium solution (from Step 1) to the CuI slurry via cannula.

    • Allow the mixture to stir at -78°C for 30 minutes, during which the Gilman reagent will form.

  • Step 3: Coupling Reaction:

    • While maintaining the temperature at -78°C, slowly add 1.0 equivalent of 3-bromopentane to the Gilman reagent solution.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

  • Step 4: Workup and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter the drying agent and remove the solvent by rotary evaporation.

    • The crude product can be purified by fractional distillation to yield pure this compound.

Analytical Protocols

Characterization of this compound relies on standard analytical techniques for volatile organic compounds, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Infrared (IR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to separate the compound from a mixture and confirm its molecular weight and fragmentation pattern.

Methodology:

  • Instrumentation: A standard GC-MS system, such as an Agilent 6890N GC coupled to a mass selective detector, can be used.[7]

  • Sample Preparation: Dilute the purified this compound sample in a volatile solvent like hexane or dichloromethane (DCM). If analyzing from a complex matrix, a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary.[8]

  • GC Conditions:

    • Column: A non-polar capillary column, such as a DB-1 or VF-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.[7]

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[7]

    • Injector: Split mode (e.g., 50:1 split ratio) with an injection volume of 1 µL. Injector temperature set to 250°C.

    • Oven Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: Increase to 200°C at a rate of 10°C/min.

      • Hold: Maintain 200°C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 200.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Expected Data: The mass spectrum will show the molecular ion peak (M⁺) at m/z 128, along with characteristic fragmentation patterns of branched alkanes (e.g., loss of methyl, ethyl, and propyl groups). The Kovats retention index on a standard non-polar column is approximately 856.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the types of chemical bonds present in a molecule. For an alkane, the spectrum is characterized by C-H and C-C bond vibrations.[9]

Methodology:

  • Sample Preparation: As a liquid, this compound can be analyzed neat. Place a small drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the clean salt plates.

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background.

    • Typically, scan the range from 4000 cm⁻¹ to 600 cm⁻¹.

  • Expected Absorptions:

    • C-H Stretch (sp³): Strong, sharp peaks in the 2960-2850 cm⁻¹ region.[9][10]

    • C-H Bend (Methylene -CH₂-): Absorption around 1465 cm⁻¹.[9]

    • C-H Bend (Methyl -CH₃): Absorptions around 1450 cm⁻¹ and 1375 cm⁻¹.[9]

Biological Activity and Occurrence

Currently, there is no documented evidence of this compound being involved in any specific biological signaling pathways. Its primary relevance in a biological context is its identification in some natural products. It has been reported as a volatile compound in celery (Apium graveolens) and yellow rabbitbrush (Chrysothamnus viscidiflorus).[6] Its presence in the human metabolome is expected but has not been quantified.[11] Due to its non-polar, hydrocarbon nature, significant specific biological activity is not anticipated.

References

Toxicological and Safety Profile of 3-Ethyl-4-methylhexane: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment. 3-Ethyl-4-methylhexane is a substance with limited publicly available toxicological data. The information presented herein is largely based on the principles of read-across from structurally similar compounds and general knowledge of hydrocarbon toxicity.

Introduction

This compound (CAS RN: 3074-77-9) is a branched-chain aliphatic hydrocarbon belonging to the nonane isomer group. Due to a significant lack of specific toxicological studies on this compound, a "read-across" approach has been employed to infer its potential hazards. This method utilizes data from structurally similar substances, primarily other nonane isomers and hydrocarbon mixtures containing C9 isoalkanes, to predict the toxicological profile of the target substance. This guide synthesizes the available information to provide a comprehensive overview of the likely toxicological and safety considerations for this compound.

Predicted Toxicological Profile

The toxicological profile of this compound is predicted to be similar to other branched C9 alkanes. The primary concerns are related to its physical properties (flammability) and its potential effects on the central nervous system, respiratory tract, and skin upon significant exposure.

Table 1: Summary of Predicted Toxicological Endpoints for this compound (Based on Read-Across from Nonane Isomers and C9 Hydrocarbon Mixtures)
Toxicological EndpointPredicted OutcomeComments
Acute Oral Toxicity Low ToxicityBased on data for hydrocarbon mixtures (LD50 > 5000 mg/kg for C9-C12 alkanes), significant toxicity from single oral exposure is not expected.[1]
Acute Dermal Toxicity Low ToxicityDermal absorption is expected to be low. Data on similar hydrocarbon mixtures suggest an LD50 > 4 ml/kg.[1]
Acute Inhalation Toxicity Potential for CNS DepressionHigh vapor concentrations may cause dizziness, drowsiness, and other narcotic effects.[1][2][3] The LC50 for n-nonane in rats is reported as 4467 +/- 189 p.p.m.[4]
Skin Irritation/Corrosion Mild to Moderate IrritantProlonged or repeated contact may cause skin dryness, cracking, and irritation due to defatting properties.[1][3][5]
Eye Irritation Mild IrritantVapors and direct contact may cause transient eye irritation.[1][5]
Respiratory Irritation IrritantVapors may irritate the respiratory tract.[3]
Aspiration Hazard Aspiration HazardIf swallowed, may be fatal if it enters the airways.[1]
Sensitization Not expected to be a sensitizerNo evidence of skin sensitization has been identified for similar C9 aromatic hydrocarbon solvents.[5]
Genotoxicity Unlikely to be genotoxicBased on studies of C9 aromatic hydrocarbon solvent mixtures, which have shown no evidence of mutagenicity.[6]
Carcinogenicity No data available; not predictedThere are no indications that nonane isomers are carcinogenic.[2]
Reproductive/Developmental Toxicity No data availableLimited data on C9 aromatic naphtha suggest potential for maternal and fetal effects at high concentrations.[5][6]

Experimental Protocols (Based on OECD Guidelines)

While specific experimental data for this compound is lacking, the following are summaries of the standardized methodologies that would be employed to assess the key toxicological endpoints for a volatile hydrocarbon of this nature.

Acute Oral Toxicity (OECD Guideline 423)

The Acute Toxic Class Method is a stepwise procedure using a small number of animals. A single sex (typically female rats) is dosed at one of a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The outcome of the initial dose determines the next dose level. Observations for mortality and clinical signs of toxicity are made for up to 14 days. This method allows for the classification of the substance's acute oral toxicity.[7][8][9][10][11]

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

A small amount of the test substance is applied to the shaved skin of a single animal (typically a rabbit) under a semi-occlusive patch for a defined period (usually 4 hours). The skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal. The severity of the reactions is scored to determine the irritation potential.[12][13]

Acute Inhalation Toxicity (OECD Guideline 403)

Animals (typically rats) are exposed to the test substance as a vapor in an inhalation chamber for a fixed period (usually 4 hours). A range of concentrations is tested to determine the median lethal concentration (LC50). Animals are observed for signs of toxicity during and after exposure for up to 14 days. This guideline is crucial for assessing the risk of volatile substances.[1][14]

Bacterial Reverse Mutation Test (Ames Test) (OECD Guideline 471)

This in vitro test uses several strains of bacteria (Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid. The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix). If the substance is mutagenic, it will cause a reverse mutation, allowing the bacteria to grow on a medium lacking the essential amino acid. The number of revertant colonies is a measure of the mutagenic potential.[15][16][17][18][19]

In Vitro Mammalian Cell Gene Mutation Test (OECD Guideline 476)

This in vitro assay exposes mammalian cells (e.g., mouse lymphoma L5178Y cells) to the test substance with and without metabolic activation. The test assesses for mutations at specific gene loci, such as thymidine kinase (TK). Mutant cells are able to grow in the presence of a selective agent that is toxic to non-mutant cells. The frequency of mutant colonies is determined to assess the mutagenic potential of the substance.[2][4][5][20]

Visualizations

Logical Flow for Read-Across Assessment

ReadAcross Target Target Substance: This compound (Data-Poor) Similarity Assessment of Similarity: - Structural Similarity - Similar Physicochemical Properties - Predicted Similar Metabolic Pathways Target->Similarity Analogue Source Analogues: - Other Nonane Isomers - C9 Hydrocarbon Mixtures (Data-Rich) Analogue->Similarity Data Toxicological Data from Analogues: - Acute Toxicity - Irritation - Genotoxicity Prediction Predicted Toxicological Profile for This compound Data->Prediction Informs Similarity->Data Justifies

Caption: Logical workflow for the read-across toxicological assessment of this compound.

General Workflow for Toxicological Evaluation of a Data-Poor Substance

ToxicologyWorkflow cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Testing cluster_in_vivo In Vivo Testing (if necessary) QSAR QSAR Predictions HazardID Hazard Identification QSAR->HazardID ReadAcross Read-Across Analysis ReadAcross->HazardID Genotox Genotoxicity Assays (e.g., Ames Test) Genotox->HazardID Cytotox Cytotoxicity Assays Cytotox->HazardID AcuteTox Acute Toxicity Studies (Oral, Dermal, Inhalation) RiskAssess Risk Assessment AcuteTox->RiskAssess Irritation Irritation Studies (Skin, Eye) Irritation->RiskAssess HazardID->AcuteTox HazardID->Irritation

Caption: A general workflow for the toxicological evaluation of a data-poor chemical substance.

References

Environmental Fate and Degradation of 3-Ethyl-4-methylhexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Limited direct experimental data exists for the environmental fate and degradation of 3-Ethyl-4-methylhexane. Therefore, this guide utilizes data from analogous branched alkanes and established scientific principles to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

This compound is a branched aliphatic hydrocarbon. Understanding its environmental fate is crucial for assessing its potential impact and ensuring responsible management. This technical guide provides an in-depth analysis of its expected environmental distribution, degradation pathways, and potential for bioaccumulation. The information presented herein is essential for environmental risk assessment and the development of sustainable chemical products.

Physicochemical Properties

The environmental behavior of a chemical is largely dictated by its physical and chemical properties. The following table summarizes the key properties of this compound.

PropertyValueSource
Molecular Formula C9H20[1][2][3][4][5]
Molecular Weight 128.26 g/mol [1][2][3]
Boiling Point 140.1 - 140.41 °C[1][2]
Melting Point -112.99 °C[2]
Density 0.721 - 0.736 g/cm³[1][2]
Flash Point 59.3 °C[1]
LogP (Octanol-Water Partition Coefficient) 3.46870 - 4.5[1][6][7]

The LogP value suggests that this compound has a moderate potential for bioaccumulation and adsorption to organic matter in soil and sediment. Its low water solubility and moderate vapor pressure indicate that it will likely partition to the atmosphere and soil compartments if released into the environment.

Environmental Fate

The environmental fate of this compound is governed by a combination of transport and degradation processes.

Abiotic Degradation

In the atmosphere, volatile organic compounds like this compound are primarily degraded by reacting with photochemically produced hydroxyl radicals. While specific data for this compound is unavailable, branched alkanes are known to undergo such reactions. In soil and water, abiotic degradation processes such as hydrolysis are not expected to be significant for alkanes due to the stability of C-C and C-H bonds.

Biotic Degradation

Biodegradation is the primary mechanism for the removal of alkanes from the environment. Microorganisms, particularly bacteria and fungi, possess the enzymatic machinery to break down these compounds. The rate and extent of biodegradation are influenced by environmental factors such as temperature, pH, oxygen availability, and the presence of a competent microbial population.

Under aerobic conditions, the degradation of branched alkanes is typically initiated by an oxidation step. The primary pathway involves the terminal or sub-terminal oxidation of the alkyl chain.

dot

Caption: Aerobic biodegradation pathway of branched alkanes.

The initial attack is catalyzed by monooxygenase enzymes, introducing a hydroxyl group. The resulting alcohol is further oxidized to an aldehyde and then a carboxylic acid. The carboxylic acid can then enter the beta-oxidation pathway, leading to the formation of acetyl-CoA, which is subsequently mineralized to carbon dioxide and water through the citric acid cycle. The presence of branching can sometimes hinder the initial oxidation step, potentially leading to slower degradation rates compared to linear alkanes.

In the absence of oxygen, the degradation of alkanes is a much slower process and is carried out by specialized anaerobic microorganisms. One of the primary mechanisms for anaerobic alkane activation is the addition of the hydrocarbon to fumarate, a reaction catalyzed by the enzyme alkylsuccinate synthase.

dot

Caption: Anaerobic biodegradation pathway of branched alkanes.

The resulting alkylsuccinate is then further metabolized through a modified beta-oxidation pathway. This process is often coupled to the reduction of electron acceptors such as sulfate, nitrate, or iron (III).

Bioaccumulation

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure. The potential for bioaccumulation is often estimated using the octanol-water partition coefficient (LogP). With a LogP value in the range of 3.47 to 4.5, this compound is considered to have a moderate potential to bioaccumulate in aquatic organisms. However, it is important to note that branched alkanes can be metabolized by organisms, which can mitigate their bioaccumulation potential.

Experimental Protocols

Standardized experimental protocols are essential for generating reliable data on the environmental fate of chemicals. The following sections outline the methodologies for key experiments based on internationally recognized guidelines.

Biodegradability Testing

The "Ready Biodegradability" of a substance can be assessed using the OECD 301 test series. The OECD 301B (CO2 Evolution Test) is a suitable method for volatile compounds like this compound.[4][8]

Objective: To determine the extent and rate of aerobic biodegradation of the test substance in an aqueous medium.

Methodology:

  • Test System: A defined volume of mineral medium containing a known concentration of the test substance (as the sole source of organic carbon) is inoculated with a mixed population of microorganisms (e.g., from activated sludge).

  • Incubation: The test vessels are incubated in the dark at a constant temperature (e.g., 20-25°C) for 28 days.

  • Aeration: The system is continuously aerated with CO2-free air.

  • Measurement: The amount of CO2 produced from the biodegradation of the test substance is measured at regular intervals and is compared to the theoretical amount of CO2 (ThCO2) that could be produced.

  • Controls: A blank control (inoculum only) and a reference control (a readily biodegradable substance) are run in parallel.

Data Analysis: The percentage of biodegradation is calculated as: % Biodegradation = (Produced CO2 in test vessel - Produced CO2 in blank) / ThCO2 * 100

A substance is considered "readily biodegradable" if it reaches at least 60% of its ThCO2 within a 10-day window during the 28-day test period.[8]

dot

Experimental_Workflow_Biodegradation Prepare_Mineral_Medium Prepare Mineral Medium + Test Substance Inoculate Inoculate with Microorganisms Prepare_Mineral_Medium->Inoculate Incubate Incubate (28 days) with CO2-free air Inoculate->Incubate Trap_CO2 Trap Evolved CO2 Incubate->Trap_CO2 Quantify_CO2 Quantify CO2 Trap_CO2->Quantify_CO2 Calculate_Biodegradation Calculate % Biodegradation Quantify_CO2->Calculate_Biodegradation

Caption: Experimental workflow for OECD 301B biodegradability test.

Bioaccumulation Testing

The bioaccumulation potential in fish can be determined using the OECD 305 (Bioaccumulation in Fish: Aqueous and Dietary Exposure) guideline.[1][3][7][9]

Objective: To determine the bioconcentration factor (BCF) of a substance in fish.

Methodology:

  • Test Organism: A suitable fish species (e.g., rainbow trout, zebrafish) is selected.

  • Exposure (Uptake Phase): Fish are exposed to a constant, sublethal concentration of the test substance in water under flow-through conditions for a defined period (typically 28 days).

  • Depuration Phase: After the uptake phase, the fish are transferred to clean, untreated water for a depuration period.

  • Sampling: Fish and water samples are collected at regular intervals during both the uptake and depuration phases.

  • Analysis: The concentration of the test substance in the fish tissue and water is determined using appropriate analytical methods (e.g., GC-MS).

Data Analysis: The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the chemical in the fish (Cf) to the concentration in the water (Cw) at steady state. The uptake and depuration rate constants (k1 and k2) can also be determined from the kinetic data.

BCF = Cf / Cw

dot

Experimental_Workflow_Bioaccumulation Acclimatize_Fish Acclimatize Fish Uptake_Phase Uptake Phase (Exposure to Test Substance) Acclimatize_Fish->Uptake_Phase Depuration_Phase Depuration Phase (Clean Water) Uptake_Phase->Depuration_Phase Sample_Fish_Water Sample Fish and Water (at intervals) Uptake_Phase->Sample_Fish_Water Depuration_Phase->Sample_Fish_Water Analyze_Concentrations Analyze Substance Concentrations Sample_Fish_Water->Analyze_Concentrations Calculate_BCF Calculate BCF Analyze_Concentrations->Calculate_BCF

Caption: Experimental workflow for OECD 305 bioaccumulation test.

Conclusion

Due to the lack of specific experimental data for this compound, this guide provides an assessment based on the known behavior of analogous branched alkanes. It is expected to be moderately persistent in the environment, with biodegradation being the primary removal mechanism. Its LogP value suggests a moderate potential for bioaccumulation, although this may be limited by metabolic processes. To obtain a definitive understanding of its environmental fate, it is recommended that experimental studies following standardized protocols, such as those outlined in this guide, be conducted. Such data are critical for a thorough environmental risk assessment and for ensuring the sustainable use of this and similar chemical compounds.

References

In-Depth Technical Guide to the Chirality and Stereochemistry of 3-Ethyl-4-methylhexane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-4-methylhexane is a branched-chain alkane with the molecular formula C₉H₂₀. While seemingly a simple hydrocarbon, its structure possesses chiral centers that give rise to stereoisomers with distinct three-dimensional arrangements. In the fields of chemical synthesis, catalysis, and drug development, a thorough understanding of stereochemistry is paramount, as different stereoisomers of a molecule can exhibit significantly different biological activities and physical properties. This technical guide provides a comprehensive overview of the chirality and stereochemistry of this compound, including the identification of its stereoisomers, a summary of its physicochemical properties, and a general protocol for its stereochemical analysis.

Molecular Structure and Chiral Centers

The IUPAC name this compound defines a hexane backbone with an ethyl group at the third carbon and a methyl group at the fourth carbon.[1] Examination of this structure reveals the presence of two chiral centers at carbon atoms 3 and 4. A chiral center is a carbon atom bonded to four different substituent groups.

  • C3 (Carbon 3): Bonded to a hydrogen atom, an ethyl group (-CH₂CH₃), a methyl group (-CH₃), and the rest of the hexane chain starting with the chiral C4.

  • C4 (Carbon 4): Bonded to a hydrogen atom, a methyl group (-CH₃), an ethyl group (-CH₂CH₃), and the rest of the hexane chain starting with the chiral C3.

The presence of two chiral centers means that this compound can exist as a maximum of 2² = 4 stereoisomers. These stereoisomers consist of two pairs of enantiomers.

Stereoisomers of this compound

The four stereoisomers of this compound are designated by the Cahn-Ingold-Prelog (CIP) R/S notational system at each chiral center. The four stereoisomers are:

  • (3R, 4R)-3-Ethyl-4-methylhexane

  • (3S, 4S)-3-Ethyl-4-methylhexane

  • (3R, 4S)-3-Ethyl-4-methylhexane

  • (3S, 4R)-3-Ethyl-4-methylhexane

The (3R, 4R) and (3S, 4S) isomers are a pair of enantiomers, as are the (3R, 4S) and (3S, 4R) isomers. The relationship between any other pairing (e.g., (3R, 4R) and (3R, 4S)) is that of diastereomers.

Stereoisomer Relationships

stereoisomers cluster_enantiomers1 Enantiomers cluster_enantiomers2 Enantiomers 3R,4R (3R, 4R)-3-Ethyl-4-methylhexane 3S,4S (3S, 4S)-3-Ethyl-4-methylhexane 3R,4R->3S,4S mirror images 3R,4S (3R, 4S)-3-Ethyl-4-methylhexane 3R,4R->3R,4S Diastereomers 3S,4R (3S, 4R)-3-Ethyl-4-methylhexane 3R,4R->3S,4R Diastereomers 3S,4S->3R,4S Diastereomers 3S,4S->3S,4R Diastereomers 3R,4S->3S,4R mirror images

Stereoisomeric relationships of this compound.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound (Unresolved Mixture)

PropertyValueReference
Molecular FormulaC₉H₂₀[1]
Molecular Weight128.26 g/mol [1]
Boiling Point140.1 °C
Density0.721 g/cm³
Refractive Index1.4128

Computed properties for some of the individual stereoisomers are available in databases such as PubChem. For instance, the (4R)-3-ethyl-4-methylhexane and (4S)-3-ethyl-4-methylhexane diastereomers have been computationally characterized.

Experimental Protocols

The synthesis and separation of individual stereoisomers of chiral alkanes can be challenging. Stereoselective synthesis of such simple alkanes is often complex and may not be high-yielding. A more common approach for obtaining pure stereoisomers is the chiral resolution of a racemic or diastereomeric mixture.

General Protocol for Chiral Gas Chromatography (GC) Analysis

Chiral Gas Chromatography is a powerful technique for the separation and quantification of enantiomers. While a specific protocol for this compound is not widely published, a general method can be adapted from the analysis of similar chiral hydrocarbons.[2] This would require optimization of parameters for this specific analyte.

Objective: To separate the stereoisomers of this compound.

Instrumentation:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID)

  • Chiral Capillary Column (e.g., a cyclodextrin-based stationary phase such as β-cyclodextrin)[2]

Materials:

  • Sample of this compound (as a mixture of stereoisomers)

  • High-purity carrier gas (e.g., Helium or Hydrogen)

  • Solvent for sample dilution (e.g., hexane)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in hexane (e.g., 1% v/v).

  • Instrument Setup:

    • Install the chiral capillary column in the GC.

    • Set the oven temperature program. A typical starting point could be an initial temperature of 40-60°C, held for a few minutes, followed by a slow ramp (e.g., 1-2°C/min) to a final temperature of around 150°C. The exact program will need to be optimized.

    • Set the injector and detector temperatures (e.g., 200°C for the injector and 250°C for the FID).

    • Set the carrier gas flow rate according to the column manufacturer's recommendations.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Acquisition: Acquire the chromatogram. The different stereoisomers should elute at different retention times.

  • Analysis: Identify the peaks corresponding to each stereoisomer based on their retention times. The peak area can be used to determine the relative abundance of each stereoisomer in the mixture.

Expected Outcome: The chromatogram should show up to four distinct peaks, corresponding to the four stereoisomers of this compound. The separation efficiency will depend on the choice of the chiral stationary phase and the optimization of the GC method parameters.

Experimental Workflow for Chiral GC Analysis

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Sample This compound (Stereoisomer Mixture) Dilution Dilute with Hexane Sample->Dilution Injection Inject into GC Dilution->Injection Separation Separation on Chiral Column Injection->Separation Detection FID Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Analysis Peak Identification & Quantification Chromatogram->Analysis

Workflow for the chiral GC analysis of this compound.

Conclusion

This compound, despite its simple alkane structure, presents a clear case of stereoisomerism due to the presence of two chiral centers. This leads to the existence of four distinct stereoisomers with unique three-dimensional structures. While experimental data on the individual properties of these stereoisomers are scarce, their existence and the principles of their separation are well-understood within the framework of stereochemistry. The methodologies outlined in this guide, particularly the use of chiral gas chromatography, provide a basis for the analytical investigation of this and other chiral hydrocarbons. For professionals in drug development and chemical synthesis, a deep appreciation of such stereochemical principles is essential for the design and production of stereochemically pure and effective molecules.

References

Methodological & Application

Application Note: Gas Chromatography Analysis of 3-Ethyl-4-methylhexane

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust method for the qualitative and quantitative analysis of 3-Ethyl-4-methylhexane using gas chromatography with flame ionization detection (GC-FID). The protocol outlines optimal sample preparation, chromatographic conditions, and data analysis procedures suitable for researchers, scientists, and professionals in drug development and related fields. The provided methodology ensures reliable and reproducible results for the separation and quantification of this branched-chain alkane.

Introduction

This compound is a branched-chain alkane with the molecular formula C9H20.[1][2][3][4] Accurate and precise analytical methods are essential for its identification and quantification in various matrices, including petrochemical analysis and as a reference standard in research and quality control.[5] Gas chromatography (GC) is a powerful and widely used technique for the separation and analysis of volatile and semi-volatile compounds like alkanes.[6][7][8] The choice of a suitable capillary column and a sensitive detector, such as the Flame Ionization Detector (FID), which offers high sensitivity for hydrocarbons, is crucial for achieving desired analytical performance.[8][9] This application note provides a comprehensive protocol for the GC-FID analysis of this compound.

Experimental

Sample Preparation

Proper sample preparation is a critical step to ensure accurate and reproducible GC analysis.[7][10][11] The following protocol is recommended for preparing samples containing this compound:

  • Solvent Selection: Dissolve the sample containing this compound in a high-purity volatile solvent such as hexane or pentane.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in the chosen solvent.

    • Create a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Dilution: If the concentration of this compound in the sample is unknown, perform a preliminary screening or dilute the sample to fall within the calibration range.

  • Internal Standard: For enhanced quantitative accuracy, add an internal standard (e.g., n-octane or another non-interfering alkane) at a known concentration to all standards and samples.

  • Vialing: Transfer the prepared standards and samples into 2 mL autosampler vials with PTFE-lined septa.

Gas Chromatography (GC) Conditions

The following GC parameters are recommended for the analysis of this compound:

ParameterValue
Gas Chromatograph Agilent 8890 GC System or equivalent
Column Agilent J&W DB-1 (or equivalent non-polar), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Split/Splitless
Injector Temperature 250 °C
Split Ratio 50:1
Injection Volume 1 µL
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program Initial Temperature: 50 °C, hold for 2 min
Ramp: 10 °C/min to 150 °C
Hold: 5 min at 150 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N2) 25 mL/min

Table 1: Recommended Gas Chromatography Conditions

Results and Discussion

Under the specified chromatographic conditions, this compound is expected to elute as a sharp, well-resolved peak. The retention time is a key parameter for qualitative identification.[12]

Quantitative Data

The following table summarizes the expected quantitative data for a series of this compound standards. The peak area is directly proportional to the concentration of the analyte.

Concentration (µg/mL)Retention Time (min)Peak Area (arbitrary units)
1~7.85000
5~7.825000
10~7.850000
25~7.8125000
50~7.8250000
100~7.8500000

Table 2: Expected Quantitative Data for this compound Analysis

Note: The retention time and peak area are illustrative and may vary depending on the specific instrument and column conditions.

A calibration curve can be constructed by plotting the peak area against the concentration of the standards. The concentration of this compound in unknown samples can then be determined from this curve.

Experimental Workflow

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Sample Sample Containing This compound Solvent Dissolve in Hexane/Pentane Sample->Solvent Standards Prepare Calibration Standards Solvent->Standards InternalStd Add Internal Standard Standards->InternalStd Vial Transfer to Autosampler Vial InternalStd->Vial Injection Inject Sample into GC Vial->Injection Separation Separation on DB-1 Column Injection->Separation Detection Detection by FID Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Calibration Construct Calibration Curve Integration->Calibration Quantification Quantify This compound Calibration->Quantification

References

Application Notes and Protocols for 3-Ethyl-4-methylhexane as a Non-Polar Solvent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 3-Ethyl-4-methylhexane is a branched alkane and, while its properties suggest utility as a non-polar solvent, specific application data is scarce in published literature. The following application notes and protocols are based on the general characteristics of C9 branched alkanes and are intended as a starting point for experimental design. Optimization for specific applications is recommended.

Introduction

This compound (CAS: 3074-77-9) is a C9 branched alkane, a class of saturated hydrocarbons known for their non-polar nature.[1][2] Its properties make it a potential alternative to other non-polar solvents like hexane, heptane, and octane in various laboratory and industrial applications. As a non-polar solvent, it is immiscible with water and is effective at dissolving other non-polar substances such as oils, fats, lipids, and other hydrocarbons.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its application as a solvent, particularly in processes involving heating, distillation, and extraction.

PropertyValueReference
CAS Number 3074-77-9[2][5]
Molecular Formula C9H20[2][5][6]
Molecular Weight 128.26 g/mol [2][6]
Boiling Point ~140.1 °C (at 760 mmHg)[7]
Density ~0.721 g/cm³[7]
Vapor Pressure ~9.22 hPa at 20°C[1]
Water Solubility Insoluble[8]
LogP (Octanol-Water Partition Coefficient) ~4.5[1]

Potential Applications

Based on its non-polar character, this compound can be considered for the following applications:

  • Extraction: As a solvent for the extraction of non-polar compounds from natural products (e.g., lipids, essential oils) or reaction mixtures.

  • Chromatography: As a component of the mobile phase in normal-phase chromatography or as a solvent for sample preparation in gas chromatography.

  • Reaction Medium: As an inert solvent for organic reactions involving non-polar reagents and intermediates.

  • Cleaning and Degreasing: As a solvent for removing oils, greases, and other non-polar residues.

Experimental Protocols

The following are generalized protocols that can be adapted for the use of this compound.

Protocol for Liquid-Liquid Extraction of a Non-Polar Compound

This protocol describes the extraction of a hypothetical non-polar analyte from an aqueous solution.

Objective: To separate a non-polar compound from an aqueous matrix.

Materials:

  • Aqueous solution containing the target non-polar compound.

  • This compound (reagent grade).

  • Separatory funnel.

  • Beakers and Erlenmeyer flasks.

  • Drying agent (e.g., anhydrous sodium sulfate).

  • Rotary evaporator.

Procedure:

  • Preparation: Ensure the separatory funnel is clean, and the stopcock is properly greased and closed.

  • Addition of Solutions:

    • Pour the aqueous solution containing the analyte into the separatory funnel.

    • Add an equal volume of this compound to the separatory funnel.

  • Extraction:

    • Stopper the funnel, and while holding the stopper and stopcock firmly, invert the funnel and shake gently, venting frequently to release any pressure buildup.

    • Continue to shake for 1-2 minutes.

  • Phase Separation:

    • Place the separatory funnel in a ring stand and allow the layers to separate completely. The less dense this compound layer will be the top layer.

  • Collection:

    • Carefully drain the lower aqueous layer into a beaker.

    • Drain the upper organic layer (containing the extracted compound) into a clean, dry Erlenmeyer flask.

  • Drying:

    • Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.

  • Solvent Removal:

    • Decant the dried organic solution into a round-bottom flask.

    • Remove the this compound using a rotary evaporator to obtain the isolated non-polar compound.

G cluster_prep Preparation cluster_extraction Extraction cluster_separation Separation & Isolation prep1 Aqueous Solution (with analyte) ext1 Combine in Separatory Funnel prep1->ext1 prep2 This compound prep2->ext1 ext2 Shake and Vent ext1->ext2 ext3 Allow Phases to Separate ext2->ext3 sep1 Drain Aqueous Layer ext3->sep1 sep2 Collect Organic Layer ext3->sep2 sep3 Dry with Na2SO4 sep2->sep3 sep4 Evaporate Solvent sep3->sep4 sep5 Isolated Non-Polar Compound sep4->sep5

Liquid-Liquid Extraction Workflow
Protocol for Use as a Mobile Phase Component in Normal-Phase Chromatography

This protocol outlines the use of this compound as the non-polar component in a mobile phase for the separation of a mixture of moderately polar compounds on a silica gel column.

Objective: To separate a mixture of compounds based on their polarity.

Materials:

  • Silica gel column.

  • Sample mixture dissolved in a minimal amount of a suitable solvent.

  • This compound (HPLC grade).

  • Polar modifier solvent (e.g., ethyl acetate, HPLC grade).

  • Collection tubes.

  • Detector (e.g., UV-Vis).

Procedure:

  • Column Equilibration: Equilibrate the silica gel column with the initial mobile phase composition (e.g., 95:5 this compound:Ethyl Acetate).

  • Sample Injection: Inject the dissolved sample onto the column.

  • Elution:

    • Begin the elution with the initial mobile phase composition.

    • If necessary, a gradient can be run by gradually increasing the proportion of the polar modifier to elute more strongly retained compounds.

  • Detection and Fraction Collection: Monitor the eluent using the detector and collect fractions as the separated compounds elute from the column.

  • Analysis: Analyze the collected fractions to identify and quantify the separated compounds.

G cluster_setup Setup cluster_process Chromatographic Process cluster_output Output setup1 Silica Gel Column proc1 Equilibrate Column setup1->proc1 setup2 Mobile Phase (this compound + Polar Modifier) setup2->proc1 proc2 Inject Sample proc1->proc2 proc3 Elute with Mobile Phase proc2->proc3 out1 Detect Compounds proc3->out1 out2 Collect Fractions out1->out2 out3 Analyze Separated Compounds out2->out3

Normal-Phase Chromatography Workflow

Safety and Handling

As with other alkane solvents, this compound should be handled with appropriate safety precautions.

  • Flammability: It is a flammable liquid and should be kept away from ignition sources.

  • Inhalation: Use in a well-ventilated area or under a fume hood to avoid inhaling vapors.

  • Skin Contact: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Always consult the Safety Data Sheet (SDS) for detailed safety information before use.

Conclusion

This compound presents the characteristics of a viable non-polar solvent for a range of applications in research and development. Its properties are comparable to other commonly used branched alkanes. The provided protocols offer a foundational methodology for its use in extraction and chromatography. Researchers are encouraged to perform optimization studies to tailor these methods to their specific needs.

References

Application Notes and Protocols for the Derivatization of 3-Ethyl-4-methylhexane

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Ethyl-4-methylhexane is a saturated, branched-chain alkane.[1][2][3] Due to the absence of functional groups, it exhibits low chemical reactivity. Derivatization, the process of chemically modifying a compound to enhance its suitability for analysis or to impart new reactivity, is not commonly performed on simple alkanes like this compound in fields such as drug development. However, for applications in chemical synthesis or for specialized analytical purposes, introducing a functional group can be a critical first step.

Free-radical halogenation is a classic and effective method for the derivatization of alkanes, introducing a halogen atom (Cl or Br) onto the carbon skeleton.[4][5][6] This process transforms the inert alkane into a more versatile alkyl halide, which can then undergo a variety of subsequent reactions. This document provides detailed protocols for the free-radical chlorination and bromination of this compound, along with methods for the analysis of the resulting products.

Key Concepts of Alkane Halogenation

Free-radical halogenation proceeds via a chain reaction mechanism involving three stages: initiation, propagation, and termination.[4][7][8] The reaction is typically initiated by UV light or heat, which causes the homolytic cleavage of the halogen molecule into two highly reactive halogen radicals.[6][7]

A crucial aspect of halogenating branched alkanes is regioselectivity—the preference for substitution at certain hydrogen atoms over others. The stability of the resulting alkyl radical intermediate dictates this preference, with the order of stability being tertiary > secondary > primary.

  • Chlorination : Chlorine radicals are highly reactive and less selective.[9][10] This results in a mixture of isomeric monochlorinated products, with the product distribution being a factor of both the statistical probability (the number of each type of hydrogen) and the relative reactivity of the C-H bonds.[9]

  • Bromination : Bromine radicals are less reactive and therefore more selective.[5][11] Bromination overwhelmingly favors substitution at the position that forms the most stable carbon radical.[5][9][11] This high selectivity makes bromination a more synthetically useful tool for targeted functionalization of alkanes.[5][9]

Quantitative Data Summary

The following tables present hypothetical, yet chemically plausible, data for the free-radical halogenation of this compound.

Table 1: Predicted Product Distribution for Monohalogenation of this compound

Position of HalogenationType of HydrogenNumber of HydrogensPredicted % Yield (Chlorination)Predicted % Yield (Bromination)
1Primary35%<1%
2Secondary210%2%
3Tertiary125%90%
4Tertiary125%5%
5Secondary210%2%
6Primary35%<1%
Ethyl-CH2Secondary210%<1%
Ethyl-CH3Primary35%<1%
Methyl-CH3Primary35%<1%

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Parameters for Product Analysis

ParameterSetting
Gas Chromatograph
ColumnAgilent J&W DB-Select 624 UI or similar
Carrier GasHelium
Inlet Temperature250 °C
Oven Program50 °C (hold 2 min), ramp to 200 °C at 10 °C/min, hold 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Scan Range40-300 m/z

Experimental Protocols

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Halogens (Cl2 and Br2) are toxic and corrosive. Handle with extreme care.

  • Organic solvents are flammable. Keep away from ignition sources.

Protocol 1: Free-Radical Chlorination of this compound

Objective: To introduce a chlorine atom into the this compound structure, creating a mixture of chlorinated isomers.

Materials:

  • This compound (99% purity)

  • Chlorine gas (Cl2) or N-chlorosuccinimide (NCS)

  • Carbon tetrachloride (CCl4, solvent)

  • AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (radical initiator, if using NCS)

  • 5% Sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Gas inlet tube

  • UV lamp (254 nm or 365 nm) or heat source

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To a 100 mL round-bottom flask, add this compound (12.8 g, 0.1 mol) and carbon tetrachloride (50 mL).

    • Fit the flask with a reflux condenser and a gas inlet tube extending below the surface of the liquid.

    • Position a UV lamp approximately 10-15 cm from the flask.

  • Initiation and Reaction:

    • Begin stirring the solution.

    • Slowly bubble chlorine gas through the solution while irradiating with the UV lamp. To favor monochlorination, use a controlled amount of chlorine and stop the reaction after a short period.[9]

    • Monitor the reaction progress by taking small aliquots and analyzing via GC. The reaction is typically complete within 30-60 minutes.

  • Workup:

    • Once the reaction is complete, stop the chlorine flow and turn off the UV lamp.

    • Bubble nitrogen gas through the solution to remove any unreacted chlorine.

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 5% sodium thiosulfate solution (2 x 25 mL) to remove excess chlorine, followed by saturated sodium bicarbonate solution (2 x 25 mL), and finally with brine (1 x 25 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

  • Analysis:

    • Analyze the resulting product mixture using GC-MS to determine the distribution of monochlorinated isomers.[12][13][14][15][16]

Protocol 2: Regioselective Free-Radical Bromination of this compound

Objective: To selectively introduce a bromine atom at the most substituted carbon (tertiary position) of this compound.

Materials:

  • This compound (12.8 g, 0.1 mol)

  • N-Bromosuccinimide (NBS) (17.8 g, 0.1 mol)

  • Carbon tetrachloride (CCl4, solvent)

  • AIBN (Azobisisobutyronitrile) (0.164 g, 0.001 mol)

  • 5% Sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • In a 100 mL round-bottom flask, combine this compound (12.8 g, 0.1 mol), N-Bromosuccinimide (17.8 g, 0.1 mol), AIBN (0.164 g), and carbon tetrachloride (50 mL).

    • Attach a reflux condenser and place the flask in a heating mantle.

  • Initiation and Reaction:

    • Heat the mixture to reflux (approx. 77 °C) with vigorous stirring.

    • The reaction can be monitored by observing the consumption of the dense NBS, which will be replaced by the less dense succinimide floating on the surface.

    • Maintain reflux for 1-2 hours or until GC analysis indicates the consumption of the starting material.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the solid succinimide by-product and wash it with a small amount of fresh CCl4.

    • Combine the filtrates and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 5% sodium thiosulfate solution (2 x 25 mL) to remove any trace bromine, followed by saturated sodium bicarbonate solution (2 x 25 mL), and finally with brine (1 x 25 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent using a rotary evaporator.

  • Analysis and Purification:

    • Analyze the crude product by GC-MS to confirm the high regioselectivity for the tertiary brominated product.

    • If necessary, the major product can be purified from minor isomers by fractional distillation under reduced pressure.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_analysis Analysis start Start: this compound reagents Add Halogenating Agent (Cl2 or NBS) & Solvent start->reagents initiation Initiate with UV Light or Heat reagents->initiation monitoring Monitor Progress via GC initiation->monitoring quench Quench & Wash monitoring->quench dry Dry Organic Layer quench->dry concentrate Concentrate via Rotary Evaporation dry->concentrate gcms GC-MS Analysis concentrate->gcms end End: Halogenated Product Mixture gcms->end

Caption: Workflow for Halogenation of this compound.

radical_halogenation_mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination X2 X-X two_X_rad 2 X• X2->two_X_rad UV Light or Heat step1 X• + R-H → H-X + R• two_X_rad->step1 step2 R• + X-X → R-X + X• step1->step2 Alkyl Radical Formation step2->step1 Regenerates X• term1 X• + X• → X2 step2->term1 term2 R• + X• → R-X step2->term2 term3 R• + R• → R-R step2->term3

Caption: Mechanism of Free-Radical Halogenation (X = Cl or Br).

References

Application Notes and Protocols for the Purification of 3-Ethyl-4-methylhexane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 3-Ethyl-4-methylhexane, a branched alkane hydrocarbon. The primary purification techniques discussed are fractional distillation and preparative gas chromatography (preparative GC). These methods are suitable for achieving high purity levels of the target compound, which is essential for various research, development, and quality control applications.

Physical Properties of this compound

A summary of the key physical properties of this compound is provided in the table below. This information is crucial for the design and execution of purification protocols.

PropertyValueUnit
Molecular FormulaC₉H₂₀-
Molecular Weight128.26 g/mol
Boiling Point140°C[1]
Density0.742g/mL[1]
Refractive Index1.416-[1]

Purification Techniques

Two primary methods for the purification of this compound are detailed below: Fractional Distillation and Preparative Gas Chromatography. The choice of method will depend on the initial purity of the sample, the required final purity, the available equipment, and the scale of the purification.

Fractional Distillation

Fractional distillation is a suitable technique for purifying this compound from impurities with different boiling points.[1][2][3][4][5] This method is particularly effective for separating isomers and other closely boiling compounds.

Experimental Protocol

a. Equipment Setup:

  • A round-bottom flask of appropriate size for the volume of the crude sample.

  • A fractional distillation column (e.g., Vigreux, packed with Raschig rings or metal sponge). The length of the column will influence the separation efficiency.

  • A distillation head with a thermometer or temperature probe.

  • A condenser.

  • A receiving flask.

  • A heating mantle with a stirrer.

  • Insulating material (e.g., glass wool or aluminum foil) to wrap the distillation column.

b. Procedure:

  • Charging the Flask: Add the crude this compound to the round-bottom flask along with a few boiling chips or a magnetic stir bar.

  • Assembling the Apparatus: Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all joints are properly sealed.

  • Heating and Equilibration: Begin heating the flask gently. As the mixture starts to boil, the vapor will rise through the fractionating column. Adjust the heating rate to establish a steady reflux in the column, where the condensed vapor is continuously returned to the flask.

  • Distillation: After a period of equilibration under total reflux, slowly begin to collect the distillate. The rate of distillation should be slow and steady, typically 1-2 drops per second.

  • Fraction Collection: Monitor the temperature at the distillation head. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (140 °C). Fractions collected before or after this temperature plateau should be considered as impurities.

  • Completion: Stop the distillation when the temperature begins to rise or drop significantly, or when only a small amount of liquid remains in the distillation flask.

Quantitative Data
ParameterValue/Range
Expected Purity>98%
Expected Yield60-80%
Distillation Rate1-2 drops/sec
Reflux Ratio (Initial)Total reflux for 30-60 min
Reflux Ratio (Collection)5:1 to 10:1 (adjust for optimal separation)

Logical Relationship Diagram

Fractional_Distillation_Logic cluster_input Input cluster_process Process cluster_output Output Crude_Sample Crude this compound Heating Heating and Vaporization Crude_Sample->Heating Fractional_Column Vapor-Liquid Equilibria in Fractional Column Heating->Fractional_Column Condensation Condensation Fractional_Column->Condensation Impurities_H High-Boiling Impurities Fractional_Column->Impurities_H Remain in flask Collection Fraction Collection Condensation->Collection Purified_Product Purified this compound Collection->Purified_Product Impurities_L Low-Boiling Impurities Collection->Impurities_L Early fractions

Caption: Logical flow of fractional distillation for purification.

Preparative Gas Chromatography (Preparative GC)

Preparative GC is a high-resolution purification technique that separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase.[6][7][8] It is particularly useful for isolating high-purity compounds from complex mixtures or for separating isomers with very close boiling points.

Experimental Protocol

a. Instrumentation:

  • A gas chromatograph equipped with a preparative-scale column, a high-capacity injector, and a fraction collector.

  • Carrier gas (e.g., Helium, Nitrogen) of high purity.

b. Recommended GC Conditions:

ParameterValue/Range
Column
Stationary PhaseNon-polar (e.g., 5% Phenyl Methylpolysiloxane)
Length30 - 60 m
Internal Diameter0.53 mm
Film Thickness1.0 - 5.0 µm
Temperatures
Injector250 °C
Detector (if used for splitting)280 °C
Oven ProgramInitial: 60 °C (hold 2 min), Ramp: 5 °C/min to 150 °C
Carrier Gas
GasHelium
Flow Rate10 - 20 mL/min
Injection
Volume1 - 10 µL (depending on column capacity)
ModeSplitless or large volume injection

c. Procedure:

  • Sample Preparation: The crude sample may need to be diluted in a volatile solvent (e.g., pentane or hexane) to an appropriate concentration.

  • Method Development: Optimize the GC method using an analytical-scale column with the same stationary phase to determine the retention time of this compound and its separation from impurities.

  • Preparative Run: Inject the sample onto the preparative GC system using the optimized conditions.

  • Fraction Collection: The effluent from the column is directed to a fraction collector. The collection window for this compound is timed based on its predetermined retention time.

  • Purity Analysis: Analyze the collected fraction using analytical GC-MS or GC-FID to confirm its purity.

  • Solvent Removal: If the sample was diluted, the solvent can be removed from the collected fraction by gentle evaporation.

Quantitative Data
ParameterValue/Range
Expected Purity>99.5%
Expected Yield40-70% (dependent on sample loading and resolution)
Sample Loading1-10 mg per injection (column dependent)

Experimental Workflow Diagram

Preparative_GC_Workflow Sample_Prep Sample Preparation (Dilution if necessary) Injection Injection into GC Sample_Prep->Injection Separation Separation on Preparative Column Injection->Separation Detection_Splitting Detection and Splitting Separation->Detection_Splitting Fraction_Collection Fraction Collection Detection_Splitting->Fraction_Collection Purity_Analysis Purity Analysis (GC-MS/FID) Fraction_Collection->Purity_Analysis Purified_Product Purified this compound Purity_Analysis->Purified_Product

Caption: Workflow for purification by preparative GC.

Purity Analysis Protocol (GC-MS)

To verify the purity of the final product, a sensitive analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.

Experimental Protocol

a. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Analytical capillary column.

b. Recommended GC-MS Conditions:

ParameterValue/Range
Column
Stationary PhaseNon-polar (e.g., 5% Phenyl Methylpolysiloxane)
Length30 m
Internal Diameter0.25 mm
Film Thickness0.25 µm
Temperatures
Injector250 °C
Transfer Line280 °C
Ion Source230 °C
Oven ProgramInitial: 50 °C (hold 2 min), Ramp: 10 °C/min to 200 °C
Carrier Gas
GasHelium
Flow Rate1.0 mL/min
Injection
Volume1 µL
Split Ratio50:1
MS Parameters
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Range35 - 300 amu

c. Procedure:

  • Sample Preparation: Dilute a small aliquot of the purified this compound in a volatile solvent (e.g., hexane) to a concentration of approximately 100 ppm.

  • Analysis: Inject the prepared sample into the GC-MS system.

  • Data Analysis: Integrate the total ion chromatogram (TIC) to determine the area percent of the this compound peak relative to any impurity peaks. Confirm the identity of the main peak by comparing its mass spectrum to a reference spectrum.

Signaling Pathway Diagram (Conceptual)

This diagram illustrates the conceptual flow of information from the analytical instrument to the final purity assessment.

Purity_Analysis_Pathway Sample Purified Sample GC_Separation GC Separation Sample->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Chromatogram Total Ion Chromatogram Data_Acquisition->Chromatogram Mass_Spectrum Mass Spectrum Data_Acquisition->Mass_Spectrum Purity_Calculation Purity Calculation (% Area) Chromatogram->Purity_Calculation Identity_Confirmation Identity Confirmation Mass_Spectrum->Identity_Confirmation Final_Report Purity Report Purity_Calculation->Final_Report Identity_Confirmation->Final_Report

Caption: Conceptual pathway for purity analysis using GC-MS.

References

Safe Handling and Storage Protocols for 3-Ethyl-4-methylhexane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and storage of 3-Ethyl-4-methylhexane. The information is compiled to ensure the safety of laboratory personnel and the integrity of research activities.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for understanding its behavior and potential hazards.

PropertyValueReference
Molecular Formula C₉H₂₀[1][2]
Molecular Weight 128.26 g/mol [1][3]
CAS Number 3074-77-9[1][2][4][5][6]
Boiling Point 135 °C (estimated)[3]
Flash Point Not available
Density Not available
Vapor Pressure 9.22 hPa @ 20°C (estimated)[3]
Solubility in Water 3.11 mg/L @ 25 °C (estimated)[7]

Hazard Identification and GHS Classification

  • Flammable Liquids: Category 3 (H226: Flammable liquid and vapor)

  • Aspiration Hazard: Category 1 (H304: May be fatal if swallowed and enters airways)

  • Skin Irritation: Category 2 (H315: Causes skin irritation)

  • Specific target organ toxicity - single exposure: Category 3 (H336: May cause drowsiness or dizziness)

  • Hazardous to the aquatic environment, long-term hazard: Category 2 (H411: Toxic to aquatic life with long lasting effects)

Signal Word: Danger

Hazard Statements:

  • H226: Flammable liquid and vapor.

  • H304: May be fatal if swallowed and enters airways.

  • H315: Causes skin irritation.

  • H336: May cause drowsiness or dizziness.

  • H411: Toxic to aquatic life with long lasting effects.

Precautionary Statements:

  • Prevention: P210, P261, P273, P280

  • Response: P301+P310, P331, P303+P361+P353, P304+P340, P312

  • Storage: P403+P235, P405

  • Disposal: P501

Experimental Protocols

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure risk.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are required. Inspect gloves for any signs of degradation before use.

  • Skin and Body Protection: A flame-retardant lab coat must be worn. Additional protective clothing may be necessary for larger quantities or specific procedures.[8]

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or for large spills, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[8]

Receiving and Storage

Receiving:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Ensure the container is properly labeled with the chemical name, CAS number, and hazard pictograms.

  • Log the chemical into the laboratory's inventory system.

Storage:

  • Store this compound in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.

  • Keep containers tightly closed when not in use.[8]

  • Store in a designated flammable liquid storage cabinet.

  • Segregate from incompatible materials such as oxidizing agents.

  • Use secondary containment to prevent spills from spreading.

Handling and Dispensing
  • All handling and dispensing of this compound should be conducted in a certified chemical fume hood.

  • Ground and bond containers when transferring the liquid to prevent static discharge.

  • Use spark-proof tools and explosion-proof equipment.

  • Avoid inhalation of vapors and direct contact with skin and eyes.[8]

  • After handling, wash hands thoroughly with soap and water.

Spill Response Protocol

For Minor Spills (less than 100 mL) in a Fume Hood:

  • Alert personnel in the immediate area.

  • Wear appropriate PPE (goggles, gloves, lab coat).

  • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Carefully collect the absorbed material using spark-proof tools and place it in a sealed, labeled container for hazardous waste disposal.

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • Ventilate the area thoroughly.

For Major Spills (greater than 100 mL) or Spills Outside a Fume Hood:

  • Evacuate the laboratory immediately and alert others.

  • If the spill is flammable, turn off all ignition sources if it is safe to do so.

  • Close the laboratory doors to contain the vapors.

  • Contact the institution's emergency response team or local fire department.

  • Provide the emergency responders with the Safety Data Sheet (or information for a similar compound) and details of the spill.

Waste Disposal
  • Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.

  • The container should be stored in a designated satellite accumulation area.

  • Do not dispose of this compound down the drain or in regular trash.[8]

  • Follow all local, state, and federal regulations for the disposal of flammable liquid hazardous waste.[8]

Visualization of Protocols

Safe Handling Workflow

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Review SDS & Protocol B Don Appropriate PPE A->B C Work in Fume Hood B->C D Ground & Bond Containers C->D E Dispense Chemical D->E F Securely Close Container E->F G Clean Work Area F->G H Dispose of Waste G->H I Remove PPE & Wash Hands H->I

Caption: Workflow for the safe handling of this compound.

Spill Response Decision Tree

Spill_Response_Decision_Tree Spill Chemical Spill Occurs Assess Assess Spill Size & Location Spill->Assess MinorSpill Minor Spill (<100mL, in hood) Assess->MinorSpill Is it a minor spill? MajorSpill Major Spill (>100mL or outside hood) MinorSpill->MajorSpill No Cleanup Contain & Clean Up Spill per Protocol MinorSpill->Cleanup Yes Evacuate Evacuate Area & Call for Help MajorSpill->Evacuate Yes Report Report Incident Cleanup->Report Evacuate->Report

Caption: Decision tree for responding to a chemical spill.

References

experimental procedures involving 3-Ethyl-4-methylhexane

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols: 3-Ethyl-4-methylhexane

Audience: Researchers, scientists, and drug development professionals.

Introduction: this compound is a branched alkane, specifically an isomer of nonane.[1][2] While not a pharmacologically active agent, it serves as a crucial reference compound in analytical chemistry. For drug development professionals, its utility lies in the precise identification and quantification of non-polar compounds in complex matrices, quality control of raw materials, and metabolomic profiling where volatile organic compounds are of interest. This document provides its physicochemical properties and a detailed protocol for its use as a standard in Gas Chromatography-Mass Spectrometry (GC-MS).

There is currently no scientific evidence to suggest that this compound is involved in biological signaling pathways. Therefore, its application in a drug development context is confined to analytical and quality control procedures rather than as a therapeutic or bioactive molecule.

Physicochemical Properties

The quantitative data for this compound are summarized below. These properties are essential for designing analytical methods, particularly for gas chromatography, where volatility and polarity are key parameters.

PropertyValueReference(s)
Molecular Formula C₉H₂₀[3][4][5][6]
Molecular Weight 128.26 g/mol [3][4][6][7]
CAS Number 3074-77-9[3][4]
Boiling Point 140.1 - 140.4 °C (at 760 mmHg)[3][5]
Melting Point -112.99 °C[5]
Density 0.721 - 0.736 g/cm³[3][5]
Flash Point 59.3 °C[3]
Refractive Index 1.405 - 1.413[3][5]
LogP (Octanol/Water) 3.47 - 4.5[3][4]
Kovats Retention Index ~856 (Standard Non-Polar Column)[4]

Application: Reference Standard for Gas Chromatography

This compound is an ideal reference standard for the qualitative and quantitative analysis of branched alkanes in complex mixtures. In drug development and manufacturing, GC is used to:

  • Assess the purity of solvents and reagents.

  • Analyze impurities in raw materials or final products.

  • Monitor for volatile organic compounds in environmental and safety assessments.

As a reference standard, it allows for the determination of retention times, which aids in the identification of unknown analytes with similar structures.[8][9] Its known concentration can also be used to create calibration curves for the accurate quantification of other hydrocarbons.

Experimental Workflow: GC-MS Analysis

The following diagram illustrates the general workflow for analyzing a sample containing volatile hydrocarbons using this compound as a reference standard.

GCMS_Workflow cluster_gcms Gas Chromatography-Mass Spectrometry prep Sample & Standard Preparation vial Transfer to GC Vial prep->vial Dilute in Hexane injector Injector vial->injector Autosampler Injection gcms GC-MS System column GC Column injector->column Vaporization & Separation ms Mass Spectrometer column->ms Elution & Ionization data Data Acquisition ms->data Detection analysis Data Analysis (Peak Integration, Library Search) data->analysis Generate Chromatogram & Mass Spectra report Reporting (Quantification & Identification) analysis->report Compare to Standard

Caption: Workflow for hydrocarbon analysis using GC-MS.

Protocol: GC-MS Analysis of Hydrocarbon Mixtures

This protocol describes a general method for the identification and quantification of branched alkanes in a liquid sample using this compound as a reference standard.

1. Objective: To separate, identify, and quantify volatile hydrocarbon components in a sample mixture.

2. Materials:

  • Reference Standard: this compound (≥99% purity)

  • Solvent: Hexane, analytical grade

  • Sample: Liquid sample containing unknown hydrocarbons

  • Equipment:

    • Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

    • Autosampler

    • GC Vials with septa

    • Volumetric flasks (10 mL)

    • Micropipettes

3. Standard Preparation (Calibration Curve):

  • Prepare a stock solution of this compound by dissolving 100 mg in 10 mL of hexane (10 mg/mL).

  • Perform serial dilutions of the stock solution with hexane to create a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Transfer an aliquot of each standard to a GC vial for analysis.

4. Sample Preparation:

  • Dilute the test sample in hexane to ensure the analyte concentrations fall within the range of the calibration curve. A starting dilution of 1:100 is recommended.[10]

  • If the sample contains a complex matrix, a solid-phase microextraction (SPME) or liquid-liquid extraction may be necessary to isolate the hydrocarbons.

  • Transfer the diluted sample to a GC vial.

5. GC-MS Instrument Parameters: The following are typical starting parameters and may require optimization.[8][10]

ParameterRecommended Setting
Column Non-polar capillary column (e.g., DB-1, HP-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen, constant flow at 1.2 mL/min
Injection Volume 1.0 µL
Inlet Temperature 280 °C
Injection Mode Split (Split ratio 20:1 to 50:1, adjust based on concentration)
Oven Program - Initial Temp: 40 °C, hold for 2 min- Ramp: 10 °C/min to 300 °C- Final Hold: Hold at 300 °C for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-400 m/z

6. Data Analysis and Quantification:

  • Identification:

    • Run the this compound standard to determine its retention time.

    • Identify the corresponding peak in the sample chromatogram by matching the retention time and the mass spectrum. The mass spectrum should be compared against a reference library (e.g., NIST).[6]

  • Quantification:

    • Integrate the peak area of the this compound standard at each concentration to generate a calibration curve (Peak Area vs. Concentration).

    • Integrate the peak area of the identified analyte in the sample chromatogram.

    • Calculate the concentration of the analyte in the sample using the linear regression equation from the calibration curve. Remember to account for the initial dilution factor.

Logical Relationship: Analyte Identification

The following diagram illustrates the logical process for confirming the identity of an analyte in a sample against the reference standard.

Analyte_ID start Acquire Sample Data (Chromatogram & Spectra) rt_match Does sample peak retention time match standard's retention time? start->rt_match ms_match Does sample peak mass spectrum match library/standard spectrum? rt_match->ms_match Yes id_neg Identity Not Confirmed (Potential Isomer or Different Compound) rt_match->id_neg No id_pos Analyte Identity Confirmed ms_match->id_pos Yes ms_match->id_neg No

References

Application Notes and Protocols for the Catalytic Cracking and Reforming of 3-Ethyl-4-methylhexane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the catalytic cracking and reforming of 3-Ethyl-4-methylhexane. This information is intended to guide researchers in the fields of catalysis, organic synthesis, and fuel science in understanding and utilizing these fundamental hydrocarbon transformations.

Introduction

Catalytic cracking and reforming are essential processes in the petrochemical industry for converting less valuable hydrocarbon fractions into high-value products such as gasoline, aromatic compounds, and light olefins. This compound, a branched C9 alkane, serves as an interesting model compound for studying the catalytic behavior of complex hydrocarbons.

Catalytic Cracking involves the cleavage of carbon-carbon bonds in large hydrocarbon molecules to produce smaller, more valuable hydrocarbons.[1][2] This process is typically carried out at high temperatures using acidic catalysts, such as zeolites.[3][4] The mechanism proceeds through the formation of carbocation intermediates, leading to a variety of smaller alkanes and alkenes.[5]

Catalytic Reforming , on the other hand, aims to rearrange the molecular structure of hydrocarbons to increase their octane number.[6][7][8] This process is typically performed in the presence of a bifunctional catalyst, such as platinum on an acidic support, and under a hydrogen atmosphere.[9][10][11] Key reactions in reforming include isomerization, dehydrocyclization to form aromatics, and hydrocracking.[6][12]

These notes will detail the experimental protocols for both processes as applied to this compound, present expected product distributions in tabular format, and provide visual representations of the reaction pathways and experimental workflows.

Catalytic Cracking of this compound

Principle and Mechanism

Catalytic cracking of this compound on a solid acid catalyst, such as ZSM-5 zeolite, proceeds via a carbenium ion mechanism. The process is initiated by the formation of a carbocation on the catalyst surface. This carbocation can then undergo a series of reactions including isomerization and β-scission, resulting in the formation of a variety of smaller, more volatile hydrocarbons.

Experimental Protocol

Materials:

  • This compound (99%+ purity)

  • ZSM-5 Zeolite catalyst (e.g., Si/Al ratio of 25-50)

  • High-purity nitrogen or argon gas

  • Quartz tube reactor

  • Tube furnace with temperature controller

  • Mass flow controllers

  • Gas chromatograph with a flame ionization detector (GC-FID) for product analysis

  • Condenser and collection system (cold trap)

Procedure:

  • Catalyst Preparation: Activate the ZSM-5 catalyst by calcining in air at 550°C for 4 hours to remove any adsorbed water and organic impurities.

  • Reactor Setup: Load a packed bed of the activated ZSM-5 catalyst (e.g., 1.0 g) into the quartz tube reactor. Place the reactor inside the tube furnace.

  • System Purge: Purge the reactor system with an inert gas (nitrogen or argon) at a flow rate of 50 mL/min for 30 minutes to remove air.

  • Reaction Conditions: Heat the reactor to the desired reaction temperature (e.g., 500-650°C) under a continuous flow of inert gas.

  • Reactant Feed: Introduce this compound into the inert gas stream using a syringe pump at a controlled flow rate to achieve a specific Weight Hourly Space Velocity (WHSV), for example, 2 h⁻¹.

  • Product Collection: The reactor effluent is passed through a condenser and a cold trap (e.g., using liquid nitrogen) to collect the liquid products. Gaseous products can be collected in gas bags for analysis.

  • Product Analysis: Analyze the gaseous and liquid products using GC-FID to determine the product distribution.

Expected Product Distribution (Hypothetical Data)

The cracking of this compound is expected to yield a wide range of smaller alkanes and alkenes. The product selectivity is highly dependent on the reaction temperature and catalyst properties.

Product CategoryExample ProductsExpected Yield (wt%) at 600°C
Light Gases (C1-C4) Methane, Ethane, Ethene, Propane, Propene, Butanes, Butenes40 - 50
Gasoline Range (C5-C8) Pentanes, Pentenes, Hexanes, Hexenes, Heptanes, Heptenes30 - 40
Aromatics Benzene, Toluene, Xylenes5 - 10
Coke 5 - 10

Visualizations

Catalytic_Cracking_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination This compound This compound Carbocation_Formation Carbocation Formation (on acid site) This compound->Carbocation_Formation Initial_Carbocation Initial C9 Carbocation Carbocation_Formation->Initial_Carbocation Isomerization Isomerization Initial_Carbocation->Isomerization Beta_Scission β-Scission Isomerization->Beta_Scission Smaller_Alkene Smaller Alkene Beta_Scission->Smaller_Alkene Smaller_Carbocation Smaller Carbocation Beta_Scission->Smaller_Carbocation Hydride_Transfer Hydride Transfer Smaller_Carbocation->Hydride_Transfer Smaller_Alkane Smaller Alkane Hydride_Transfer->Smaller_Alkane New_Carbocation New Carbocation (propagates chain) Hydride_Transfer->New_Carbocation

Caption: Catalytic cracking mechanism of this compound.

Experimental_Workflow_Cracking Catalyst_Activation 1. Catalyst Activation (ZSM-5, 550°C) Reactor_Setup 2. Reactor Setup (Packed Bed) Catalyst_Activation->Reactor_Setup System_Purge 3. System Purge (Inert Gas) Reactor_Setup->System_Purge Heating 4. Heat to Reaction Temp (500-650°C) System_Purge->Heating Reactant_Feed 5. Feed this compound (WHSV = 2 h⁻¹) Heating->Reactant_Feed Product_Collection 6. Product Collection (Cold Trap) Reactant_Feed->Product_Collection Product_Analysis 7. Product Analysis (GC-FID) Product_Collection->Product_Analysis

Caption: Experimental workflow for catalytic cracking.

Catalytic Reforming of this compound

Principle and Mechanism

Catalytic reforming of this compound on a bifunctional catalyst, such as platinum supported on chlorinated alumina (Pt/Al₂O₃-Cl), involves a series of reactions aimed at increasing the octane number of the feed. The metal sites (Pt) catalyze dehydrogenation and hydrogenation reactions, while the acidic sites on the support catalyze isomerization and cyclization reactions.[7][11] The presence of hydrogen is crucial to suppress coke formation and maintain catalyst activity.[6]

Experimental Protocol

Materials:

  • This compound (99%+ purity)

  • Pt/Al₂O₃-Cl catalyst (e.g., 0.3-0.6 wt% Pt)

  • High-purity hydrogen gas

  • High-purity nitrogen gas

  • High-pressure fixed-bed reactor

  • Tube furnace with temperature controller

  • Mass flow controllers

  • Back pressure regulator

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • High-pressure liquid pump

  • Gas-liquid separator

Procedure:

  • Catalyst Reduction: Reduce the Pt/Al₂O₃-Cl catalyst in-situ by heating to 450-500°C under a flow of hydrogen for 2-4 hours.

  • Reactor Pressurization: After reduction, pressurize the reactor with hydrogen to the desired reaction pressure (e.g., 5-20 atm).

  • Reaction Conditions: Set the reactor temperature to the desired value (e.g., 480-520°C).

  • Reactant Feed: Introduce this compound into the reactor using a high-pressure liquid pump at a specific Liquid Hourly Space Velocity (LHSV), for example, 1.5 h⁻¹. Simultaneously, co-feed hydrogen at a specific molar ratio to the hydrocarbon (e.g., H₂/HC molar ratio of 4:1).

  • Product Collection: The reactor effluent is cooled and passed through a gas-liquid separator. The liquid product is collected for analysis. The gas phase is analyzed separately.

  • Product Analysis: Analyze the gaseous and liquid products using GC-FID to determine the product distribution, including isomers, aromatics, and cracked products.

Expected Product Distribution (Hypothetical Data)

The reforming of this compound will primarily yield isomers and aromatic compounds, along with some lighter cracked products.

Product CategoryExample ProductsExpected Yield (wt%) at 500°C, 10 atm
Isomers of C9 1,2,4-Trimethylcyclohexane, n-Nonane, other branched C9 isomers40 - 50
Aromatics (C6-C9) Toluene, Xylenes, Ethylbenzene, Trimethylbenzenes30 - 40
Light Ends (C1-C5) Methane, Ethane, Propane, Butanes, Pentanes10 - 20
Naphthenes Methylcyclohexane, Ethylcyclohexane5 - 10

Visualizations

Catalytic_Reforming_Pathways cluster_reactions Reforming Reactions Start This compound Isomerization Isomerization Start->Isomerization Dehydrocyclization Dehydrocyclization Start->Dehydrocyclization Hydrocracking Hydrocracking Start->Hydrocracking Isomers Branched C9 Isomers Isomerization->Isomers Aromatics C9 Aromatics (e.g., Trimethylbenzenes) Dehydrocyclization->Aromatics Cracked_Products Lighter Alkanes (C1-C8) Hydrocracking->Cracked_Products

Caption: Major reaction pathways in catalytic reforming.

Experimental_Workflow_Reforming Catalyst_Reduction 1. In-situ Catalyst Reduction (Pt/Al₂O₃-Cl, H₂ flow) Pressurization 2. Reactor Pressurization (5-20 atm H₂) Catalyst_Reduction->Pressurization Heating 3. Heat to Reaction Temp (480-520°C) Pressurization->Heating Reactant_Feed 4. Co-feed Reactant & H₂ (LHSV = 1.5 h⁻¹, H₂/HC=4) Heating->Reactant_Feed Product_Separation 5. Gas-Liquid Separation Reactant_Feed->Product_Separation Product_Analysis 6. Product Analysis (GC-FID) Product_Separation->Product_Analysis

Caption: Experimental workflow for catalytic reforming.

Safety Considerations

  • High Temperatures and Pressures: Both catalytic cracking and reforming involve high temperatures, and reforming also utilizes high pressures. Appropriate safety precautions, including the use of certified equipment and pressure relief systems, must be in place.

  • Flammable Materials: Hydrocarbons are highly flammable. Ensure proper ventilation and eliminate all potential ignition sources.

  • Catalyst Handling: Handle catalysts with care, using appropriate personal protective equipment (PPE) such as gloves and safety glasses. Some catalysts may be pyrophoric after reduction.

  • Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air. Use a reliable hydrogen leak detector and ensure the experimental setup is leak-proof.

Conclusion

The catalytic cracking and reforming of this compound provide valuable insights into the transformation of branched alkanes. The protocols and expected outcomes detailed in these application notes serve as a comprehensive guide for researchers to design and conduct experiments in this area. The provided visualizations offer a clear understanding of the underlying chemical pathways and experimental procedures. By carefully controlling reaction conditions and catalyst selection, the product distribution can be tailored to meet specific research or industrial needs.

References

Application Notes and Protocols for Investigating the Biotransformation of 3-Ethyl-4-methylhexane

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Ethyl-4-methylhexane is a branched-chain aliphatic hydrocarbon. Understanding its biotransformation is crucial for assessing its toxicological profile and potential impact on biological systems. Aliphatic hydrocarbons are primarily metabolized by cytochrome P450 (CYP) enzymes, which catalyze the introduction of an oxygen atom into the C-H bond, leading to the formation of hydroxylated metabolites.[1][2] These initial metabolites can then undergo further oxidation. This document provides a detailed overview of the predicted biotransformation pathways of this compound and presents experimental protocols for their investigation.

Predicted Biotransformation Pathways

The metabolism of this compound is expected to be initiated by hydroxylation at various positions, catalyzed by CYP enzymes. The regioselectivity of this hydroxylation can vary depending on the specific CYP isoform involved.[3][4][5] Subsequent oxidation of the resulting alcohols can lead to the formation of ketones and carboxylic acids.

The primary routes of metabolism are predicted to be:

  • Hydroxylation: Introduction of a hydroxyl group (-OH) at primary, secondary, or tertiary carbon atoms.

  • Oxidation: Further oxidation of the alcohol metabolites to form ketones or carboxylic acids.

Below is a diagram illustrating the predicted primary metabolic pathways.

Biotransformation_Pathways cluster_0 Phase I Metabolism cluster_1 Hydroxylation (CYP450) cluster_2 Further Oxidation parent This compound metabolite1 Primary Alcohols parent->metabolite1 Hydroxylation metabolite2 Secondary Alcohols parent->metabolite2 Hydroxylation metabolite3 Tertiary Alcohols parent->metabolite3 Hydroxylation metabolite4 Aldehydes/Ketones metabolite1->metabolite4 Oxidation metabolite2->metabolite4 metabolite5 Carboxylic Acids metabolite4->metabolite5

Predicted biotransformation of this compound.

Data Presentation

While no specific quantitative data for the biotransformation of this compound is currently available, the following table provides an illustrative template based on in vitro studies of other alkanes.[6] This table can be used to structure and present experimental findings.

ParameterHuman Liver MicrosomesRat Liver Microsomes
Substrate Concentration 60 µM60 µM
Incubation Time 60 min60 min
Heptadecane Hydroxylation Rate (pmol/hr/mg protein) 180 ± 10148 ± 47
Pristane Hydroxylation Rate No Metabolism DetectedNo Metabolism Detected
Dodecylcyclohexane Hydroxylation Rate No Metabolism DetectedNo Metabolism Detected

Data presented is for illustrative purposes based on a study of different alkanes and should be replaced with experimental data for this compound.[6]

Experimental Protocols

Protocol 1: In Vitro Metabolism of this compound using Liver Microsomes

This protocol describes the incubation of this compound with liver microsomes to identify potential metabolites.

Materials:

  • This compound

  • Pooled human or rat liver microsomes[7]

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (or other suitable organic solvent)

  • Incubator/shaking water bath (37°C)

  • Centrifuge

Procedure:

  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, prepare a master mix containing phosphate buffer, the NADPH regenerating system, and liver microsomes.

    • Pre-warm the mixture to 37°C for 5 minutes.

  • Initiation of Reaction:

    • Add this compound (dissolved in a suitable solvent like methanol or DMSO at a low final concentration) to the pre-warmed microsome mixture to initiate the metabolic reaction.

    • The final substrate concentration should be optimized, but a starting concentration of 20-60 µM is recommended.[6]

  • Incubation:

    • Incubate the reaction mixture at 37°C with gentle shaking for a predetermined time course (e.g., 0, 15, 30, 60 minutes).

  • Termination of Reaction:

    • Stop the reaction by adding an equal volume of cold acetonitrile. This will precipitate the proteins.

  • Sample Processing:

    • Vortex the mixture thoroughly.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new tube for analysis.

Controls:

  • No NADPH: To check for non-enzymatic degradation.

  • No Microsomes: To control for substrate instability in the buffer.

  • Time-zero: To establish the baseline at the start of the reaction.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing prep1 Prepare Master Mix (Buffer, NADPH System, Microsomes) inc1 Pre-warm Master Mix (37°C) prep1->inc1 prep2 Prepare Substrate Stock (this compound) inc2 Add Substrate to Initiate prep2->inc2 inc1->inc2 inc3 Incubate (e.g., 60 min, 37°C) inc2->inc3 proc1 Terminate with Acetonitrile inc3->proc1 proc2 Vortex & Centrifuge proc1->proc2 proc3 Collect Supernatant proc2->proc3 analysis GC-MS Analysis proc3->analysis

Workflow for in vitro metabolism studies.

Protocol 2: Analysis of Metabolites by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analysis of the incubation samples to identify and quantify the metabolites of this compound.

Materials:

  • Supernatant from Protocol 1

  • Internal standard (e.g., a structurally similar alkane not present in the sample)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

  • Helium (carrier gas)

Procedure:

  • Sample Preparation:

    • To an aliquot of the supernatant, add a known concentration of the internal standard.

    • The sample may require derivatization (e.g., silylation) to improve the volatility and thermal stability of the hydroxylated metabolites, though direct analysis is often possible for alcohols and ketones.[8]

  • GC-MS Analysis:

    • Inject the prepared sample into the GC-MS.

    • GC Conditions (Example):

      • Inlet Temperature: 250°C

      • Oven Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate.

    • MS Conditions (Example):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-400.

  • Data Analysis:

    • Identify potential metabolites by comparing their mass spectra to spectral libraries (e.g., NIST) and by interpreting the fragmentation patterns.[8] The mass spectrum of the parent compound (this compound, C9H20, MW: 128.26 g/mol ) will serve as a reference.

    • Hydroxylated metabolites will have a molecular weight of 144.26 g/mol .

    • Ketone metabolites will have a molecular weight of 142.24 g/mol .

    • Quantify the metabolites relative to the internal standard.

The provided application notes and protocols offer a comprehensive framework for investigating the biotransformation of this compound. By employing these methods, researchers can elucidate the metabolic pathways, identify the resulting metabolites, and gather quantitative data essential for risk assessment and understanding the compound's biological fate.

References

Application Notes and Protocols: Computational Modeling of Small Hydrophobic Molecule Interactions

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Computational Modeling of 3-Ethyl-4-methylhexane Interactions with a Hypothetical Protein Target

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a branched alkane, a class of small hydrophobic molecules.[1][2] While specific biological interactions are not extensively documented, its physicochemical properties, such as a predicted XlogP of 4.5, suggest a propensity for interacting with non-polar environments, such as the hydrophobic pockets of proteins.[3][4][5] Computational modeling provides a powerful approach to investigate and predict the potential interactions of such molecules with protein targets, offering insights into binding affinity, mode of interaction, and potential biological effects. These in silico methods are crucial in the early stages of drug discovery and for understanding the molecular basis of toxicity.

This document outlines a standard computational workflow for characterizing the interaction between a small hydrophobic molecule, exemplified by this compound, and a hypothetical protein target. It includes protocols for molecular docking and molecular dynamics simulations, along with examples of data presentation and visualization.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC9H20[1][2][3]
Molecular Weight128.26 g/mol [2][6]
IUPAC NameThis compound[1][2]
CAS Number3074-77-9[1][2]
XLogP3-AA4.5[3][4][5]
Boiling Point (est.)135°C[5]
Table 2: Hypothetical Molecular Docking Results of this compound with Target Protein
ParameterValue
Binding Affinity (kcal/mol)-5.2
Interacting ResiduesLEU89, VAL91, ILE100, PHE103, TRP158
Hydrogen Bonds0
Hydrophobic Interactions5
Table 3: Hypothetical Molecular Dynamics Simulation Parameters and Results
ParameterValue
Simulation Time100 ns
RMSD of Ligand1.5 Å
RMSF of Binding Site Residues0.8 Å
Binding Free Energy (MM-PBSA)-7.8 kcal/mol

Experimental Protocols

Protocol 1: Molecular Docking

This protocol describes the steps for performing molecular docking of this compound with a protein target using AutoDock Vina.

1. Ligand Preparation: a. Obtain the 3D structure of this compound in SDF or MOL2 format from a database like PubChem (CID 18314).[1] b. Convert the structure to the PDBQT format using AutoDock Tools. This involves adding Gasteiger charges and defining rotatable bonds.

2. Protein Preparation: a. Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). b. Prepare the protein for docking by removing water molecules, adding polar hydrogens, and assigning Kollman charges using AutoDock Tools. c. Save the prepared protein structure in PDBQT format.

3. Grid Box Definition: a. Identify the putative binding site on the protein. This can be based on known active sites or predicted using pocket detection software. b. Define the center and dimensions of the grid box to encompass the binding site. The grid box should be large enough to allow for translational and rotational sampling of the ligand.

4. Docking Simulation: a. Create a configuration file specifying the paths to the prepared ligand and protein, the grid box parameters, and the output file name. b. Run the docking simulation using the AutoDock Vina executable.

5. Analysis of Results: a. Analyze the output file, which contains the predicted binding poses and their corresponding binding affinities. b. Visualize the protein-ligand interactions for the best-scoring pose using molecular visualization software like PyMOL or VMD to identify key interacting residues.

Protocol 2: Molecular Dynamics Simulation

This protocol outlines the general steps for performing a molecular dynamics (MD) simulation of the protein-ligand complex obtained from docking, using GROMACS.

1. System Preparation: a. Prepare the topology and coordinate files for the protein-ligand complex. The protein force field (e.g., AMBER, CHARMM) and ligand parameters (e.g., generated using a tool like CGenFF or Antechamber) must be specified. b. Place the complex in a simulation box of appropriate size and shape (e.g., cubic, dodecahedron). c. Solvate the system with a chosen water model (e.g., TIP3P). d. Add ions to neutralize the system and mimic physiological salt concentration.

2. Energy Minimization: a. Perform energy minimization of the system to remove steric clashes and relax the structure. This is typically done using the steepest descent algorithm.

3. Equilibration: a. Perform a two-phase equilibration: i. NVT (constant Number of particles, Volume, and Temperature): Equilibrate the temperature of the system to the desired value (e.g., 300 K) while restraining the protein and ligand positions. ii. NPT (constant Number of particles, Pressure, and Temperature): Equilibrate the pressure of the system to the desired value (e.g., 1 bar) while still restraining the protein and ligand.

4. Production MD: a. Run the production MD simulation for the desired length of time (e.g., 100 ns) without any restraints. Save the trajectory and energy data at regular intervals.

5. Trajectory Analysis: a. Analyze the MD trajectory to assess the stability of the protein-ligand complex. b. Calculate metrics such as Root Mean Square Deviation (RMSD) of the ligand and protein, and Root Mean Square Fluctuation (RMSF) of the protein residues. c. Calculate the binding free energy using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA).

Mandatory Visualization

Computational_Workflow cluster_prep 1. System Preparation cluster_docking 2. Molecular Docking cluster_md 3. Molecular Dynamics cluster_results 4. Output ligand_prep Ligand Preparation (this compound) docking Perform Docking (e.g., AutoDock Vina) ligand_prep->docking protein_prep Protein Preparation protein_prep->docking analysis_docking Analyze Poses & Binding Affinity docking->analysis_docking md_setup Setup MD System (Complex + Solvent + Ions) analysis_docking->md_setup equilibration Equilibration (NVT & NPT) md_setup->equilibration production_md Production MD Simulation equilibration->production_md md_analysis Trajectory Analysis (RMSD, RMSF, Binding Energy) production_md->md_analysis binding_mode Predicted Binding Mode md_analysis->binding_mode stability Complex Stability Assessment md_analysis->stability binding_energy Binding Free Energy md_analysis->binding_energy Signaling_Pathway cluster_pathway Hypothetical Signaling Pathway Modulation ligand This compound receptor Hydrophobic Pocket Receptor ligand->receptor Binds to enzyme Downstream Enzyme (e.g., Kinase) receptor->enzyme Inhibits product Product enzyme->product Converts substrate Substrate substrate->enzyme response Cellular Response product->response

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Ethyl-4-methylhexane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Ethyl-4-methylhexane synthesis. The information is presented in a user-friendly question-and-answer format, addressing specific issues that may be encountered during various synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: this compound, a branched alkane, can be synthesized through several methods, including:

  • Grignard Reagent Coupling: Reaction of a suitable Grignard reagent with an alkyl halide.

  • Wurtz Coupling: Reductive coupling of two alkyl halides using sodium metal.[1][2]

  • Reduction of a Ketone: Reduction of a ketone precursor, such as 3-Ethyl-4-methylhexan-2-one, via methods like the Wolff-Kishner or Clemmensen reduction.[3]

  • Catalytic Hydrogenation: Hydrogenation of an alkene precursor.

Q2: How can I purify the final this compound product?

A2: Purification of alkanes from reaction mixtures typically involves several steps. After a standard aqueous workup to remove inorganic byproducts, fractional distillation is the most common method to separate the desired alkane from solvents, unreacted starting materials, and side products, based on differences in their boiling points. For highly branched alkanes, which may have boiling points close to those of side products, preparative gas chromatography can be employed for high-purity samples. Additionally, adsorption techniques using molecular sieves like zeolite 5A can be used to separate linear alkanes from branched isomers if present.

Q3: What are the main factors that can lower the yield of this compound synthesis?

A3: Several factors can negatively impact the yield, including:

  • Presence of Water: Grignard reagents are highly reactive with water, which will quench the reagent and prevent the desired reaction.[4][5] All glassware and reagents must be scrupulously dried.

  • Side Reactions: Competing reactions, such as the formation of biphenyl-type products in Grignard reactions or the formation of a mixture of alkanes in Wurtz couplings with different alkyl halides, can reduce the yield of the target molecule.[6]

  • Steric Hindrance: In sterically hindered substrates, the accessibility of the reaction center can be reduced, leading to slower reaction rates or favoring side reactions like elimination.

  • Reaction Temperature: The temperature can significantly influence the outcome. For instance, in some catalytic systems, lower temperatures can increase selectivity and overall yield, while higher temperatures might promote side reactions like C-C bond cleavage.[7]

  • Purity of Starting Materials: Impurities in the starting materials can interfere with the reaction or introduce unwanted side products.

Troubleshooting Guides

This section provides troubleshooting for specific issues you might encounter with different synthetic methods.

Method 1: Grignard Reagent Synthesis

Proposed Reaction: The reaction of sec-butylmagnesium bromide with 3-bromopentane.

Q: My Grignard reaction to synthesize this compound is not initiating. What could be the problem?

A: The initiation of a Grignard reaction is often the most critical step. Here are some common reasons for failure and their solutions:

  • Wet Glassware or Solvent: The presence of even trace amounts of water will prevent the formation of the Grignard reagent.[4][5]

    • Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents, preferably from a freshly opened bottle or distilled from a suitable drying agent.

  • Inactive Magnesium Surface: Magnesium turnings can have a layer of magnesium oxide on the surface that prevents the reaction.

    • Solution: Gently crush the magnesium turnings with a glass rod (in the reaction flask, under an inert atmosphere) to expose a fresh surface. A small crystal of iodine can also be added to activate the magnesium surface.[8]

  • Alkyl Halide Purity: Impurities in the alkyl halide can inhibit the reaction.

    • Solution: Use freshly distilled alkyl halides.

Q: The yield of my Grignard synthesis is low, and I have a significant amount of a higher boiling point byproduct. What is happening?

A: A common side reaction in Grignard synthesis is the coupling of the Grignard reagent with the unreacted alkyl halide, leading to the formation of a symmetrical alkane (in this case, octane and 3,4-dimethylhexane).[6]

  • Solution:

    • Slow Addition: Add the alkyl halide solution slowly to the magnesium turnings to maintain a low concentration of the alkyl halide in the reaction mixture.

    • Temperature Control: Maintain a gentle reflux during the reaction. Overheating can favor the coupling side reaction.

Method 2: Wurtz Coupling

Proposed Reaction: The coupling of 2-bromobutane and 3-bromopentane using sodium metal.

Q: My Wurtz coupling reaction resulted in a mixture of alkanes that are difficult to separate. How can I improve the selectivity?

A: The Wurtz reaction, when performed with two different alkyl halides, will almost always produce a mixture of three alkanes (R-R, R'-R', and R-R'), making it generally unsuitable for the synthesis of unsymmetrical alkanes with high purity.[1]

  • Solution:

    • Use a Symmetrical Approach: For a cleaner reaction, it is best to use the Wurtz reaction to synthesize symmetrical alkanes. For an unsymmetrical alkane like this compound, other methods are generally preferred.

    • Corey-House Synthesis: A better alternative for coupling two different alkyl groups is the Corey-House synthesis, which involves the reaction of a lithium dialkylcuprate with an alkyl halide. This method gives much higher yields of the desired unsymmetrical alkane.

Method 3: Reduction of a Ketone Precursor

Proposed Precursor: 3-Ethyl-4-methylhexan-2-one.

Q: I am attempting a Wolff-Kishner reduction of 3-Ethyl-4-methylhexan-2-one, but the reaction is incomplete. What can I do?

A: The Wolff-Kishner reduction requires strongly basic conditions and high temperatures to proceed to completion.

  • Inadequate Temperature: The decomposition of the hydrazone intermediate requires high temperatures, typically around 180-200 °C.[9]

    • Solution: Ensure you are using a high-boiling solvent like ethylene glycol or diethylene glycol and that the reaction temperature is maintained.

  • Insufficient Base: A strong base, like potassium hydroxide, is required.

    • Solution: Use a sufficient excess of a strong base. The Huang-Minlon modification, which involves distilling off water and excess hydrazine after the initial hydrazone formation, can help drive the reaction to completion at a lower temperature and in a shorter time.[10]

Q: My substrate is sensitive to strong bases. Is there an alternative to the Wolff-Kishner reduction?

A: Yes, the Clemmensen reduction is an alternative that is carried out under acidic conditions.[3]

  • Method: The Clemmensen reduction uses amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid to reduce the ketone to an alkane. This method is suitable for substrates that are stable in strong acid but sensitive to strong bases.

Data Presentation: Comparison of Synthetic Methods

The following tables summarize hypothetical but realistic quantitative data for different synthetic routes to this compound to aid in method selection.

Table 1: Grignard Synthesis of this compound

ParameterCondition ACondition BCondition C
Grignard Reagent sec-Butylmagnesium bromide
Alkyl Halide 3-Bromopentane
Solvent Anhydrous Diethyl EtherAnhydrous THF
Reaction Temp (°C) 35 (reflux)66 (reflux)
Reaction Time (h) 22
Yield of this compound (%) ~50-60~55-65
Major Side Products 3,4-Dimethylhexane, Octane3,4-Dimethylhexane, Octane

Table 2: Wurtz Coupling for Alkane Synthesis

ParameterCondition ACondition B
Alkyl Halides 2-Bromobutane & 3-Bromopentane2-Bromobutane only
Metal SodiumSodium
Solvent Dry Diethyl EtherDry Diethyl Ether
Reaction Temp (°C) 35 (reflux)35 (reflux)
Yield of this compound (%) Low (<15%)0%
Other Products 3,4-Dimethylhexane, 3,4-Diethylhexanen-Octane

Table 3: Reduction of 3-Ethyl-4-methylhexan-2-one

ParameterWolff-Kishner ReductionClemmensen Reduction
Reagents Hydrazine, KOHZn(Hg), conc. HCl
Solvent Ethylene GlycolWater/Toluene
Reaction Temp (°C) ~190-200~110 (reflux)
Reaction Time (h) 4-86-12
Yield (%) >80>70
Substrate Compatibility Base-stable substratesAcid-stable substrates

Experimental Protocols

Protocol 1: Grignard Synthesis of this compound
  • Preparation: All glassware must be oven-dried at 120°C for at least 4 hours and assembled while hot under a stream of dry nitrogen or argon.

  • Grignard Reagent Formation: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq). Add a small volume of anhydrous diethyl ether.

  • Add a small crystal of iodine.

  • In the dropping funnel, place a solution of sec-butyl bromide (1.0 eq) in anhydrous diethyl ether.

  • Add a small amount of the sec-butyl bromide solution to the magnesium. The reaction should start, as indicated by bubbling and a loss of the iodine color. If it does not start, gently warm the flask.

  • Once the reaction has initiated, add the remaining sec-butyl bromide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Coupling Reaction: Cool the Grignard reagent solution in an ice bath.

  • Add a solution of 3-bromopentane (1.0 eq) in anhydrous diethyl ether to the dropping funnel and add it dropwise to the cooled Grignard solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Separate the ether layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent by rotary evaporation. Purify the crude product by fractional distillation.

Protocol 2: Wolff-Kishner Reduction of 3-Ethyl-4-methylhexan-2-one
  • Hydrazone Formation: In a round-bottom flask equipped with a reflux condenser, combine 3-Ethyl-4-methylhexan-2-one (1.0 eq), hydrazine hydrate (2.0 eq), and ethylene glycol.

  • Heat the mixture to 100°C for 1 hour.

  • Reduction: Add potassium hydroxide pellets (3.0 eq) to the reaction mixture.

  • Replace the reflux condenser with a distillation head and heat the mixture to distill off water and excess hydrazine.

  • Once the temperature of the reaction mixture reaches 190-200°C, replace the distillation head with a reflux condenser and maintain this temperature for 4-6 hours, or until nitrogen evolution ceases.

  • Workup: Cool the reaction mixture to room temperature and add water.

  • Extract the product with diethyl ether.

  • Combine the organic layers, wash with dilute HCl, then water, then brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent by rotary evaporation. Purify the crude product by distillation.

Visualizations

Grignard_Synthesis_Workflow start Start: Dry Glassware & Reagents grignard_formation Form Grignard Reagent: sec-Butyl Bromide + Mg in Anhydrous Ether start->grignard_formation Inert Atmosphere coupling Coupling Reaction: Add 3-Bromopentane (0-5 °C) grignard_formation->coupling Cool workup Aqueous Workup: (NH4Cl solution) coupling->workup Stir at RT purification Purification: Fractional Distillation workup->purification Extract & Dry product Product: This compound purification->product

Caption: Experimental workflow for the Grignard synthesis of this compound.

Troubleshooting_Grignard issue Issue: Low or No Yield in Grignard Synthesis cause1 Cause: Wet Reagents/ Glassware issue->cause1 cause2 Cause: Inactive Mg Surface issue->cause2 cause3 Cause: Side Reaction (Wurtz Coupling) issue->cause3 solution1 Solution: Oven-dry all glassware. Use anhydrous solvents. cause1->solution1 solution2 Solution: Crush Mg turnings. Add Iodine crystal as activator. cause2->solution2 solution3 Solution: Slow, controlled addition of alkyl halide. Maintain gentle reflux. cause3->solution3

Caption: Troubleshooting guide for common issues in Grignard synthesis.

Synthesis_Routes_Comparison target This compound grignard Grignard Synthesis (sec-Butyl-MgBr + 3-Bromopentane) target->grignard wurtz Wurtz Coupling (2-Bromobutane + 3-Bromopentane) target->wurtz reduction Ketone Reduction (3-Ethyl-4-methylhexan-2-one) target->reduction grignard_pros Pros: Good for unsymmetrical alkanes. grignard->grignard_pros grignard_cons Cons: Sensitive to water, side reactions. grignard->grignard_cons wurtz_pros Pros: Simple procedure. wurtz->wurtz_pros wurtz_cons Cons: Low yield for unsymmetrical alkanes. wurtz->wurtz_cons reduction_pros Pros: High yield, clean reaction. reduction->reduction_pros reduction_cons Cons: Requires synthesis of ketone precursor. reduction->reduction_cons

Caption: Comparison of synthetic routes to this compound.

References

Technical Support Center: Optimizing Reaction Conditions for 3-Ethyl-4-methylhexane Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the functionalization of 3-Ethyl-4-methylhexane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.

Understanding C-H Functionalization of this compound

This compound is a branched alkane with primary (1°), secondary (2°), and tertiary (3°) C-H bonds. The selective functionalization of a specific C-H bond in such a molecule is a significant challenge in organic synthesis due to the similar bond dissociation energies (BDEs) of these bonds.[1][2] The outcome of the functionalization reaction is governed by a combination of electronic and steric factors, which are influenced by the chosen catalytic system and reaction conditions.[1][3]

Structure of this compound and Types of C-H Bonds:

G Structure of this compound with C-H bond types C1 C¹H₃ C2 C²H₂ C1->C2 C3 C³H C2->C3 C4 C⁴H C3->C4 C7 C⁷H₂ C3->C7 C5 C⁵H₂ C4->C5 C9 C⁹H₃ C4->C9 C6 C⁶H₃ C5->C6 C8 C⁸H₃ C7->C8

Caption: Chemical structure of this compound, highlighting primary (1°), secondary (2°), and tertiary (3°) carbon centers.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for functionalizing this compound?

A1: The most common strategies involve:

  • Transition-Metal-Catalyzed C-H Activation: This method often involves the use of late transition metals like rhodium, iridium, palladium, or ruthenium to cleave a C-H bond and form a new C-X bond (where X can be C, O, N, or a halogen).[4] The regioselectivity can be influenced by directing groups or by the steric and electronic properties of the catalyst and substrate.

  • Radical-Initiated Functionalization: This approach uses radical initiators to abstract a hydrogen atom, forming an alkyl radical that can then be trapped by a reagent. The general reactivity trend for radical abstraction is 3° > 2° > 1°, following the stability of the resulting radical.[1][2]

  • Carbene or Nitrene Insertion: These highly reactive intermediates can insert into C-H bonds. The selectivity can be tuned by the catalyst and the steric bulk of the carbene/nitrene precursor.[1][5]

Q2: Which C-H bond in this compound is most likely to react?

A2: The reactivity of the C-H bonds in this compound depends on the reaction mechanism:

  • In radical reactions , the two tertiary C-H bonds at the C3 and C4 positions are generally the most reactive due to the formation of more stable tertiary radicals.[1][2]

  • In transition-metal-catalyzed reactions , the outcome is more complex. Steric hindrance around the tertiary C-H bonds might lead to preferential functionalization of less hindered secondary or even primary C-H bonds, depending on the size of the catalyst.[1] Some catalytic systems are even designed to selectively target primary C-H bonds.[6][7][8]

Q3: What are common side reactions to expect?

A3: Common side reactions include:

  • Over-functionalization: The initial product of the reaction may be more reactive than the starting alkane, leading to di- or poly-functionalized products.[1]

  • Isomerization: The initial product may rearrange to a more stable isomer under the reaction conditions.

  • Dimerization of reagents: In carbene insertion reactions, the carbene can dimerize to form an alkene (e.g., diethyl maleate and fumarate from ethyl diazoacetate), which is a common side product.[9][10]

  • Solvent functionalization: If the solvent has reactive C-H bonds, it may compete with the substrate for functionalization.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive Catalyst: The catalyst may have degraded due to exposure to air or moisture.Ensure all reagents and solvents are pure and dry. Handle air-sensitive catalysts under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
Insufficient Reaction Temperature: The activation energy for C-H bond cleavage is high.Gradually increase the reaction temperature. Monitor for product formation and potential decomposition at higher temperatures.
Inappropriate Ligand: The ligand on the metal catalyst plays a crucial role in its activity and selectivity.Screen a variety of ligands with different steric and electronic properties.
Poor Regioselectivity Non-selective Reagent/Catalyst: The chosen system may not have a strong preference for a specific C-H bond type.For radical reactions, expect a mixture of products based on radical stability (3° > 2° > 1°). For catalytic reactions, modify the catalyst's steric bulk to disfavor reaction at more hindered sites. Consider a directing group strategy if a specific site needs to be targeted.[1][11]
Multiple Reactive Sites with Similar Reactivity: The substrate itself has multiple secondary and tertiary C-H bonds with similar reactivity.Fine-tune reaction conditions (temperature, concentration, solvent) to favor one site over another. Employ a catalyst with high steric demand to enhance selectivity for less hindered positions.
Product Decomposition Harsh Reaction Conditions: High temperatures or prolonged reaction times can lead to the decomposition of the desired product.Optimize the reaction time and temperature. Consider using a milder oxidant or catalyst.
Reactive Product: The functionalized product may be unstable under the reaction conditions.Attempt to isolate the product at lower conversions or use a continuous flow setup to minimize residence time in the reactor.
Formation of Side Products See "Common Side Reactions" in FAQs. To minimize over-functionalization, use a large excess of the alkane substrate. To avoid solvent functionalization, choose a solvent with inert C-H bonds (e.g., perfluorinated solvents). For carbene dimerization, adjust the rate of addition of the diazo compound.[9]

Experimental Protocols

General Protocol for Transition-Metal-Catalyzed Borylation of this compound

This protocol is a general guideline and should be optimized for specific catalysts and desired products.

Materials:

  • This compound (substrate)

  • Bis(pinacolato)diboron (B₂pin₂) (borylating agent)

  • [Ir(cod)OMe]₂ (catalyst precursor)

  • dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) (ligand)

  • Cyclohexane (solvent)

  • Anhydrous, degassed solvents and reagents

  • Schlenk flask or glovebox

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add [Ir(cod)OMe]₂ (1-2 mol%), dtbpy (1-2 mol%), and B₂pin₂ (1.2 equivalents) to a Schlenk flask equipped with a magnetic stir bar.

  • Addition of Reagents: Add anhydrous, degassed cyclohexane as the solvent, followed by this compound (1 equivalent).

  • Reaction Conditions: Seal the flask and heat the reaction mixture at a specified temperature (e.g., 80-120 °C) for a designated time (e.g., 12-24 hours).

  • Workup: After cooling to room temperature, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Analysis: Analyze the product mixture by Gas Chromatography (GC) and/or Gas Chromatography-Mass Spectrometry (GC-MS) to determine conversion and regioselectivity.

General Protocol for Photoredox-Catalyzed Minisci-Type Reaction

This protocol describes a general procedure for the C-H alkylation of a heterocycle using this compound as the radical precursor.

Materials:

  • This compound (in large excess, can also be the solvent)

  • Heterocycle (e.g., lepidine)

  • Organic peroxide (e.g., di-tert-butyl peroxide or benzoyl peroxide) as a radical initiator.

  • Photocatalyst (e.g., Eosin Y or a suitable iridium or ruthenium complex)

  • Solvent (if this compound is not used as the solvent, choose an inert solvent like acetonitrile or dichloromethane)

  • Light source (e.g., blue LEDs)

Procedure:

  • Reaction Setup: To a vial or flask, add the heterocycle (1 equivalent), the photocatalyst (1-5 mol%), and the radical initiator (1.5 equivalents).

  • Addition of Alkane and Solvent: Add the solvent (if necessary) and then a large excess of this compound.

  • Degassing: Degas the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Irradiation: Seal the vessel and place it in front of the light source, ensuring efficient stirring. Irradiate for the desired time (e.g., 12-48 hours) at room temperature or slightly elevated temperatures.

  • Workup and Analysis: After the reaction is complete, concentrate the mixture and purify by column chromatography. Analyze the product distribution by GC, GC-MS, and NMR.

Data Presentation

Table 1: Hypothetical Data for Regioselectivity in the Borylation of this compound with Different Ligands.

LigandTemperature (°C)Time (h)Conversion (%)1° (%)2° (%)3° (%)
dtbpy80246575205
bipy802450603010
phen1002470553510
dppf1002445404515

Note: This data is illustrative and intended to show how quantitative results can be structured. Actual results will vary based on specific experimental conditions.

Visualizations

Experimental Workflow for Optimizing a C-H Functionalization Reaction

G cluster_0 Reaction Planning cluster_1 Initial Screening cluster_2 Optimization A Select Functionalization Strategy (e.g., Borylation, Amination) B Choose Catalyst System (Metal, Ligand, Oxidant) A->B C Run Initial Reaction (Standard Conditions) B->C D Analyze Product Mixture (GC/MS) (Conversion, Regioselectivity) C->D E Vary Reaction Parameters (Temperature, Time, Concentration) D->E Low Conversion/ Poor Selectivity F Screen Different Ligands/Solvents D->F Low Conversion/ Poor Selectivity G Analyze and Compare Results E->G F->G G->E Iterate G->F Iterate H Optimized Conditions G->H Desired Outcome

Caption: A typical workflow for the optimization of C-H functionalization reactions.

Decision Tree for Troubleshooting Poor Regioselectivity

G A Poor Regioselectivity Observed B Is the reaction radical-based? A->B C Yes: Selectivity follows radical stability (3°>2°>1°). Difficult to control. B->C Yes D No: Transition-metal catalyzed. B->D No E Is the desired product at a sterically hindered site? D->E I Consider a directing group approach for specific site. D->I F Yes: Use a smaller catalyst/ ligand to reduce steric clash. E->F Yes G No: Desired product at a less hindered site. E->G No H Increase steric bulk of the catalyst/ligand. G->H

Caption: A decision-making guide for addressing issues of poor regioselectivity.

References

Technical Support Center: Purification of 3-Ethyl-4-methylhexane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Ethyl-4-methylhexane. Here, you will find detailed information on identifying and removing common impurities, experimental protocols for purification, and guidance on troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a sample of this compound?

A1: Like other alkanes, this compound can contain several types of impurities depending on its synthesis and handling. The most common impurities include:

  • Other Alkanes and Isomers: Structurally similar branched or straight-chain alkanes.

  • Olefins (Alkenes): Unsaturated hydrocarbons that may be present from the synthesis process.[1]

  • Peroxides: Formed by the auto-oxidation of the alkane in the presence of light and oxygen.

  • Water: Dissolved or emulsified water.

  • Polar Organic Compounds: Including alcohols, aldehydes, ketones, and carboxylic acids, which may be byproducts of the synthesis or degradation products.[2]

  • Sulfur Compounds: Mercaptans and sulfides can be present, contributing to odor.[1]

Q2: How can I test for the presence of these impurities?

A2: Several analytical techniques can be used to identify and quantify impurities:

  • Gas Chromatography (GC): Coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), this is the most common method for separating and quantifying hydrocarbon impurities.[3][4][5]

  • Peroxide Test Strips or Chemical Tests: Specific tests can indicate the presence and approximate concentration of peroxides. A common qualitative test involves the addition of a fresh solution of potassium iodide; a yellow to brown color indicates the presence of peroxides.

  • Karl Fischer Titration: This is a highly sensitive method for quantifying trace amounts of water in organic solvents.[6][7][8]

  • Infrared (IR) Spectroscopy: Can be used to identify functional groups associated with polar impurities like alcohols (-OH stretch) and carbonyls (C=O stretch).

Q3: What is the most effective general method for purifying this compound?

A3: The most effective method depends on the nature and concentration of the impurities. A multi-step approach is often necessary. A general workflow would involve an initial wash to remove polar impurities, followed by drying, and then a final purification step like fractional distillation or preparative gas chromatography to separate closely boiling isomers.

Troubleshooting Guides

Fractional Distillation

Issue: Poor separation of components (broad boiling point range).

  • Possible Cause 1: Inefficient fractionating column.

    • Solution: Use a longer column or a column with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge). Ensure the column is well-insulated to maintain a proper temperature gradient.[9]

  • Possible Cause 2: Distillation rate is too fast.

    • Solution: Reduce the heating rate to allow for proper equilibrium between the liquid and vapor phases within the column. A slow, steady distillation rate is crucial for good separation.

  • Possible Cause 3: Fluctuations in heat source.

    • Solution: Use a stable heating source like a heating mantle with a controller instead of a Bunsen burner.

Issue: "Flooding" of the distillation column.

  • Possible Cause: Heating rate is too high.

    • Solution: Decrease the heating rate to allow the condensed vapor to flow back down the column without being held up by the rising vapor.[9]

Column Chromatography

Issue: Tailing of the desired alkane peak.

  • Possible Cause 1: Active sites on the stationary phase (e.g., silica gel or alumina).

    • Solution: Deactivate the stationary phase by adding a small percentage of a polar solvent (like water or an amine) to the eluent. For basic compounds, basified silica may be used.[10]

  • Possible Cause 2: Overloading the column.

    • Solution: Reduce the amount of sample loaded onto the column.

Issue: Inconsistent retention times.

  • Possible Cause: Changes in the mobile phase composition.

    • Solution: Ensure the mobile phase is well-mixed and degassed. For normal-phase chromatography, the water content of the solvent is critical and should be controlled.

Experimental Protocols

Protocol 1: Removal of Polar Impurities using Silica Gel Chromatography

This protocol describes the removal of polar impurities such as alcohols, ketones, and carboxylic acids from this compound.

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or pentane) as the eluent

  • Glass chromatography column

  • Sample of impure this compound

  • Collection flasks

Procedure:

  • Slurry Packing: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the slurry into the chromatography column, allowing the solvent to drain until it is just above the silica gel bed.

  • Sample Loading: Dissolve the impure this compound in a minimal amount of hexane and carefully load it onto the top of the silica gel bed.

  • Elution: Add hexane to the top of the column and begin collecting the eluent. This compound, being non-polar, will elute quickly.[2]

  • Monitoring: Monitor the fractions using GC analysis to determine which fractions contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the hexane using a rotary evaporator.

Protocol 2: Fractional Distillation for Isomer Separation

This protocol is for separating this compound from other alkanes with different boiling points.

Materials:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask

  • Heating mantle

Procedure:

  • Assembly: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.[9]

  • Charging the Flask: Fill the round-bottom flask no more than two-thirds full with the impure this compound.

  • Heating: Begin heating the flask gently with the heating mantle.

  • Equilibration: Allow the vapor to slowly rise through the fractionating column. You should observe a ring of condensing vapor rising through the column.

  • Collection: Collect the fraction that distills at the boiling point of this compound (approximately 140-142 °C). Collect fractions in a narrow boiling range (e.g., ± 1 °C).

  • Analysis: Analyze the collected fractions by GC to determine their purity.

Quantitative Data

The following tables provide representative data for the efficiency of different purification methods. The exact values may vary depending on the specific experimental conditions.

Table 1: Efficiency of Olefin Removal using Acid-Activated Clay

TreatmentInitial Olefin Content (%)Final Olefin Content (%)Removal Efficiency (%)
Acid-Activated Montmorillonite Clay1.5< 0.01> 99

Data is representative for the removal of olefins from a C8 hydrocarbon stream and is based on similar processes.[1]

Table 2: Purity Analysis of this compound by GC-FID Before and After Purification

CompoundInitial Area % (Before Purification)Final Area % (After Fractional Distillation)
n-Nonane5.2< 0.1
This compound85.0> 99.5
Other C9 Isomers8.3< 0.4
Unknown Polar Impurities1.5Not Detected

This table presents typical results expected from the purification of a technical-grade sample.

Visualizations

PurificationWorkflow start Impure this compound wash Aqueous Wash (e.g., NaHCO3, brine) start->wash Remove acidic impurities dry Drying (e.g., Na2SO4, MgSO4) wash->dry Remove water distill Fractional Distillation dry->distill Separate by boiling point chrom Column Chromatography (Silica Gel) dry->chrom Remove polar impurities analysis Purity Analysis (GC) distill->analysis chrom->analysis pure_product Pure this compound analysis->pure_product Purity > 99.5%

Caption: General workflow for the purification of this compound.

FractionalDistillation flask Heating Flask Impure Alkane column Fractionating Column Vapor-Liquid Equilibria flask:f1->column:c1 Vaporization condenser Condenser Cooling Water In/Out column:c0->condenser:d0 Vapor to Condenser thermometer Thermometer column:c0->thermometer receiver Receiving Flask Purified Fraction condenser:d1->receiver:r0 Condensation Chromatography sample_app Sample Application elution Elution with Non-polar Solvent (Hexane) sample_app->elution separation Separation on Silica Gel (Polar impurities retained) elution->separation collection Fraction Collection separation->collection analysis GC Analysis of Fractions collection->analysis

References

Technical Support Center: Stabilization of 3-Ethyl-4-methylhexane for Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stabilization of 3-Ethyl-4-methylhexane for long-term storage. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during long-term storage?

A1: As a branched alkane, this compound is susceptible to degradation primarily through auto-oxidation, a free-radical chain reaction initiated by factors such as heat, light, and the presence of metal catalysts. This process involves the formation of hydroperoxides, which can then decompose into a variety of oxygenated products. The tertiary carbon-hydrogen bond in this compound is particularly susceptible to initial attack.

Q2: What are the common degradation products of this compound?

A2: The oxidation of this compound can lead to the formation of a range of degradation products. Common classes of compounds include:

  • Alcohols: Formed from the decomposition of hydroperoxides.

  • Ketones: Resulting from the further oxidation of secondary alcohols.

  • Carboxylic Acids: Arising from more extensive oxidation and potential C-C bond cleavage.

  • Esters: Formed through reactions between alcohols and carboxylic acids. In some instances of branched alkane oxidation, C-C bond cleavage can occur, leading to the formation of shorter-chain products.[1]

Q3: What types of stabilizers are effective for long-term storage of this compound?

A3: Antioxidants are the most effective stabilizers for preventing the oxidative degradation of alkanes. These are broadly categorized into two main types:

  • Primary Antioxidants (Radical Scavengers): These compounds, such as hindered phenols and aromatic amines, interrupt the free-radical chain reaction by donating a hydrogen atom to peroxy radicals, forming a stable radical that does not propagate the oxidation chain.

  • Secondary Antioxidants (Hydroperoxide Decomposers): These stabilizers, including certain sulfur and phosphorus compounds, decompose hydroperoxides into non-radical, stable products, thus preventing them from breaking down into new radicals that can initiate further oxidation.

Q4: What are the recommended general storage conditions for this compound?

A4: To ensure long-term stability, this compound should be stored under the following conditions:

  • Temperature: Store at a consistently low temperature. Avoid exposure to high temperatures, which can accelerate the rate of degradation.

  • Light: Store in amber glass vials or other light-impenetrable containers to protect against photo-initiated oxidation.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

  • Container Material: Use high-quality, inert container materials (e.g., borosilicate glass) to prevent leaching of contaminants that could catalyze degradation.

Troubleshooting Guide

Issue Possible Causes Recommended Actions
Unexpected peak in GC-MS analysis of a stored sample. Degradation of this compound.- Analyze the mass spectrum of the new peak to identify the degradation product (e.g., alcohol, ketone).- Review storage conditions (temperature, light, atmosphere).- Consider adding an appropriate antioxidant if not already present.
Change in physical appearance (e.g., color, viscosity). Significant degradation and formation of higher molecular weight products.- Quantify the extent of degradation using analytical techniques (FTIR, GC-MS).- If the material is critical, it may need to be repurified or discarded.- Re-evaluate the stabilization strategy for future storage.
Inconsistent results in experiments using stored this compound. Presence of varying levels of degradation products that may interfere with the experiment.- Perform a quality control check on the stored material before use.- If degradation is detected, purify the alkane before use.- Implement a more rigorous stabilization and storage protocol.
Precipitate formation in the stored sample. Formation of insoluble degradation products or incompatibility of stabilizers at low temperatures.- Identify the precipitate using analytical techniques.- If it is a degradation product, the material may be compromised.- If it is the stabilizer, consider using a more soluble alternative or adjusting the storage temperature.

Data Presentation

Table 1: Hypothetical Degradation of this compound under Accelerated Aging Conditions (60°C)

Time (Weeks)Concentration of this compound (%)Total Degradation Products (%)
0100.00.0
299.50.5
498.91.1
897.62.4
1296.23.8

Table 2: Hypothetical Efficacy of Different Antioxidants on the Stability of this compound after 12 Weeks of Accelerated Aging (60°C)

Antioxidant (Concentration)Concentration of this compound (%)Total Degradation Products (%)
None (Control)96.23.8
Hindered Phenol A (0.1% w/w)99.10.9
Aromatic Amine B (0.1% w/w)99.40.6
Combination of A and B (0.05% each)99.70.3

Experimental Protocols

Protocol 1: Accelerated Aging Study

Objective: To simulate the long-term storage of this compound under controlled conditions to assess its stability.

Materials:

  • This compound

  • Selected antioxidant(s)

  • Amber glass vials with PTFE-lined caps

  • Oven capable of maintaining a constant temperature (e.g., 60°C ± 2°C)

  • Inert gas (Nitrogen or Argon)

Methodology:

  • Prepare samples of this compound with and without the selected antioxidant(s) at desired concentrations.

  • Dispense equal aliquots of each sample into separate amber glass vials.

  • Purge the headspace of each vial with an inert gas for 1-2 minutes to displace oxygen.

  • Securely cap the vials.

  • Place the vials in a calibrated oven set to the desired accelerated aging temperature (e.g., 60°C).

  • At predetermined time points (e.g., 0, 2, 4, 8, 12 weeks), remove a set of vials for analysis.

  • Allow the vials to cool to room temperature before opening.

  • Analyze the samples using appropriate analytical methods (e.g., GC-MS, FTIR) to quantify the remaining this compound and identify any degradation products.

Protocol 2: Analysis of Degradation Products by GC-MS

Objective: To identify and quantify the degradation products in stored samples of this compound.

Materials:

  • Stored sample of this compound

  • High-purity solvent for dilution (e.g., hexane)

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Appropriate GC column for hydrocarbon analysis (e.g., a non-polar column)

Methodology:

  • Dilute the sample of this compound in the chosen solvent to a concentration suitable for GC-MS analysis.

  • Inject the diluted sample into the GC-MS system.

  • Run a suitable temperature program to separate the components of the sample. An example program could be:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/minute to 250°C.

    • Hold at 250°C for 5 minutes.

  • Acquire mass spectra for all eluting peaks.

  • Identify the main peak corresponding to this compound.

  • For any additional peaks, analyze their mass spectra and compare them to spectral libraries (e.g., NIST) to tentatively identify the degradation products.

  • Quantify the relative amounts of the parent compound and degradation products based on their peak areas.

Protocol 3: Monitoring Oxidation by FTIR Spectroscopy

Objective: To monitor the formation of carbonyl-containing degradation products in this compound.

Materials:

  • Stored sample of this compound

  • Fourier-Transform Infrared (FTIR) spectrometer with an appropriate sample cell (e.g., a liquid transmission cell or an ATR accessory).

Methodology:

  • Obtain a background spectrum of the empty sample cell or ATR crystal.

  • Introduce the this compound sample into the cell or onto the ATR crystal.

  • Acquire the FTIR spectrum of the sample over a suitable wavenumber range (e.g., 4000-650 cm⁻¹).

  • Examine the spectrum for the appearance or growth of absorption bands in the carbonyl region (approximately 1700-1750 cm⁻¹), which would indicate the formation of ketones, aldehydes, or carboxylic acids.

  • The intensity of the carbonyl peak can be used as a semi-quantitative measure of the extent of oxidation over time.

Visualizations

Degradation_Pathway This compound This compound Alkyl Radical Alkyl Radical This compound->Alkyl Radical Initiation (Heat, Light, O2) Peroxy Radical Peroxy Radical Alkyl Radical->Peroxy Radical + O2 Hydroperoxide Hydroperoxide Peroxy Radical->Hydroperoxide + this compound Alkoxy & Hydroxy Radicals Alkoxy & Hydroxy Radicals Hydroperoxide->Alkoxy & Hydroxy Radicals Decomposition Alcohols, Ketones, Carboxylic Acids Alcohols, Ketones, Carboxylic Acids Alkoxy & Hydroxy Radicals->Alcohols, Ketones, Carboxylic Acids Further Reactions

Caption: Oxidative degradation pathway of this compound.

Experimental_Workflow cluster_preparation Sample Preparation cluster_aging Accelerated Aging cluster_analysis Analysis Prepare Samples Prepare this compound with/without stabilizers Dispense Dispense into amber vials Prepare Samples->Dispense Inert Atmosphere Purge with N2 or Ar Dispense->Inert Atmosphere Incubate Incubate at elevated temperature (e.g., 60°C) Inert Atmosphere->Incubate Sampling Sample at time points (0, 2, 4, 8, 12 weeks) Incubate->Sampling GCMS GC-MS Analysis (Quantification & Identification) Sampling->GCMS FTIR FTIR Analysis (Carbonyl Monitoring) Sampling->FTIR

Caption: Workflow for the accelerated aging study.

Caption: Troubleshooting logic for experimental anomalies.

References

interpretation of complex NMR spectra of 3-Ethyl-4-methylhexane

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions regarding the interpretation of complex ¹H NMR spectra, using 3-Ethyl-4-methylhexane as a case study. The principles and techniques discussed are broadly applicable to other molecules with overlapping signals and complex splitting patterns.

Frequently Asked Questions (FAQs)

Q1: Why does the ¹H NMR spectrum of this compound have so many overlapping signals in the 0.8-1.6 ppm region?

A1: this compound is a saturated aliphatic hydrocarbon. The protons in such molecules exist in very similar electronic environments, leading to chemical shifts that are very close to each other. The molecule has several non-equivalent methyl (CH₃), methylene (CH₂), and methine (CH) groups, all of which will resonate in the typical alkane region of the ¹H NMR spectrum. This inherent similarity in chemical environment is the primary reason for the significant signal overlap.

Q2: I see more signals than I predicted based on the number of proton groups. Why is that?

A2: The complexity of the this compound spectrum is increased by the presence of two chiral centers at carbons 3 and 4. This stereochemistry makes the two protons on a given methylene group (diastereotopic) chemically non-equivalent. For example, the two CH₂ protons of the ethyl group at C3 are diastereotopic and will have slightly different chemical shifts and will split each other. This doubles the number of expected signals from these methylene groups and leads to more complex splitting patterns.

Q3: The splitting patterns in my spectrum do not look like simple triplets or quartets as the n+1 rule might suggest. What is happening?

A3: The 'n+1 rule' is most straightforward when a proton or group of protons is coupled to only one set of equivalent neighboring protons. In this compound, many protons are coupled to multiple, non-equivalent neighboring protons. For instance, the methine proton at C4 is coupled to the protons of the methyl group at C4, the methine proton at C3, and the methylene protons of the hexane chain. Each of these couplings will have a different coupling constant (J-value), resulting in a complex multiplet that cannot be described by a simple name like "triplet."

Q4: How can I confidently assign the protons of the two different ethyl groups?

A4: Distinguishing between the two ethyl groups (one at C3 and the other part of the hexane chain) can be challenging due to signal overlap. Advanced 2D NMR techniques are invaluable here:

  • COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other. You can trace the correlations from the methine proton at C3 to its adjacent methylene protons of the ethyl group, and separately trace the correlations within the hexane chain.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to. By first assigning the unique carbon signals from a ¹³C NMR spectrum, you can then unambiguously assign the attached protons.

Q5: What can I do if I suspect my sample contains impurities that are complicating the spectrum?

A5: First, check the purity of your sample using other analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS). If impurities are confirmed, purification (e.g., by distillation or chromatography) is recommended. If you must analyze the impure sample, you can often identify impurity peaks by comparing your spectrum to a reference spectrum of the pure compound or by using a database of common laboratory solvent and impurity NMR signals.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Broad, unresolved signals Poor shimming of the magnetic field. Sample is too concentrated. Presence of paramagnetic impurities.Re-shim the spectrometer. Dilute the sample. Filter the sample or use a chelating agent if paramagnetic metals are suspected.
Low signal-to-noise ratio Insufficient number of scans. Sample is too dilute.Increase the number of scans. Prepare a more concentrated sample if solubility allows.
Observed integration values do not match expected proton ratios Incomplete relaxation of protons between scans. Overlapping signals are being integrated together.Increase the relaxation delay (d1) in the acquisition parameters. Use peak deconvolution software or 2D NMR to resolve overlapping signals before integration.
Cannot determine coupling constants from complex multiplets Significant overlap of signals. Second-order spectral effects.Use a higher field NMR spectrometer to increase signal dispersion. Employ spectral simulation software to model the spectrum and extract coupling constants.

Predicted ¹H NMR Data for this compound

The following table summarizes the predicted ¹H NMR spectral data for this compound. Note that due to the complexity of the molecule, the actual spectrum will likely show complex multiplets with overlapping signals. The chemical shifts are estimates.

Assignment Proton Type Estimated Chemical Shift (δ, ppm) Integration Predicted Multiplicity
CH₃ (on C4)Primary (1°)~0.853HDoublet
CH₃ (of ethyl at C3)Primary (1°)~0.883HTriplet
CH₃ (of hexane chain)Primary (1°)~0.903HTriplet
CH₂ (of hexane chain)Secondary (2°)~1.15-1.352HComplex Multiplet
CH₂ (of ethyl at C3)Secondary (2°)~1.35-1.552HComplex Multiplet (Diastereotopic)
CH (at C3)Tertiary (3°)~1.45-1.651HComplex Multiplet
CH (at C4)Tertiary (3°)~1.45-1.651HComplex Multiplet

Experimental Protocol: Acquiring a ¹H NMR Spectrum

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or a precise chemical shift reference is required.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity. This is a critical step for achieving sharp, well-resolved peaks.

  • Data Acquisition:

    • Set the appropriate spectral width to cover the expected range of proton chemical shifts (e.g., 0 to 10 ppm).

    • Set the number of scans (e.g., 8 or 16 for a concentrated sample).

    • Set the relaxation delay (d1) to at least 1-2 seconds to ensure quantitative integration.

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the splitting patterns and coupling constants.

Workflow for Interpreting Complex ¹H NMR Spectra

G Workflow for Complex NMR Interpretation cluster_0 Data Acquisition & Processing cluster_1 Initial Analysis cluster_2 Troubleshooting Complexities cluster_3 Advanced Techniques cluster_4 Final Structure Elucidation A Acquire 1D ¹H NMR Spectrum B Process Data (FT, Phasing, Baseline Correction) A->B C Calibrate & Integrate B->C D Count Number of Unique Signals C->D E Analyze Chemical Shifts (Functional Groups) D->E F Analyze Integration Ratios E->F G Analyze Splitting Patterns (n+1 Rule) F->G H Identify Signal Overlap G->H I Recognize Complex Multiplets (Non-first order) G->I J Note Diastereotopic Protons G->J K Acquire 2D COSY Spectrum H->K M Acquire ¹³C & DEPT Spectra H->M I->K L Acquire 2D HSQC/HMQC Spectrum J->L N Assign All Protons and Carbons K->N L->N M->N O Confirm Structure N->O

Caption: A logical workflow for the interpretation of complex NMR spectra, starting from data acquisition to final structure confirmation.

identifying side products in 3-Ethyl-4-methylhexane reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Ethyl-4-methylhexane. The following information addresses common issues related to the formation of side products in various reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed on this compound?

A1: As a branched alkane, this compound typically undergoes free-radical substitution reactions, particularly halogenation (chlorination and bromination). Other notable reactions include oxidation and pyrolysis (cracking), though these are often less controlled and can lead to a wider array of side products.

Q2: Why do I get a mixture of products during the halogenation of this compound?

A2: this compound is an unsymmetrical alkane with primary, secondary, and tertiary hydrogens. Free-radical halogenation is often not completely selective, leading to the substitution of any of these hydrogens and resulting in a mixture of isomeric halogenated products. The distribution of these products depends on the halogen used and the reaction conditions.

Q3: How can I control the formation of side products during free-radical chlorination?

A3: While completely eliminating side products in free-radical chlorination is challenging, their formation can be influenced. Using a large excess of this compound relative to the chlorinating agent can favor monosubstitution over polysubstitution. However, achieving high regioselectivity (substitution at a specific carbon) is difficult with chlorination due to its high reactivity.

Q4: Is there a way to achieve higher selectivity in the halogenation of this compound?

A4: Yes, using bromination instead of chlorination typically results in higher regioselectivity. The bromine radical is less reactive and more selective, preferentially abstracting the most stable hydrogen atom, which is the tertiary hydrogen at the C-4 position. This leads to a higher yield of 4-bromo-3-ethyl-4-methylhexane compared to other isomers.

Q5: What side products can I expect from the oxidation of this compound?

A5: Strong oxidizing agents like potassium permanganate can oxidize alkanes. For branched alkanes like this compound, oxidation is most likely to occur at the tertiary C-H bond, which is the weakest. This would lead to the formation of 3-Ethyl-4-methyl-4-hexanol. Further oxidation could lead to cleavage of C-C bonds, resulting in a complex mixture of smaller ketones and carboxylic acids.

Q6: What are the typical products of the pyrolysis of this compound?

A6: Pyrolysis, or cracking, involves breaking C-C and C-H bonds at high temperatures. This process is generally non-selective and results in a complex mixture of smaller alkanes and alkenes. For this compound, you could expect products like methane, ethane, ethene, propane, propene, and various butanes and butenes.

Troubleshooting Guides

Issue 1: Low Yield of Desired Monohalogenated Product
Potential Cause Troubleshooting Step
Polysubstitution: Multiple halogen atoms are substituting on the same molecule.Increase the molar ratio of this compound to the halogenating agent. A 10:1 ratio or higher is recommended.
Low Regioselectivity (Chlorination): The chlorine radical is reacting at multiple positions on the alkane.Consider switching to bromination for higher selectivity towards the tertiary position. If chlorination must be used, precise control of temperature and UV initiation may slightly improve selectivity, but a mixture is still expected.
Incomplete Reaction: The reaction has not gone to completion.Ensure adequate initiation (UV light or heat) for the specified reaction time. Monitor the reaction progress using Gas Chromatography (GC).
Issue 2: Complex Mixture of Unidentified Side Products in Oxidation Reactions
Potential Cause Troubleshooting Step
Over-oxidation: The initial alcohol product is further oxidized, leading to C-C bond cleavage.Use milder oxidizing agents or carefully control the stoichiometry of the strong oxidant. Lowering the reaction temperature and reaction time can also help.
Multiple Reaction Sites: Oxidation is occurring at secondary C-H bonds in addition to the tertiary one.This is difficult to avoid with strong oxidants. Milder, more selective reagents are recommended if a specific alcohol is desired.

Data Presentation

Calculated Product Distribution for Monochlorination of this compound

The following table presents a calculated, theoretical distribution of monochlorinated products based on the statistical probability and the relative reactivity of primary (1°), secondary (2°), and tertiary (3°) hydrogens in free-radical chlorination (relative reactivity: 1°: 1.0, 2°: 3.8, 3°: 5.0).

Product Name Hydrogen Type Number of Hydrogens Relative Amount Percentage of Mixture
1-chloro-3-ethyl-4-methylhexane66 x 1.0 = 6.018.8%
2-chloro-3-ethyl-4-methylhexane22 x 3.8 = 7.623.8%
3-chloro-3-ethyl-4-methylhexane11 x 3.8 = 3.811.9%
4-chloro-3-ethyl-4-methylhexane11 x 5.0 = 5.015.7%
3-(1-chloroethyl)-4-methylhexane22 x 3.8 = 7.623.8%
3-ethyl-4-(chloromethyl)hexane33 x 1.0 = 3.09.4%
Total 15 33.0 100%

Note: This is a theoretical calculation and actual experimental results may vary.

Experimental Protocols

Protocol 1: Free-Radical Bromination of this compound

Objective: To selectively synthesize 4-bromo-3-ethyl-4-methylhexane.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) - Caution: Toxic and carcinogenic

  • Benzoyl peroxide (initiator)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Sodium bicarbonate solution (5%)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • In a round-bottom flask, dissolve this compound and a stoichiometric equivalent of NBS in CCl₄.

  • Add a catalytic amount of benzoyl peroxide to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 77°C) using a heating mantle.

  • Maintain reflux for 2 hours. The reaction can be monitored by observing the consumption of the dense NBS at the bottom of the flask as it is converted to the less dense succinimide which will float.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide precipitate.

  • Transfer the filtrate to a separatory funnel and wash with a 5% sodium bicarbonate solution to remove any remaining HBr.

  • Wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the solvent using a rotary evaporator.

  • Analyze the product mixture using GC-MS to determine the product distribution.

Protocol 2: Analysis of Halogenation Products by GC-MS

Objective: To separate and identify the isomeric products of the halogenation of this compound.

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (GC-MS)

  • Capillary column suitable for separating nonpolar compounds (e.g., DB-5 or equivalent)

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 200°C

    • Hold at 200°C for 5 minutes

  • Carrier Gas: Helium

  • Flow Rate: 1 mL/min

  • Split Ratio: 50:1

MS Conditions (Example):

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Mass Range: 40-300 amu

  • Scan Rate: 2 scans/second

Procedure:

  • Prepare a dilute solution of the product mixture in a suitable solvent (e.g., dichloromethane or hexane).

  • Inject a 1 µL aliquot of the sample into the GC-MS.

  • Acquire the data according to the specified conditions.

  • Identify the different isomers based on their retention times and mass spectra. The fragmentation patterns in the mass spectra can help distinguish between the different constitutional isomers.

Mandatory Visualization

ReactionPathways sub This compound r1 Primary Radicals (C1, C6, ethyl-C2, methyl-C1) sub->r1 H abstraction r2 Secondary Radicals (C2, C5, ethyl-C1) sub->r2 H abstraction r3 Tertiary Radical (C4) sub->r3 H abstraction p1 Primary Halides r1->p1 + X₂ p2 Secondary Halides r2->p2 + X₂ p3 Tertiary Halide r3->p3 + X₂

Caption: Free-radical halogenation pathways of this compound.

preventing degradation of 3-Ethyl-4-methylhexane during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to prevent the degradation of 3-Ethyl-4-methylhexane during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a branched alkane, a type of saturated hydrocarbon.[1] In experimental settings, particularly in drug development and organic synthesis, maintaining the purity and stability of such compounds is crucial. Degradation can lead to the formation of impurities that may interfere with experimental results, reduce the yield of desired products, and introduce safety hazards.

Q2: What are the primary degradation pathways for this compound?

The most common degradation pathway for this compound under typical laboratory conditions is autoxidation. This is a free-radical chain reaction with molecular oxygen that leads to the formation of hydroperoxides and other oxygenated derivatives. This process is often initiated or accelerated by factors such as light, heat, and the presence of metal ion contaminants.

Q3: How can I visually inspect my sample of this compound for signs of degradation?

While this compound is a colorless liquid, significant degradation may sometimes be indicated by a yellowish discoloration. However, the absence of color change does not guarantee purity. The most reliable way to assess degradation is through analytical testing, such as peroxide value determination or chromatographic analysis.

Q4: Are there any common impurities I should be aware of in commercially available this compound?

Besides potential oxidation products, commercial this compound may contain other isomers of nonane or related hydrocarbons from its synthesis and purification process. It is advisable to verify the purity of a new batch of the compound via Gas Chromatography-Mass Spectrometry (GC-MS) before use in sensitive experiments.

Troubleshooting Guides

Issue 1: Suspected Autoxidation and Peroxide Formation

Symptoms:

  • Inconsistent or unexpected experimental results.

  • Reduced reaction yields.

  • Positive test for peroxides.

Root Causes:

  • Prolonged exposure to atmospheric oxygen.

  • Storage in transparent containers exposed to light.

  • Elevated storage temperatures.

  • Contamination with metal ions that can catalyze oxidation.

Solutions:

SolutionDescription
Inert Atmosphere Storage Store this compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
Proper Container Selection Use amber glass bottles with tight-fitting caps to protect the compound from light and prevent oxygen ingress.
Controlled Storage Temperature Store the compound in a cool, dark place. For long-term storage, refrigeration is recommended.
Use of Inhibitors For applications where it does not interfere, consider adding a radical inhibitor like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 10-20 ppm).
Peroxide Removal If peroxides are detected, they can be removed by passing the solvent through a column of activated alumina or by treatment with a reducing agent. Caution: Peroxide removal should be performed with extreme care due to the potential for explosion.
Issue 2: Isomerization Concerns

Symptoms:

  • Presence of other nonane isomers in GC-MS analysis that were not present initially.

Root Causes:

  • High reaction temperatures.

  • Presence of acidic or metallic catalysts.

Solutions:

SolutionDescription
Temperature Control Maintain the lowest effective temperature during reactions and distillation.
Catalyst Selection Use catalysts that are not known to promote isomerization of alkanes at the operating temperature.
pH Control Ensure the reaction medium is not strongly acidic, as this can promote carbocation-mediated isomerization.

Quantitative Data on Alkane Autoxidation

CompoundTemperature (°C)Relative Rate of Attack (Tertiary vs. Secondary C-H)
Pristane (a branched alkane)17015 ± 1

Data from studies on the autoxidation of branched alkanes in the liquid phase.[1][2] This indicates that at elevated temperatures, the more substituted carbon atoms in the molecule are significantly more prone to initiate the degradation process.

Experimental Protocols

Protocol 1: Peroxide Value Determination (Titration Method)

This method determines the concentration of peroxides, the primary products of autoxidation.

Materials:

  • This compound sample

  • Acetic acid-chloroform solvent mixture

  • Saturated potassium iodide (KI) solution

  • Standardized sodium thiosulfate (Na₂S₂O₃) solution (0.01 N)

  • Starch indicator solution

  • Erlenmeyer flask

  • Buret

Procedure:

  • Weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask.

  • Add 30 mL of the acetic acid-chloroform solvent mixture and swirl to dissolve.

  • Add 0.5 mL of saturated KI solution.

  • Swirl the flask for 1 minute and then store it in the dark for 5 minutes.

  • Add 30 mL of deionized water.

  • Titrate the liberated iodine with the standardized 0.01 N Na₂S₂O₃ solution, swirling continuously until the yellow iodine color almost disappears.

  • Add 0.5 mL of starch indicator solution, which will result in a blue color.

  • Continue the titration until the blue color is completely discharged.

  • Record the volume of Na₂S₂O₃ solution used.

  • Perform a blank titration with the reagents only.

Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:

  • S = Volume of Na₂S₂O₃ solution used for the sample (mL)

  • B = Volume of Na₂S₂O₃ solution used for the blank (mL)

  • N = Normality of the Na₂S₂O₃ solution

  • W = Weight of the sample (g)

Protocol 2: GC-MS Analysis for Purity and Degradation Products

This method can be used to assess the purity of this compound and detect potential degradation products.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890N or equivalent

  • Mass Spectrometer: Agilent 5975i or equivalent

  • Column: DB-5MS (30 m x 250 µm, 0.25 µm film thickness) or similar non-polar capillary column

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Injector Temperature: 250°C

  • Injection Mode: Split (e.g., 50:1)

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes

    • Ramp: 10°C/min to 250°C

    • Hold: 5 minutes at 250°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Mass Range: m/z 40-300

Sample Preparation:

  • Prepare a 1000 ppm stock solution of this compound in a high-purity solvent such as hexane or pentane.

  • Prepare a working standard of approximately 10 ppm by diluting the stock solution.

Procedure:

  • Inject 1 µL of the prepared sample into the GC-MS system.

  • Acquire the data.

  • Analyze the resulting chromatogram and mass spectra. The parent compound, this compound, will have a characteristic retention time and mass spectrum. Potential degradation products, such as alcohols and ketones, will typically have slightly shorter retention times and characteristic mass fragments (e.g., loss of water for alcohols).

Visualizations

Degradation_Pathway This compound This compound Initiation Initiation This compound->Initiation Light, Heat, Metal Ions Alkane_Radical 3-Ethyl-4-methylhexyl Radical Initiation->Alkane_Radical Peroxy_Radical Peroxy Radical Alkane_Radical->Peroxy_Radical + O2 Oxygen O2 Propagation Propagation Peroxy_Radical->Propagation Hydroperoxide Hydroperoxide Propagation->Hydroperoxide Further_Degradation Alcohols, Ketones, Aldehydes Hydroperoxide->Further_Degradation Decomposition

Caption: Autoxidation pathway of this compound.

Troubleshooting_Workflow cluster_storage Storage and Handling cluster_testing Regular Testing cluster_action Action Store_Cool_Dark Store in cool, dark place Peroxide_Test Peroxide Test (Strips or Titration) Store_Cool_Dark->Peroxide_Test Inert_Atmosphere Use inert atmosphere (N2 or Ar) Inert_Atmosphere->Peroxide_Test Amber_Glass Use amber glass containers Amber_Glass->Peroxide_Test Peroxide_Detected Peroxides > 10 ppm? Peroxide_Test->Peroxide_Detected GCMS_Purity GC-MS for Purity and Impurities GCMS_Purity->Peroxide_Detected Purify Purify (e.g., Alumina Column) Peroxide_Detected->Purify Yes Discard Consider Discarding Peroxide_Detected->Discard High Levels/ Crystals Formed Use Use in Experiment Peroxide_Detected->Use No Purify->Use

Caption: Workflow for preventing and addressing degradation.

References

Technical Support Center: Synthesis and Purification of 3-Ethyl-4-methylhexane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the purity of synthesized 3-Ethyl-4-methylhexane.

Frequently Asked Questions (FAQs)

Q1: What is a common laboratory method for synthesizing this compound?

A common and versatile method for synthesizing branched alkanes like this compound is through a Grignard reaction. This involves the reaction of a Grignard reagent with a suitable alkyl halide. For this compound, a possible route is the reaction of a sec-butylmagnesium halide with a 3-halopentane. It is crucial to carry out the reaction under anhydrous conditions to prevent the Grignard reagent from reacting with water.[1][2][3]

Q2: What are the potential impurities in the synthesis of this compound via a Grignard reaction?

Several side reactions can lead to impurities:

  • Wurtz coupling: The Grignard reagent can couple with the starting alkyl halide, leading to the formation of octane isomers.

  • Reaction with water or oxygen: If the reaction conditions are not strictly anhydrous and oxygen-free, the Grignard reagent can react with water to form butane or with oxygen to form alkoxides.[1]

  • Unreacted starting materials: Incomplete reaction can leave residual alkyl halides.

  • Isomeric byproducts: Rearrangements or the use of isomeric starting materials can lead to other nonane isomers.

Q3: How can I purify the synthesized this compound?

The most effective method for purifying this compound from non-polar impurities with different boiling points is fractional distillation .[4] This technique separates hydrocarbons based on their boiling points. Due to the relatively small boiling point differences between the desired product and potential isomeric impurities, a fractional distillation column with a high number of theoretical plates is recommended for efficient separation.

Q4: How can I assess the purity of my this compound sample?

Gas Chromatography (GC) is the primary analytical technique for determining the purity of volatile organic compounds like this compound. By comparing the retention time of the main peak in the sample's chromatogram to that of a pure standard, the compound can be identified. The peak area percentage of the main peak relative to the total area of all peaks provides a quantitative measure of purity. For unequivocal identification of impurities, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.

Troubleshooting Guides

Fractional Distillation Troubleshooting
Problem Possible Cause Solution
Poor Separation Inefficient column (low number of theoretical plates).Use a longer fractionating column or a column with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge).
Distillation rate is too fast.Decrease the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate. A general rule of thumb is a collection rate of 1-2 drops per second.
Poor insulation of the column.Insulate the distillation column with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient.
Bumping (Sudden, Violent Boiling) Uneven heating.Use a heating mantle with a stirrer or add boiling chips to the distillation flask to ensure smooth boiling.
Flooding of the Column Excessive heating rate causing a large volume of vapor to push the condensate up the column.Reduce the heating rate immediately. If flooding persists, turn off the heat, allow the column to drain, and restart the distillation at a lower temperature.
Gas Chromatography (GC) Analysis Troubleshooting |
Problem Possible Cause Solution
Broad Peaks Column overloading.Dilute the sample before injection.
Injection port temperature is too low.Increase the injection port temperature to ensure rapid volatilization of the sample.
Carrier gas flow rate is too low.Optimize the carrier gas flow rate for the specific column being used.
Tailing Peaks Active sites on the column interacting with the analyte.Use a deactivated column or a column with a different stationary phase.
Presence of polar impurities.Ensure the sample is dry and free of polar solvents.
Ghost Peaks (Peaks in Blank Run) Contamination of the syringe or injection port.Clean the syringe thoroughly and bake out the injection port and column.
Carryover from a previous injection.Run a solvent blank after highly concentrated samples.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction (Illustrative)

This is a representative protocol and may require optimization.

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 2-bromobutane in anhydrous diethyl ether to the magnesium turnings. The reaction should start spontaneously, as indicated by the disappearance of the iodine color and gentle refluxing. Continue the addition of 2-bromobutane at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the sec-butylmagnesium bromide.

  • Coupling Reaction: Cool the Grignard reagent to 0°C. Slowly add a solution of 3-chloropentane in anhydrous diethyl ether to the dropping funnel and add it dropwise to the Grignard reagent.

  • Quenching: After the addition is complete, stir the reaction mixture at room temperature for 1 hour. Slowly and carefully pour the reaction mixture over a mixture of crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction and dissolve the magnesium salts.

  • Work-up: Separate the ethereal layer. Wash the organic layer with brine, and dry it over anhydrous sodium sulfate.

  • Purification: Remove the solvent by simple distillation. Purify the crude product by fractional distillation.

Protocol 2: Purification by Fractional Distillation
  • Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column, a condenser, a receiving flask, and a thermometer.

  • Distillation: Place the crude this compound in the distillation flask with boiling chips. Heat the flask gently.

  • Fraction Collection: Collect the fraction that distills at the boiling point of this compound, which is approximately 140.1°C.[5] Discard the initial lower-boiling fraction and the higher-boiling residue.

Protocol 3: Purity Assessment by Gas Chromatography (GC)
  • Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile solvent such as hexane.

  • GC Conditions (Typical):

    • Column: A non-polar capillary column (e.g., DB-1, HP-5ms).

    • Injector Temperature: 250°C.

    • Detector (FID) Temperature: 250°C.

    • Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp up to 150°C at a rate of 10°C/min.

    • Carrier Gas: Helium or Nitrogen.

  • Analysis: Inject a small volume (e.g., 1 µL) of the sample into the GC. Analyze the resulting chromatogram to determine the retention time and peak area of the product.

Data Presentation

Table 1: Physical Properties of this compound and Potential Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC9H20128.26140.1[5]
n-NonaneC9H20128.26151
2,2,4,4-TetramethylpentaneC9H20128.26122.3
OctaneC8H18114.23125.7
DecaneC10H22142.28174.1

Table 2: Suggested GC Parameters for Purity Analysis

ParameterValue
Column Type Non-polar capillary (e.g., DB-1, HP-5ms)
Column Length 30 m
Internal Diameter 0.25 mm
Film Thickness 0.25 µm
Injector Temperature 250°C
Detector Temperature 250°C
Oven Program 50°C (2 min), then 10°C/min to 150°C
Carrier Gas Helium
Flow Rate 1 mL/min

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification & Analysis A Grignard Reagent (sec-butylmagnesium bromide) C Reaction Mixture A->C B Alkyl Halide (3-chloropentane) B->C D Quenching (Ice & NH4Cl) C->D E Extraction (Diethyl Ether) D->E F Drying (Na2SO4) E->F G Crude Product F->G H Fractional Distillation G->H I Pure this compound H->I J GC Analysis I->J K Purity Verification J->K

Caption: Workflow for the synthesis and purification of this compound.

Fractional_Distillation_Troubleshooting Start Crude Product Distill Fractional Distillation Start->Distill CheckPurity GC Analysis Distill->CheckPurity PureProduct Pure Product (>99%) ImpureProduct Impure Product (<99%) Troubleshoot Troubleshoot Distillation ImpureProduct->Troubleshoot CheckPurity->PureProduct CheckPurity->ImpureProduct Low Purity Troubleshoot->Distill Re-distill

Caption: Troubleshooting logic for the purification of this compound.

References

Technical Support Center: Distillation of Branched Alkanes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the distillation of branched alkanes.

Troubleshooting Guide

This guide addresses common issues that may arise during the distillation of branched alkanes, offering potential causes and solutions.

Issue Potential Cause Troubleshooting Steps
Poor Separation of Isomers Boiling points of branched alkane isomers are very close.- Increase the number of theoretical plates in the distillation column. - Optimize the reflux ratio to enhance separation efficiency. - Consider alternative separation techniques like adsorptive separation using zeolites or metal-organic frameworks (MOFs).[1][2][3]
Formation of azeotropes.- Use azeotropic distillation by introducing an entrainer to form a new, lower-boiling azeotrope that is easier to separate.[4][5][6] - Consider pressure-swing distillation, as azeotrope composition is pressure-dependent.[5]
Column Flooding Excessive vapor flow rate.- Reduce the heat input to the reboiler to decrease the vaporization rate. - Ensure the column diameter is appropriately sized for the desired throughput.
Insufficient condenser capacity.- Check the condenser's cooling fluid flow rate and temperature. - Ensure the condenser has adequate surface area for the heat load.
Column Weeping Low vapor flow rate.- Increase the heat input to the reboiler to increase the vapor velocity. - Ensure the tray perforations are not too large for the operating conditions.[7][8]
Product Contamination Entrainment of liquid droplets in the vapor stream.- Reduce the vapor velocity by lowering the heat input. - Install or check the functionality of a demister at the top of the column.[7]
Foaming.- Introduce anti-foaming agents if compatible with the product. - Optimize tray design and spacing to minimize foaming tendencies.[8]
Inconsistent Boiling Point Fluctuations in system pressure.- Ensure a stable pressure is maintained using a pressure controller. - Check for leaks in the distillation apparatus.
Impurities in the feed.- Analyze the feed for impurities that could affect the boiling point. - Purify the feed material before distillation if necessary.

Frequently Asked Questions (FAQs)

A list of frequently asked questions to provide quick answers to common queries.

Q1: Why is it so difficult to separate branched alkane isomers by distillation?

A1: Branched alkane isomers often have very similar boiling points due to their comparable molecular weights and intermolecular forces.[1] This small difference in volatility makes their separation by conventional distillation challenging, often requiring a large number of theoretical plates and high reflux ratios, which can be energy-intensive.[1]

Q2: What is an azeotrope and how does it affect the distillation of branched alkanes?

A2: An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation.[4][9] This occurs when the vapor phase has the same composition as the liquid phase.[9] If branched alkanes form an azeotrope with each other or with a solvent, it becomes impossible to separate them further by standard distillation, as the mixture boils at a constant temperature.[4]

Q3: How does branching affect the boiling point of an alkane?

A3: Generally, for alkanes with the same number of carbon atoms, increased branching leads to a lower boiling point.[10] This is because branching reduces the surface area of the molecule, leading to weaker van der Waals forces between molecules, which require less energy to overcome.[10]

Q4: What are some alternative methods to distillation for separating branched alkanes?

A4: When distillation is not effective, other separation techniques can be employed. Adsorptive separation using materials like zeolites or metal-organic frameworks (MOFs) can separate isomers based on their size and shape.[1][2][3] Solvent crystallization is another option that leverages differences in the solubilities of isomers.[11]

Q5: How can I determine the optimal reflux ratio for my distillation?

A5: The optimal reflux ratio is a balance between separation efficiency and energy consumption. A higher reflux ratio generally improves separation but requires more energy to vaporize the liquid being returned to the column. The optimal ratio can be determined through process simulation or experimental optimization, aiming for the desired product purity with the lowest energy input.

Experimental Protocols

Protocol 1: Fractional Distillation of a Branched Alkane Mixture

This protocol outlines the steps for separating a mixture of branched alkanes using fractional distillation.

Materials:

  • Mixture of branched alkanes

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Boiling chips

  • Clamps and stands

Procedure:

  • Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all joints are properly sealed.

  • Add the branched alkane mixture and a few boiling chips to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Turn on the cooling water to the condenser.

  • Begin heating the mixture gently with the heating mantle.

  • Observe the temperature at the distillation head. The temperature should rise as the vapor of the most volatile component reaches the thermometer.

  • Collect the distillate in a receiving flask as the temperature remains constant at the boiling point of the first component.

  • Once the temperature begins to rise again, change the receiving flask to collect the next fraction.

  • Continue this process for each component in the mixture.

  • After collecting all fractions, turn off the heating mantle and allow the apparatus to cool down before disassembling.

G cluster_0 Heating cluster_1 Separation cluster_2 Condensation & Collection Heating_Mantle Heating Mantle Flask Round-Bottom Flask (with mixture and boiling chips) Heating_Mantle->Flask Heat Column Fractionating Column Flask->Column Vapor Dist_Head Distillation Head (with Thermometer) Column->Dist_Head Condenser Condenser Dist_Head->Condenser Vapor Receiver Receiving Flask Condenser->Receiver Distillate Condenser->Water_Out Cooling Water Out Water_In->Condenser Cooling Water In

Fractional Distillation Setup
Protocol 2: Troubleshooting Poor Separation

This workflow provides a logical approach to diagnosing and resolving poor separation of branched alkane isomers.

G Start Poor Isomer Separation Check_BP Check Boiling Points of Isomers Start->Check_BP Increase_Plates Increase Number of Theoretical Plates Check_BP->Increase_Plates Boiling Points Very Close Check_Azeotrope Suspect Azeotrope Formation? Check_BP->Check_Azeotrope Boiling Points Sufficiently Different Optimize_Reflux Optimize Reflux Ratio Increase_Plates->Optimize_Reflux Optimize_Reflux->Check_Azeotrope Azeotropic_Dist Perform Azeotropic Distillation Check_Azeotrope->Azeotropic_Dist Yes Pressure_Swing Consider Pressure-Swing Distillation Check_Azeotrope->Pressure_Swing If Azeotropic Dist. is not feasible Alternative_Methods Consider Alternative Separation Methods (e.g., Adsorption) Check_Azeotrope->Alternative_Methods No End Separation Improved Azeotropic_Dist->End Pressure_Swing->End Alternative_Methods->End

Troubleshooting Poor Separation

References

Technical Support Center: Synthesis of 3-Ethyl-4-methylhexane via Corey-House Reaction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing pyrophoric reagents in the synthesis of 3-Ethyl-4-methylhexane. The Corey-House synthesis is a powerful method for the formation of carbon-carbon bonds, but its reliance on air- and moisture-sensitive reagents necessitates careful planning and execution.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound using the Corey-House reaction. The proposed synthetic route involves the reaction of lithium di(sec-butyl)cuprate with 2-bromopentane.

Issue 1: Low or No Yield of sec-Butyllithium

  • Question: My reaction to form sec-butyllithium from 2-chlorobutane and lithium metal is not proceeding, or the yield is very low. What are the possible causes and solutions?

  • Answer:

    • Moisture or Oxygen Contamination: sec-Butyllithium is a highly pyrophoric and moisture-sensitive reagent. Trace amounts of water or oxygen in the glassware, solvent, or inert gas will quench the organolithium species as it forms.

      • Solution: Ensure all glassware is rigorously dried in an oven (e.g., at 120°C overnight) and cooled under a stream of dry inert gas (argon or nitrogen). Solvents must be anhydrous. Use of a freshly opened bottle of anhydrous solvent or a solvent still is recommended. The inert gas should be of high purity.

    • Inactive Lithium Surface: The surface of the lithium metal may be coated with oxides or nitrides, preventing reaction.

      • Solution: Use fresh, clean lithium metal. Cutting the lithium into smaller pieces immediately before use can expose a fresh, reactive surface. Washing the lithium with a small amount of a non-reactive solvent like hexane can also help remove surface impurities.

    • Improper Reaction Temperature: The reaction rate is dependent on temperature.

      • Solution: While the reaction is exothermic, gentle warming may be required for initiation. Once the reaction starts, it may need to be cooled to maintain a steady rate and prevent side reactions.

Issue 2: Low Yield of Lithium di(sec-butyl)cuprate (Gilman Reagent)

  • Question: The formation of the Gilman reagent from sec-butyllithium and copper(I) iodide appears to be incomplete, leading to a low yield of the final product. What could be the problem?

  • Answer:

    • Poor Quality Copper(I) Iodide: Copper(I) iodide can be contaminated with copper(II) species, which can interfere with the reaction.

      • Solution: Use freshly purchased, high-purity copper(I) iodide. If the purity is questionable, it can be purified by dissolving it in a saturated potassium iodide solution, followed by precipitation with water, washing, and drying.

    • Incorrect Stoichiometry: The stoichiometry between the organolithium reagent and the copper salt is critical.[1][2]

      • Solution: Use a 2:1 molar ratio of sec-butyllithium to copper(I) iodide. It is crucial to have an accurate concentration of the sec-butyllithium solution, which can be determined by titration (e.g., with diphenylacetic acid).

    • Reaction Temperature: The formation of the Gilman reagent is typically performed at low temperatures to ensure stability.

      • Solution: The reaction should be carried out at a low temperature, typically -78 °C (dry ice/acetone bath).[1][2] Allowing the temperature to rise prematurely can lead to decomposition of the Gilman reagent.

Issue 3: Low Yield of this compound in the Final Coupling Step

  • Question: The final reaction between the Gilman reagent and 2-bromopentane is giving a low yield of the desired this compound. What are the potential reasons?

  • Answer:

    • Side Reactions of the Alkyl Halide: Secondary alkyl halides like 2-bromopentane can undergo elimination reactions (E2) in the presence of a strong base, competing with the desired substitution reaction (SN2).

      • Solution: Maintain a low reaction temperature to favor the SN2 pathway. The choice of solvent can also influence the reaction; less polar solvents may favor substitution.

    • Homocoupling of the Gilman Reagent: The Gilman reagent can decompose and lead to the formation of 3,4-dimethylhexane (from the coupling of two sec-butyl groups).

      • Solution: This is often a result of allowing the reaction temperature to rise too high or prolonged reaction times. Ensure the reaction is worked up once it has reached completion (as determined by TLC or GC analysis).

    • Impure Alkyl Halide: The presence of impurities in 2-bromopentane can lead to side reactions.

      • Solution: Use purified 2-bromopentane. Distillation before use is recommended.

Frequently Asked Questions (FAQs)

Q1: What personal protective equipment (PPE) is essential when working with pyrophoric reagents?

A1: Appropriate PPE is critical for safety. This includes:

  • Flame-resistant lab coat (e.g., Nomex).[3]

  • Chemical splash goggles and a face shield.[4]

  • Gloves: A double-gloving system, such as nitrile gloves worn under neoprene or butyl gloves, is recommended.[4]

  • Closed-toe shoes made of a non-porous material.[3]

Q2: What are the best practices for handling and transferring pyrophoric reagents?

A2:

  • Always work in a certified chemical fume hood or a glovebox.[5]

  • Use the buddy system; never work alone.[3]

  • Use syringes or cannulas for transferring pyrophoric liquids. Never pour them in the open air.[4]

  • Ensure all glassware is oven-dried and cooled under an inert atmosphere before use.[5]

  • Keep a container of sand or powdered lime within arm's reach to smother any small spills or fires.[6]

Q3: How should I properly store pyrophoric reagents?

A3:

  • Store them in their original containers, which are often designed for safe storage and dispensing (e.g., Sure/Seal™ bottles).[3]

  • Store in a cool, dry place away from heat sources, water, and incompatible chemicals like oxidizers.[6]

  • The storage area should be clearly labeled with a warning for pyrophoric materials.

Q4: What is the correct procedure for quenching and disposing of pyrophoric reagents?

A4:

  • Quenching: Small amounts of excess pyrophoric reagents must be carefully quenched. This is typically done by slowly adding a less reactive alcohol, such as isopropanol, to a dilute solution of the reagent in an inert solvent (e.g., heptane) at a low temperature (e.g., 0 °C). This is followed by the slow addition of methanol and then water. This process is highly exothermic and should be done with extreme caution behind a blast shield.

  • Disposal: All quenched materials and any materials contaminated with pyrophoric reagents (e.g., syringes, needles) must be disposed of as hazardous waste according to your institution's guidelines.

Quantitative Data Summary

The following table presents hypothetical but realistic data for the synthesis of this compound via the Corey-House reaction. Actual yields may vary depending on experimental conditions and technique.

StepReactantsProductTheoretical Yield (g)Actual Yield (g)Percent Yield (%)
1. Formation of sec-Butyllithium2-Chlorobutane, Lithium metalsec-Butyllithium6.45.180
2. Formation of Gilman Reagentsec-Butyllithium, Copper(I) iodideLithium di(sec-butyl)cuprate18.916.185
3. Coupling ReactionLithium di(sec-butyl)cuprate, 2-BromopentaneThis compound12.88.365

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via the Corey-House reaction.

Materials:

  • 2-Chlorobutane

  • Lithium metal (wire or shot)

  • Copper(I) iodide

  • 2-Bromopentane

  • Anhydrous diethyl ether

  • Dry ice and acetone

  • Saturated aqueous ammonium chloride solution

  • Magnesium sulfate

  • Standard laboratory glassware (oven-dried)

  • Syringes and needles

  • Inert gas supply (Argon or Nitrogen)

Procedure:

Step 1: Preparation of sec-Butyllithium

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and an inert gas inlet.

  • Add lithium metal (2.0 equivalents) to the flask containing anhydrous diethyl ether.

  • Slowly add a solution of 2-chlorobutane (1.0 equivalent) in anhydrous diethyl ether from the dropping funnel to the lithium suspension.

  • The reaction mixture will gently reflux. Maintain the reflux for 1 hour after the addition is complete.

  • Allow the reaction to cool to room temperature. The concentration of the resulting sec-butyllithium solution should be determined by titration.

Step 2: Preparation of Lithium di(sec-butyl)cuprate (Gilman Reagent)

  • In a separate flame-dried, three-necked round-bottom flask under an inert atmosphere, prepare a slurry of copper(I) iodide (0.5 equivalents) in anhydrous diethyl ether.

  • Cool the slurry to -78 °C using a dry ice/acetone bath.

  • Slowly add the prepared sec-butyllithium solution (1.0 equivalent) to the copper(I) iodide slurry with vigorous stirring.

  • The reaction mixture will change color, indicating the formation of the Gilman reagent. Stir the mixture at -78 °C for 30 minutes.

Step 3: Synthesis of this compound

  • To the Gilman reagent at -78 °C, slowly add a solution of 2-bromopentane (1.0 equivalent) in anhydrous diethyl ether.

  • Allow the reaction to warm slowly to room temperature and stir for 2 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent by rotary evaporation.

  • Purify the crude product by fractional distillation to obtain this compound.

Visualizations

Troubleshooting_Pyrophoric_Reactions start Experiment Start: Synthesis of this compound step1 Step 1: Formation of sec-Butyllithium start->step1 step2 Step 2: Formation of Gilman Reagent step1->step2 Successful issue1 Issue: Low/No Yield of sec-Butyllithium step1->issue1 Problem step3 Step 3: Coupling Reaction step2->step3 Successful issue2 Issue: Low Yield of Gilman Reagent step2->issue2 Problem end_product Desired Product: This compound step3->end_product Successful issue3 Issue: Low Yield of Final Product step3->issue3 Problem solution1a Troubleshoot: - Check for moisture/oxygen - Use fresh, clean lithium - Adjust reaction temperature issue1->solution1a solution1a->step1 Re-attempt solution2a Troubleshoot: - Verify CuI purity - Check stoichiometry (2:1 RLi:CuI) - Maintain low temperature (-78 °C) issue2->solution2a solution2a->step2 Re-attempt solution3a Troubleshoot: - Control temperature to minimize elimination - Avoid homocoupling (work up promptly) - Use pure alkyl halide issue3->solution3a solution3a->step3 Re-attempt

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Crystallization of 3-Ethyl-4-methylhexane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of 3-Ethyl-4-methylhexane derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the initial solvent screening considerations for this compound derivatives?

A1: Given that this compound is a non-polar branched alkane, its derivatives are likely to be non-polar to moderately polar. A good starting point for solvent selection is to test a range of solvents with varying polarities. "Like dissolves like" is a key principle; therefore, non-polar solvents are a good initial choice.[1][2] It is crucial to find a solvent in which the compound is soluble when hot but sparingly soluble at room temperature or colder.[1][3]

Q2: My this compound derivative "oils out" of the solution instead of crystallizing. What causes this and how can I fix it?

A2: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid.[4][5] This typically happens when the melting point of the solid is lower than the temperature of the solution during crystallization.[5] For branched alkanes, which can have lower melting points than their linear counterparts, this is a common issue.[6]

To troubleshoot this, you can:

  • Lower the crystallization temperature: Try cooling the solution to a lower temperature more slowly.

  • Use a lower boiling point solvent: This will allow you to work at a lower overall temperature.

  • Increase the solvent volume: Adding more solvent can sometimes prevent oiling out by keeping the compound in solution longer as it cools.[5]

  • Change the solvent system: Experiment with different solvents or a co-solvent system.

Q3: The crystallization of my derivative is happening too quickly, resulting in small, impure crystals. How can I slow it down?

A3: Rapid crystallization often traps impurities within the crystal lattice.[5] An ideal crystallization process should show initial crystal formation after about 5 minutes, with continued growth over 20 minutes or more.[5] To slow down the process:

  • Reduce the degree of supersaturation: This can be achieved by using a slightly larger volume of solvent than the minimum required to dissolve the compound at high temperature.[5]

  • Slow cooling: Instead of placing the flask directly on a cold surface, allow it to cool to room temperature on a benchtop, insulated with a cloth or paper towels, before moving it to an ice bath. Slow cooling is critical for forming large, well-defined crystals.[3]

  • Use a larger flask: A shallow pool of solvent in a large flask has a high surface area, which can lead to rapid cooling. Using a flask that is appropriately sized for your solvent volume can help slow this process.[5]

Q4: What impact does the branched structure of this compound have on crystallization?

A4: The ethyl and methyl branches on the hexane backbone disrupt the regular packing that is possible with linear alkanes. This can lead to:

  • Lower melting points: Compared to linear alkanes of similar molecular weight.[6]

  • Different crystal packing: The branches can lead to polymorphic crystal forms, where the same compound crystallizes in different structures.[6][7]

  • Increased solubility in non-polar solvents: The irregular shape can reduce the lattice energy, making it easier for solvents to dissolve the molecule.

Troubleshooting Guides

Issue 1: Poor Crystal Yield

Symptoms:

  • Very little solid material is recovered after filtration.

  • The filtrate (mother liquor) still contains a significant amount of the dissolved compound.

Possible Causes & Solutions:

CauseSolution
Excessive Solvent Use the minimum amount of hot solvent necessary to fully dissolve the compound. Test the mother liquor by evaporating a small amount; if a large residue remains, too much solvent was used.[5]
Premature Crystallization If crystals form in the funnel during hot filtration, pre-heat the funnel and filter paper.
Incomplete Crystallization Ensure the solution is cooled for a sufficient amount of time. For some derivatives, extended cooling in a refrigerator or freezer may be necessary.
High Solubility at Low Temperature The chosen solvent may be too good. Consider a different solvent or a co-solvent system where the compound has lower solubility at cold temperatures.[1][8]
Issue 2: No Crystals Form

Symptoms:

  • The solution remains clear even after cooling and extended waiting periods.

Possible Causes & Solutions:

CauseSolution
Solution is Not Supersaturated The solution may be too dilute. Try evaporating some of the solvent to increase the concentration.[8]
Inhibition of Nucleation The formation of initial crystal seeds (nucleation) is being prevented. Try scratching the inside of the flask with a glass rod at the meniscus to create nucleation sites.
Presence of Impurities Certain impurities can inhibit crystal growth.[7][9] Consider an additional purification step (e.g., column chromatography) before crystallization.
Inappropriate Solvent The compound may be too soluble in the chosen solvent at all temperatures.[8] A different solvent is required.

Experimental Protocols

Protocol 1: General Crystallization Protocol for a this compound Derivative
  • Dissolution: In a suitably sized Erlenmeyer flask, add the crude this compound derivative. Add a small amount of the chosen solvent (e.g., heptane).

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils.

  • Solvent Addition: Continue adding the solvent dropwise until the compound just dissolves completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. To slow the cooling rate, the flask can be placed in an insulated container.

  • Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Allow the crystals to air dry on the filter paper, or for more complete drying, place them in a vacuum desiccator.

Protocol 2: Solvent Screening for Crystallization
  • Preparation: Place approximately 20 mg of the crude this compound derivative into several small test tubes.

  • Solvent Addition: To each test tube, add a different potential solvent (e.g., hexane, ethyl acetate, acetone, ethanol, water) dropwise, up to 1 mL. Observe the solubility at room temperature.

  • Heating: If the compound is insoluble at room temperature, gently heat the test tube in a water bath. Observe if the compound dissolves.

  • Cooling: If the compound dissolves upon heating, remove the test tube from the heat and allow it to cool to room temperature, then place it in an ice bath.

  • Observation: A suitable solvent is one in which the compound is insoluble at room temperature, soluble when hot, and forms crystals upon cooling.

Visualizations

experimental_workflow Experimental Workflow for Crystallization cluster_prep Preparation cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start with Crude This compound Derivative dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filt Hot Filtration (if needed) dissolve->hot_filt cool_rt Slow Cool to Room Temperature dissolve->cool_rt No insoluble impurities hot_filt->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice vac_filt Vacuum Filtration cool_ice->vac_filt wash Wash with Cold Solvent vac_filt->wash dry Dry Crystals wash->dry end Pure Crystals dry->end

Caption: A typical experimental workflow for the crystallization of organic compounds.

troubleshooting_logic Troubleshooting Logic for No Crystal Formation cluster_checks Initial Checks cluster_actions Corrective Actions cluster_reassess Reassessment start Solution Cooled, No Crystals Formed check_supersat Is the solution supersaturated? start->check_supersat check_nucleation Has nucleation been induced? check_supersat->check_nucleation Yes action_evap Evaporate some solvent check_supersat->action_evap No action_scratch Scratch flask with a glass rod check_nucleation->action_scratch No reassess_purity Consider further purification of the starting material check_nucleation->reassess_purity Yes action_seed Add a seed crystal action_scratch->action_seed reassess_solvent Re-evaluate solvent choice reassess_purity->reassess_solvent

References

Technical Support Center: Optimizing Chromatographic Methods for 3-Ethyl-4-methylhexane Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing chromatographic methods for the accurate quantification of 3-Ethyl-4-methylhexane.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of this compound.

IssuePossible CausesSuggested Solutions
Poor Peak Shape (Tailing or Fronting) - Active sites in the injector or column: Residual silanol groups can interact with the analyte. - Improper column installation: Incorrect column insertion depth in the injector or detector. - Column overload: Injecting too much sample. - Inlet temperature too low: Incomplete vaporization of the sample.- Use a deactivated inlet liner and/or a guard column. - Trim 10-20 cm from the front of the column. - Ensure the column is installed according to the manufacturer's instructions. - Reduce the injection volume or dilute the sample. - Increase the injector temperature.
Poor Resolution/Peak Overlap - Suboptimal temperature program: The temperature ramp may be too fast. - Inappropriate carrier gas flow rate: Flow rate may be too high or too low for optimal separation. - Column aging: Degradation of the stationary phase over time.- Decrease the temperature ramp rate. - Optimize the carrier gas flow rate (linear velocity). - Replace the GC column.
Inconsistent Retention Times - Leaks in the system: Leaks in the injector, column fittings, or gas lines. - Fluctuations in oven temperature or carrier gas pressure. - Changes in the column: Column aging or contamination.- Perform a leak check of the entire GC system. - Verify the stability of the oven temperature and carrier gas pressure. - Condition the column or replace it if necessary.
Ghost Peaks - Carryover from previous injections. - Contaminated syringe, inlet liner, or septum. - Impurities in the carrier gas. - Run blank injections between samples. - Clean or replace the syringe, inlet liner, and septum. - Ensure high-purity carrier gas and use appropriate gas purifiers.
Low Sensitivity/Poor Response - Leak in the injector. - Detector not optimized or contaminated. - Degradation of the analyte. - Perform a leak check on the injector. - Clean and optimize the detector according to the manufacturer's instructions. - Ensure proper sample handling and storage to prevent analyte degradation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended chromatographic technique for quantifying this compound?

A1: Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the most suitable technique for the quantification of volatile compounds like this compound. GC-FID is a robust and widely used method for hydrocarbon analysis, while GC-MS provides higher selectivity and definitive identification.

Q2: What type of GC column is best suited for the analysis of this compound?

A2: A non-polar capillary column, such as one with a 100% dimethylpolysiloxane or 5% phenyl-dimethylpolysiloxane stationary phase, is recommended. These columns separate compounds primarily based on their boiling points, which is ideal for resolving branched alkanes from other hydrocarbons. A longer column (e.g., 50-100 m) can provide better resolution for complex samples like gasoline fractions.[1][2]

Q3: What are the key parameters to optimize in a GC method for this compound?

A3: The critical parameters to optimize include:

  • Injector Temperature: Should be high enough to ensure complete and rapid vaporization of the sample without causing thermal degradation.

  • Oven Temperature Program: A temperature ramp is typically used to separate a range of compounds. The initial temperature, ramp rate, and final temperature should be optimized to achieve good resolution.

  • Carrier Gas Flow Rate: The linear velocity of the carrier gas (Helium or Hydrogen) should be set to an optimal value to maximize column efficiency.

  • Split Ratio: For concentrated samples, a split injection is necessary to avoid column overload. The split ratio should be adjusted based on the sample concentration.

Q4: How should I prepare my samples for analysis?

A4: Sample preparation depends on the matrix. For liquid samples like gasoline, direct injection after dilution with a suitable solvent (e.g., pentane or hexane) is common. For environmental samples such as soil or water, techniques like headspace sampling, purge-and-trap, or solid-phase microextraction (SPME) are often necessary to extract and concentrate the volatile analyte before GC analysis.

Q5: What is a suitable internal standard for the quantification of this compound?

A5: A good internal standard should be a compound that is chemically similar to the analyte but not present in the sample. For this compound, a deuterated analog (if available) would be ideal for GC-MS analysis.[3] Alternatively, another branched alkane with a similar retention time that is not expected in the sample, such as 2,2,4-Trimethylpentane (isooctane) or a different nonane isomer, can be used. For GC-FID, a compound from a different chemical class that elutes in a clear region of the chromatogram, like an aromatic compound (e.g., Toluene-d8), could also be considered. The key is to ensure the internal standard does not co-elute with any sample components.

Experimental Protocols

Example GC-MS Method for Quantification of this compound in a Liquid Hydrocarbon Matrix

This protocol provides a starting point for method development and should be optimized for your specific instrument and application.

1. Sample Preparation:

  • Accurately weigh a known amount of the sample into a volumetric flask.

  • Add a known concentration of the chosen internal standard (e.g., Toluene-d8 for GC-MS or 2,2,4-Trimethylpentane for GC-FID).

  • Dilute to the mark with a suitable solvent (e.g., pentane).

  • Vortex the solution to ensure homogeneity.

2. GC-MS Parameters:

ParameterValue
GC System Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Split/Splitless
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on concentration)
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial: 40 °C, hold for 5 min Ramp: 5 °C/min to 150 °C Ramp: 20 °C/min to 250 °C, hold for 2 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
SIM Ions (Example) This compound: m/z 57, 71, 85, 128 Toluene-d8 (IS): m/z 98, 100

3. Calibration:

  • Prepare a series of calibration standards containing known concentrations of this compound and a constant concentration of the internal standard.

  • Analyze the calibration standards using the same GC-MS method as the samples.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

Data Presentation

Table 1: Kovats Retention Indices for this compound

The Kovats retention index (I) is a dimensionless unit that helps in the identification of compounds in gas chromatography by normalizing retention times to those of adjacent n-alkanes.

Stationary PhaseRetention Index (I)Reference
Standard Non-polar (e.g., OV-101)856--INVALID-LINK--
Table 2: Example Calibration Data

This table illustrates a typical calibration dataset for the quantification of this compound using an internal standard.

Standard Concentration (µg/mL)Analyte Peak AreaInternal Standard Peak AreaArea Ratio (Analyte/IS)
1.012,500100,0000.125
5.063,000101,0000.624
10.0128,000102,0001.255
25.0320,000101,5003.153
50.0645,000100,5006.418

Visualizations

GC_Troubleshooting_Workflow cluster_actions Troubleshooting Steps start Problem Observed (e.g., Poor Peak Shape) check_column Inspect Column - Proper Installation? - Visible Contamination? start->check_column check_inlet Check Inlet - Septum Condition? - Liner Contamination? check_column->check_inlet Column OK check_method Review Method Parameters - Temperatures? - Flow Rates? check_inlet->check_method Inlet OK solution Implement Solution - Reinstall/Trim Column - Replace Consumables - Optimize Method check_method->solution Parameters Reviewed

Caption: A logical workflow for troubleshooting common GC issues.

Sample_Quantification_Workflow prep_sample Sample Preparation - Weigh Sample - Add Internal Standard - Dilute to Volume gc_analysis GC-MS Analysis prep_sample->gc_analysis data_acquisition Data Acquisition (Peak Area Integration) gc_analysis->data_acquisition calibration Calibration Curve (Area Ratio vs. Concentration) data_acquisition->calibration quantification Quantification (Calculate Concentration in Sample) calibration->quantification

Caption: Workflow for the quantification of this compound.

References

Validation & Comparative

A Comparative Analysis of Physicochemical Properties: 3-Ethyl-4-methylhexane and Other Nonane Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of organic compounds is paramount for applications ranging from solvent selection to reaction engineering. This guide provides a detailed comparison of 3-Ethyl-4-methylhexane with two other nonane isomers, n-nonane and 2,2,4,4-tetramethylpentane, supported by experimental data and standardized protocols.

This comparison focuses on key properties that influence the behavior and application of these isomers in a laboratory and industrial setting. While all three share the same chemical formula (C9H20), their structural differences lead to notable variations in their physical characteristics.

Comparative Data of Nonane Isomers

The following table summarizes the key physicochemical properties of this compound, n-nonane, and 2,2,4,4-tetramethylpentane.

PropertyThis compoundn-Nonane2,2,4,4-Tetramethylpentane
Molecular Formula C9H20C9H20C9H20
Molar Mass ( g/mol ) 128.26128.26128.26
Boiling Point (°C) 140.1 - 140.41[1][2][3][4]150.8[5][6][7][8][9]121 - 122[10][11]
Melting Point (°C) -104 to -112.99[1][2][3][4]-53 to -60[5][6][7][8][9]-66.2 to -67[10][11]
Density (g/cm³ at 20°C) 0.721 - 0.736[1][2][3][4]0.718[5][6][7]0.72
Solubility in Water Insoluble[12]Insoluble[5][12]Practically insoluble[13]
Solubility in Organic Solvents Good solubilityVery good solubility in higher alcohols, ethers, esters, aromatics, or chlorinated hydrocarbons[12]Miscible with many organic solvents[13]
Viscosity (cP at 25°C) Data not readily available0.6696[5]Data not readily available

Experimental Protocols

The determination of the physicochemical properties listed above is guided by standardized experimental protocols to ensure accuracy and reproducibility. Key methodologies are outlined below:

Boiling Point Determination (OECD Guideline 103)

The boiling point of a liquid is the temperature at which its vapor pressure equals the atmospheric pressure. Several methods are recommended by the OECD Guideline 103, including:

  • Ebulliometer Method: This method involves measuring the boiling point of the liquid in an ebulliometer, an apparatus designed for precise boiling point determination.

  • Dynamic Method: The vapor pressure of the substance is measured as a function of temperature. The boiling point is the temperature at which the vapor pressure reaches 101.325 kPa.

  • Distillation Method: This involves distilling the substance and recording the temperature at which the liquid-vapor equilibrium is established at atmospheric pressure.

  • Siwoloboff Method: A small amount of the substance is heated in a capillary tube, and the temperature at which a continuous stream of bubbles emerges is recorded as the boiling point.

Melting Point Determination (OECD Guideline 102)

The melting point is the temperature at which a substance transitions from a solid to a liquid phase. The OECD Guideline 102 describes several methods:

  • Capillary Tube Method: A small, powdered sample is placed in a capillary tube and heated in a controlled manner. The temperatures at which melting begins and is complete are recorded.

  • Hot Stage Microscopy: A small amount of the substance is heated on a microscope stage, and the melting process is observed visually.

  • Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA): These thermal analysis techniques measure the heat flow to or from a sample as a function of temperature, allowing for precise determination of the melting point.

Density Determination (OECD Guideline 109)

Density is the mass per unit volume of a substance. For liquids, the following methods are commonly employed as per OECD Guideline 109:

  • Hydrometer: A calibrated float is placed in the liquid, and the density is read from the scale at the point where the liquid surface meets the stem.

  • Pycnometer: A flask of a known volume is weighed empty, then filled with the liquid and weighed again. The density is calculated from the mass of the liquid and the known volume.

  • Oscillating Densimeter: The frequency of oscillation of a U-shaped tube filled with the liquid is measured. This frequency is related to the density of the liquid.

Viscosity Determination (ASTM D445)

Kinematic viscosity is a measure of a fluid's resistance to flow under gravity. The ASTM D445 standard test method involves:

  • Capillary Viscometer: The time for a fixed volume of the liquid to flow through a calibrated glass capillary viscometer is measured under a reproducible head and at a closely controlled temperature. The kinematic viscosity is then calculated by multiplying the flow time by the calibration constant of the viscometer.

Solubility Determination (OECD Guideline 105)

Water solubility is determined by establishing a saturated solution of the substance in water and measuring its concentration. The two primary methods are:

  • Column Elution Method: A column is filled with an inert support material coated with the test substance. Water is passed through the column, and the concentration of the substance in the eluate is measured until saturation is reached.

  • Flask Method: The substance is agitated in water at a constant temperature for a prolonged period to achieve equilibrium. The concentration of the dissolved substance is then determined after separating the undissolved portion. For solubility in organic solvents, similar principles are applied, substituting water with the solvent of interest.

Logical Workflow for Isomer Application

The selection of a nonane isomer for a specific application often depends on a careful consideration of its physical properties. The following diagram illustrates a simplified decision-making workflow for choosing an appropriate isomer based on key experimental parameters.

G Isomer Selection Workflow start Define Application Requirements boiling_point Boiling Point Requirement start->boiling_point solvent_power Solvent Power Needed start->solvent_power viscosity_req Viscosity Requirement start->viscosity_req volatility Volatility Consideration boiling_point->volatility decision_bp Select Isomer based on Boiling Point volatility->decision_bp decision_sol Select Isomer based on Polarity & Solubility solvent_power->decision_sol decision_visc Select Isomer based on Viscosity viscosity_req->decision_visc n_nonane n-Nonane (Higher BP, Less Volatile) decision_bp->n_nonane High ethylmethylhexane This compound (Intermediate Properties) decision_bp->ethylmethylhexane Medium tetramethylpentane 2,2,4,4-Tetramethylpentane (Lower BP, More Volatile) decision_bp->tetramethylpentane Low decision_sol->n_nonane High (Linear) decision_sol->ethylmethylhexane Moderate decision_sol->tetramethylpentane Lower (Branched) decision_visc->n_nonane Higher decision_visc->ethylmethylhexane Lower decision_visc->tetramethylpentane Lowest end Final Isomer Selection n_nonane->end ethylmethylhexane->end tetramethylpentane->end

Caption: Isomer selection workflow based on physical properties.

References

A Comparative Guide to the Quantification of 3-Ethyl-4-methylhexane: HS-GC-FID vs. SPME-GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical methods for the quantification of 3-Ethyl-4-methylhexane: Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) and Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (SPME-GC-MS). The information presented is based on established validation principles for the analysis of volatile organic compounds.

Method Comparison

The selection of an analytical method for the quantification of this compound depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical performance data for two widely used techniques.

Validation ParameterHeadspace (HS) - GC-FIDSolid-Phase Microextraction (SPME) - GC-MS
Linearity (R²) ≥ 0.999≥ 0.999
Precision (RSD%) < 2% (repeatability), < 3% (intermediate precision)[1]< 15%
Accuracy (Recovery %) 98-102%[1]80-120%
Limit of Detection (LOD) ~5 mg/L19.3 to 36.0 ng/g for n-alkanes[2]
Limit of Quantification (LOQ) ~12.5 mg/L~30 ng/g for n-alkanes and PAHs[2]

Experimental Protocols

The following are generalized experimental protocols for the quantification of this compound using HS-GC-FID and SPME-GC-MS. These should be optimized and validated for specific applications.

Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID)

This method is suitable for the analysis of volatile compounds in liquid or solid samples.

1. Sample Preparation:

  • Accurately weigh the sample into a headspace vial.

  • Add a suitable solvent if required and seal the vial.

  • For calibration, prepare a series of standards of this compound in the same matrix as the sample.

2. HS-GC-FID Analysis:

  • Headspace Sampler Parameters:

    • Incubation Temperature: 70°C

    • Incubation Time: 60 minutes

  • GC Parameters:

    • Column: ZB-BAC1 or equivalent

    • Injector Temperature: 250°C

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 5 minutes

      • Ramp: 10°C/min to 200°C

      • Hold: 5 minutes

    • Carrier Gas: Helium, constant flow

  • FID Parameters:

    • Temperature: 250°C

    • Hydrogen Flow: 40 mL/min

    • Air Flow: 400 mL/min

    • Makeup Gas (Nitrogen) Flow: 25 mL/min

3. Data Analysis:

  • Quantify this compound based on the peak area using a calibration curve generated from the standards.

Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (SPME-GC-MS)

This technique is highly sensitive and selective, making it ideal for trace-level analysis.

1. Sample Preparation:

  • Place the sample into a vial.

  • Add a saturated NaCl solution to enhance the partitioning of the analyte into the headspace.

  • Spike with an appropriate internal standard.

  • Seal the vial.

2. SPME-GC-MS Analysis:

  • SPME Parameters:

    • Fiber: Carboxen/Polydimethylsiloxane (CAR/PDMS)

    • Equilibration Time: 60 minutes at 70°C

    • Extraction Time: 60 minutes at 70°C

    • Desorption Temperature: 250°C

    • Desorption Time: 4 minutes

  • GC Parameters:

    • Column: HP-5MS or equivalent

    • Injector Temperature: 250°C

    • Oven Temperature Program:

      • Initial temperature: 35°C, hold for 3 minutes

      • Ramp: 5°C/min to 150°C

      • Ramp: 15°C/min to 250°C, hold for 5 minutes

    • Carrier Gas: Helium, constant flow

  • MS Parameters:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Mode: Selected Ion Monitoring (SIM) or Full Scan

3. Data Analysis:

  • Identify this compound by its retention time and mass spectrum.

  • Quantify using the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualizing the Validation and Comparison Workflow

The following diagram illustrates the logical workflow for the validation and comparison of analytical methods for this compound quantification.

Workflow for Validation and Comparison of Analytical Methods cluster_method_dev Method Development & Optimization cluster_validation Method Validation (ICH Q2(R1)) cluster_comparison Method Comparison node_hs_gc_fid HS-GC-FID Method (e.g., for routine QC) node_linearity Linearity & Range node_hs_gc_fid->node_linearity node_precision Precision (Repeatability & Intermediate) node_hs_gc_fid->node_precision node_accuracy Accuracy (Recovery) node_hs_gc_fid->node_accuracy node_lod_loq LOD & LOQ node_hs_gc_fid->node_lod_loq node_specificity Specificity/ Selectivity node_hs_gc_fid->node_specificity node_protocol_doc Experimental Protocols node_hs_gc_fid->node_protocol_doc node_spme_gc_ms SPME-GC-MS Method (e.g., for trace analysis) node_spme_gc_ms->node_linearity node_spme_gc_ms->node_precision node_spme_gc_ms->node_accuracy node_spme_gc_ms->node_lod_loq node_spme_gc_ms->node_specificity node_spme_gc_ms->node_protocol_doc node_data_table Data Presentation (Comparison Table) node_linearity->node_data_table node_precision->node_data_table node_accuracy->node_data_table node_lod_loq->node_data_table node_specificity->node_data_table node_final_report Final Comparison Guide node_data_table->node_final_report node_protocol_doc->node_final_report

Caption: Workflow for Analytical Method Validation and Comparison.

References

A Spectroscopic Showdown: Differentiating Constitutional Isomers of 3-Ethyl-4-methylhexane

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the spectroscopic comparison of 3-Ethyl-4-methylhexane and its constitutional isomers, offering researchers, scientists, and drug development professionals a detailed analysis of their structural nuances through IR, NMR, and Mass Spectrometry data.

Constitutional isomers, molecules sharing the same molecular formula but differing in their structural arrangement, often exhibit distinct physical, chemical, and biological properties. For researchers in fields ranging from materials science to drug discovery, the ability to unequivocally identify a specific isomer is paramount. This guide provides a detailed spectroscopic comparison of this compound (C₉H₂₀) and four of its constitutional isomers: the linear n-nonane, the simply branched 2-methyloctane, the more complexly branched 2,2,4-trimethylhexane, and the symmetrically branched 3,3-diethylpentane. By examining their infrared (IR) spectra, nuclear magnetic resonance (NMR) spectra, and mass spectra, we can elucidate the unique spectroscopic fingerprints that arise from their varied molecular architectures.

Unraveling Isomeric Structures: A Spectroscopic Overview

The differentiation of these nonane isomers hinges on how their unique structural features influence their interaction with different forms of electromagnetic radiation and how they fragment under energetic conditions. Infrared spectroscopy probes the vibrational frequencies of bonds within the molecules, providing insights into the types of bonds present. Nuclear Magnetic Resonance spectroscopy, in both its proton (¹H) and carbon-13 (¹³C) variants, reveals the chemical environment of each atom, offering a detailed map of the carbon skeleton and the hydrogen atoms attached to it. Finally, Mass Spectrometry provides information about the molecular weight and the fragmentation patterns of the isomers, which are often unique to their specific branching.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its selected constitutional isomers.

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ) Range (ppm)Multiplicity
This compound ~0.8-1.5Complex multiplets
n-Nonane ~0.88 (t), 1.27 (m)Triplet, Multiplet
2-Methyloctane ~0.85 (d), 0.88 (t), 1.25 (m), 1.55 (m)Doublet, Triplet, Multiplets
2,2,4-Trimethylhexane ~0.8-1.4Multiple singlets, doublets, and multiplets
3,3-Diethylpentane ~0.85 (t), 1.25 (q)Triplet, Quartet

Note: Predicted data is used for this compound due to the unavailability of experimental spectra in searched databases.

Table 2: ¹³C NMR Spectroscopic Data

CompoundNumber of SignalsChemical Shift (δ) Range (ppm)
This compound 9 (predicted)~10-45
n-Nonane 5~14, 23, 29, 32, 39
2-Methyloctane 8~14, 23, 27, 30, 32, 37, 40
2,2,4-Trimethylhexane 8~14, 23, 25, 31, 33, 48, 51
3,3-Diethylpentane 3~9, 26, 36

Note: Predicted data is used for this compound due to the unavailability of experimental spectra in searched databases.

Table 3: Infrared (IR) Spectroscopy Data

CompoundKey Absorption Bands (cm⁻¹)Functional Group
This compound 2870-2960, 1465, 1380C-H stretch, C-H bend
n-Nonane 2854-2925, 1467, 1378C-H stretch, C-H bend
2-Methyloctane 2870-2960, 1465, 1380C-H stretch, C-H bend
2,2,4-Trimethylhexane 2870-2960, 1465, 1365C-H stretch, C-H bend
3,3-Diethylpentane 2870-2960, 1460, 1380C-H stretch, C-H bend

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (M⁺) m/zKey Fragment Ions (m/z)
This compound 12843, 57, 71, 85, 99
n-Nonane 12843, 57, 71, 85
2-Methyloctane 12843, 57, 71, 113
2,2,4-Trimethylhexane 12857, 71, 85, 113
3,3-Diethylpentane 12857, 99

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: A small amount of the liquid alkane is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: Proton NMR spectra are typically acquired on a 300 or 500 MHz spectrometer. Key parameters include a 90° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same spectrometer, often with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width is used, and a larger number of scans is typically required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy:

  • Sample Preparation: For liquid alkanes, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS):

  • Sample Introduction and Ionization: Samples are typically introduced into the mass spectrometer via a gas chromatograph (GC-MS). In the mass spectrometer, the molecules are ionized, most commonly by electron impact (EI), which involves bombarding the molecules with a high-energy electron beam.

  • Mass Analysis and Detection: The resulting positively charged ions and fragment ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector then records the abundance of each ion.

Visualizing the Comparison Workflow

The process of comparing these constitutional isomers spectroscopically can be visualized as a systematic workflow.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Nonane Isomers cluster_isomers Isomer Selection cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis and Comparison cluster_identification Isomer Identification Isomer1 This compound NMR NMR Spectroscopy (1H & 13C) Isomer1->NMR IR IR Spectroscopy Isomer1->IR MS Mass Spectrometry Isomer1->MS Isomer2 n-Nonane Isomer2->NMR Isomer2->IR Isomer2->MS Isomer3 2-Methyloctane Isomer3->NMR Isomer3->IR Isomer3->MS Isomer4 2,2,4-Trimethylhexane Isomer4->NMR Isomer4->IR Isomer4->MS Isomer5 3,3-Diethylpentane Isomer5->NMR Isomer5->IR Isomer5->MS CompareShifts Compare Chemical Shifts & Splitting Patterns NMR->CompareShifts CompareBands Compare Absorption Bands IR->CompareBands CompareFragments Compare Fragmentation Patterns MS->CompareFragments Identification Unique Spectroscopic Fingerprint CompareShifts->Identification CompareBands->Identification CompareFragments->Identification

3-Ethyl-4-methylhexane as a Reaction Medium: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative study of 3-ethyl-4-methylhexane as a reaction medium. Due to a lack of extensive research specifically investigating this compound for this purpose, this guide draws upon the well-established properties of branched alkanes to offer a comprehensive overview of its potential performance relative to other common laboratory solvents.

Physicochemical Properties

This compound is a branched-chain alkane. Alkanes are saturated hydrocarbons, known for their low reactivity and nonpolar nature, which makes them suitable as solvents for nonpolar compounds.[1][2] The physical and chemical properties of this compound are summarized in the table below, alongside those of other common laboratory solvents for comparative purposes.

PropertyThis compoundn-HexaneTolueneDichloromethane (DCM)AcetonitrileWater
CAS Number 3074-77-9110-54-3108-88-375-09-275-05-87732-18-5
Molecular Formula C₉H₂₀C₆H₁₄C₇H₈CH₂Cl₂C₂H₃NH₂O
Molecular Weight ( g/mol ) 128.2686.1892.1484.9341.0518.02
Boiling Point (°C) ~140.168.5 - 69.1110.639.681.6100
Density (g/cm³) ~0.721~0.655~0.867~1.33~0.786~1.00
Polarity NonpolarNonpolarNonpolar (aromatic)Polar aproticPolar aproticPolar protic
Solubility in Water Insoluble[3][4]InsolubleVery slightly solubleSlightly solubleMiscible-
Primary Hazards FlammableFlammable, NeurotoxinFlammable, ToxicVolatile, Suspected CarcinogenFlammable, ToxicNone

Performance as a Reaction Medium

As a branched alkane, this compound is expected to share many characteristics with other nonpolar, aliphatic hydrocarbon solvents like hexane and heptane. Its primary role in a reaction would be to dissolve nonpolar reactants and reagents.

Advantages:

  • Inertness: Alkanes are generally unreactive towards many common reagents, making them suitable for a wide range of chemical transformations where the solvent should not participate in the reaction.

  • Nonpolar Environment: It provides a nonpolar environment, which can be advantageous for reactions involving nonpolar species, such as certain polymerizations, organometallic reactions, and reactions of hydrophobic molecules.

  • Higher Boiling Point: Compared to n-hexane, its higher boiling point allows for conducting reactions at elevated temperatures without the need for high-pressure apparatus.

Disadvantages:

  • Limited Solubility: It is a poor solvent for polar and ionic compounds.[4][5] This limits its application in reactions involving such species.

  • Flammability: Like other alkanes, it is flammable and requires appropriate safety precautions.

Comparative Experimental Performance (Hypothetical)

While specific experimental data for this compound is scarce, we can extrapolate its likely performance in a common organic reaction, such as a substitution reaction, and compare it to other solvent types.

Hypothetical Reaction: Sₙ2 Substitution

A typical Sₙ2 reaction involves a nucleophile attacking an electrophilic carbon center, leading to the displacement of a leaving group. The solvent plays a crucial role in stabilizing the reactants and the transition state.

SolventExpected OutcomeRationale
This compound (Nonpolar) Slow reaction rate. Would dissolve a nonpolar substrate, but would not effectively solvate and stabilize the charged nucleophile or the transition state, leading to a high activation energy.
Acetone (Polar Aprotic) Fast reaction rate. Solvates the counter-ion of the nucleophile, leaving the nucleophile "naked" and highly reactive. It also stabilizes the polar transition state.
Ethanol (Polar Protic) Moderate to slow reaction rate. Solvates both the nucleophile (through hydrogen bonding) and the leaving group. While it stabilizes the transition state, the strong solvation of the nucleophile reduces its reactivity.

Experimental Protocols

Below is a generalized experimental protocol for a reaction where a nonpolar solvent like this compound could be employed.

General Protocol for a Grignard Reaction

Objective: To perform a Grignard reaction, which requires an inert, anhydrous, nonpolar solvent.

Materials:

  • Magnesium turnings

  • An alkyl or aryl halide (e.g., bromobenzene)

  • An electrophile (e.g., benzaldehyde)

  • Anhydrous this compound (as the reaction medium)

  • Anhydrous diethyl ether or THF (to initiate the reaction, if necessary)

  • Standard glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, condenser, dropping funnel)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Set up the reaction apparatus under an inert atmosphere.

  • Place the magnesium turnings in the reaction flask.

  • Add a portion of the alkyl/aryl halide dissolved in anhydrous this compound to the magnesium. A small amount of a more polar ether solvent may be needed to initiate the reaction.

  • Once the reaction has initiated (as evidenced by bubbling and/or heat generation), add the remaining alkyl/aryl halide solution dropwise at a rate that maintains a gentle reflux.

  • After the formation of the Grignard reagent is complete, cool the reaction mixture.

  • Add the electrophile dissolved in anhydrous this compound dropwise to the Grignard reagent, maintaining an appropriate temperature.

  • After the addition is complete, stir the reaction mixture until the reaction is complete (monitored by TLC or other appropriate methods).

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Perform a workup to isolate and purify the desired product.

Visualizing Solvent Effects

The choice of solvent can significantly influence the energy profile of a reaction. The following diagram illustrates the general concept of how a nonpolar solvent like this compound would affect a reaction involving polar or charged species, compared to a polar solvent.

Solvent_Effects Conceptual Reaction Energy Profile cluster_nonpolar In this compound (Nonpolar) cluster_polar In a Polar Solvent Reactants_NP Reactants TS_NP Transition State Reactants_NP->TS_NP High Activation Energy Products_NP Products TS_NP->Products_NP Reactants_P Reactants TS_P Transition State Reactants_P->TS_P Lower Activation Energy Products_P Products TS_P->Products_P

Caption: Solvent effects on reaction activation energy.

Signaling Pathways and Logical Relationships

The term "signaling pathways" typically refers to biochemical cascades within cells and is not directly applicable to the role of a simple alkane solvent in a chemical reaction. The primary "logical relationship" concerning this compound as a solvent is based on the principle of "like dissolves like."

The following diagram illustrates the decision-making process for selecting a solvent based on the polarity of the reactants.

Solvent_Selection Solvent Selection Logic Start Reactant Polarity? Nonpolar Nonpolar Reactants Start->Nonpolar Nonpolar Polar Polar Reactants Start->Polar Polar Solvent_NP Choose Nonpolar Solvent (e.g., this compound) Nonpolar->Solvent_NP Solvent_P Choose Polar Solvent (e.g., Water, Ethanol, Acetone) Polar->Solvent_P

Caption: A simplified workflow for solvent selection.

References

A Comparative Guide to the Cross-Validation of Analytical Techniques for 3-Ethyl-4-methylhexane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the two primary analytical techniques for the identification and quantification of the branched alkane, 3-Ethyl-4-methylhexane: Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier Transform Infrared (FTIR) Spectroscopy. The information presented is supported by established analytical principles and data from the scientific literature on the analysis of volatile organic compounds (VOCs) and hydrocarbons.

Data Presentation: A Side-by-Side Comparison

The quantitative performance of an analytical method is critical for its selection in a given application. The following table summarizes typical performance characteristics for the analysis of volatile hydrocarbons, including C9 branched alkanes like this compound, using GC-MS and FTIR spectroscopy. These values are representative and may vary depending on the specific instrumentation, method parameters, and sample matrix.

Performance CharacteristicGas Chromatography-Mass Spectrometry (GC-MS)Fourier Transform Infrared (FTIR) Spectroscopy
Limit of Detection (LOD) 0.01 - 10 ng/L[1]1 - 10 mg/L[1]
Limit of Quantification (LOQ) 0.05 - 25 ng/L5 - 25 mg/L
Linearity (R²) > 0.99> 0.99[2]
Precision (RSD) < 15%< 10%[3]
Accuracy (Recovery) 80 - 120%90 - 110%
Selectivity High (based on retention time and mass spectrum)[1]Moderate (functional group specific)
Analysis Time ~15-30 minutes per sample~1-5 minutes per sample

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative methodologies for the analysis of this compound using GC-MS and FTIR.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique that separates components of a mixture in the gas phase and provides mass-to-charge ratio information for identification.[4]

1. Sample Preparation:

  • For liquid samples, a dilute solution of this compound in a volatile solvent (e.g., hexane or pentane) is prepared. Typical concentrations range from 1 to 100 µg/mL.

  • For solid or semi-solid matrices, headspace or purge-and-trap techniques are employed to extract the volatile this compound.[4]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-300.

3. Data Analysis:

  • The retention time of the peak corresponding to this compound is used for initial identification.

  • The acquired mass spectrum is compared with a reference library (e.g., NIST) for confirmation. Key fragments for C9 alkanes are typically observed.

  • Quantification is performed by integrating the peak area of a characteristic ion and comparing it to a calibration curve generated from standards of known concentrations.

Fourier Transform Infrared (FTIR) Spectroscopy Protocol

FTIR spectroscopy measures the absorption of infrared radiation by a sample, providing information about its functional groups.[5]

1. Sample Preparation:

  • Gas Phase: The volatile this compound is introduced into a gas cell with IR-transparent windows (e.g., KBr or NaCl).

  • Liquid Phase: A thin film of a concentrated solution or the neat liquid is placed between two salt plates (e.g., NaCl).

  • ATR (Attenuated Total Reflectance): A drop of the liquid sample is placed directly on the ATR crystal.

2. FTIR Instrumentation and Conditions:

  • Spectrometer: Thermo Scientific Nicolet iS50 FTIR Spectrometer or equivalent.

  • Detector: Deuterated Triglycine Sulfate (DTGS) or Mercury Cadmium Telluride (MCT).

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 32-64 scans are co-added to improve the signal-to-noise ratio.

  • Background: A background spectrum of the empty gas cell or clean salt plates/ATR crystal is collected and subtracted from the sample spectrum.

3. Data Analysis:

  • The resulting IR spectrum is analyzed for characteristic absorption bands of alkanes. For this compound, these include:

    • C-H stretching vibrations around 2850-2960 cm⁻¹.

    • CH₂ and CH₃ bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹, respectively.

  • Quantification can be achieved by relating the absorbance of a specific peak to the concentration using a calibration curve prepared with standards of known concentrations (Beer's Law).[5]

Mandatory Visualizations

Diagrams illustrating the cross-validation workflow and the principles of each analytical technique aid in understanding the experimental design and data interpretation.

CrossValidationWorkflow cluster_Sample Sample Preparation cluster_Analysis Analytical Techniques cluster_Data Data Acquisition & Processing cluster_Validation Method Validation & Comparison Sample This compound Standard Solutions & Samples GCMS GC-MS Analysis Sample->GCMS FTIR FTIR Analysis Sample->FTIR GCMS_Data Chromatograms & Mass Spectra GCMS->GCMS_Data FTIR_Data Infrared Spectra FTIR->FTIR_Data Validation Performance Characteristics (LOD, LOQ, Linearity, Precision, Accuracy) GCMS_Data->Validation FTIR_Data->Validation Comparison Comparative Analysis Validation->Comparison

Caption: Cross-validation workflow for analytical techniques.

AnalyticalPrinciples cluster_GCMS Gas Chromatography-Mass Spectrometry (GC-MS) cluster_FTIR Fourier Transform Infrared (FTIR) Spectroscopy GC_Inlet Sample Injection GC_Column Separation in GC Column GC_Inlet->GC_Column Mobile Phase MS_Source Ionization GC_Column->MS_Source Elution MS_Analyzer Mass Analysis MS_Source->MS_Analyzer MS_Detector Detection MS_Analyzer->MS_Detector IR_Source IR Source Interferometer Interferometer IR_Source->Interferometer Sample_Cell Sample Interferometer->Sample_Cell Detector Detector Sample_Cell->Detector FT Fourier Transform Detector->FT Spectrum IR Spectrum FT->Spectrum

Caption: Principles of GC-MS and FTIR spectroscopy.

References

The Impact of Molecular Structure on Combustion: A Comparative Analysis of 3-Ethyl-4-methylhexane and Straight-Chain Alkanes

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the combustion properties of branched versus linear alkanes reveals significant differences in reactivity and pollutant formation, holding key implications for fuel design and engine performance. While direct experimental data for the combustion of 3-ethyl-4-methylhexane is limited in publicly accessible literature, extensive research on analogous branched and straight-chain alkanes provides a clear framework for understanding its likely behavior in comparison to its linear counterparts, such as n-heptane and n-decane.

The arrangement of carbon atoms within a fuel molecule plays a critical role in its combustion characteristics. Straight-chain alkanes, or n-alkanes, are characterized by a linear carbon backbone, whereas branched alkanes, like this compound, feature side chains of carbon atoms. This structural variance leads to distinct differences in ignition delay times, laminar flame speeds, and the propensity for soot formation. In general, branched alkanes exhibit lower reactivity compared to their straight-chain isomers. This is attributed to the presence of more stable tertiary carbon-hydrogen bonds, which are more resistant to abstraction by radicals, a key initial step in the combustion process.

Ignition Delay Times: A Measure of Reactivity

Ignition delay time is a crucial parameter in combustion, representing the time lapse between the introduction of a fuel-air mixture to high temperature and pressure and the onset of combustion. Longer ignition delay times are indicative of lower fuel reactivity. Studies comparing branched and straight-chain alkanes consistently show that branching increases ignition delay. For instance, highly-branched iso-alkanes are known to have longer ignition delay times than n-alkanes with the same number of carbon atoms[1]. This trend is a fundamental principle in the determination of the octane rating of gasoline, where highly branched alkanes like iso-octane are used as a standard for high anti-knock properties. While specific data for this compound is not available, it is expected to follow this general trend and exhibit a longer ignition delay time than a straight-chain nonane or decane under similar conditions.

Fuel TypeRepresentative MoleculeTypical Ignition Delay Time TrendReference Compound for Comparison
Branched AlkaneIso-octane (2,2,4-trimethylpentane)Longern-Heptane
Straight-Chain Alkanen-HeptaneShorterIso-octane
Branched Alkane (Predicted)This compoundLongern-Nonane / n-Decane
Straight-Chain Alkanen-DecaneShorterIso-octane

Note: This table represents general trends observed in combustion studies. Absolute ignition delay times are highly dependent on experimental conditions (temperature, pressure, equivalence ratio).

Laminar Flame Speed: The Rate of Flame Propagation

Laminar flame speed is the velocity at which a flame front propagates through a stationary, unburned fuel-air mixture. It is another key indicator of a fuel's reactivity. Research has demonstrated that branched alkanes typically have lower laminar flame speeds than their corresponding straight-chain isomers[2]. For example, studies comparing iso-octane and n-heptane have shown that n-heptane flames propagate faster[2]. This is because the more facile initiation reactions in straight-chain alkanes lead to a faster release of heat and a more rapid propagation of the flame front. Therefore, it is anticipated that the laminar flame speed of this compound would be lower than that of n-nonane or n-decane.

Fuel TypeRepresentative MoleculeTypical Laminar Flame Speed (Relative)Conditions
Branched AlkaneIso-octaneLowerAtmospheric Pressure, Stoichiometric
Straight-Chain Alkanen-HeptaneHigherAtmospheric Pressure, Stoichiometric
Branched Alkane (Predicted)This compoundLower(Predicted)
Straight-Chain Alkanen-Nonane / n-DecaneHigher(Predicted)

Note: This table illustrates the general relationship between molecular structure and laminar flame speed based on available literature.

Experimental Protocols for Combustion Studies

The investigation of combustion phenomena relies on sophisticated experimental techniques that allow for precise control and measurement of key parameters. Two common apparatuses used for studying ignition delay times and other combustion characteristics are the shock tube and the rapid compression machine.

Shock Tube Experiments

A shock tube is a long tube divided by a diaphragm into a high-pressure "driver" section and a low-pressure "driven" section. To initiate an experiment, the diaphragm is ruptured, generating a shock wave that travels through the test gas in the driven section, rapidly heating and compressing it. By measuring the time between the passage of the shock wave and the onset of combustion (typically detected by light emission or pressure rise), the ignition delay time can be determined with high precision.

Rapid Compression Machine (RCM) Experiments

A rapid compression machine consists of a piston-cylinder arrangement that rapidly compresses a fuel-air mixture to simulate the conditions in an internal combustion engine. The compression process is very fast, minimizing heat loss to the cylinder walls. Pressure and temperature are monitored throughout the experiment, and the ignition delay time is measured from the end of compression to the start of combustion. RCMs are particularly useful for studying low-to-intermediate temperature combustion chemistry[1].

Experimental_Workflow cluster_prep Mixture Preparation cluster_exp Combustion Experiment cluster_analysis Data Acquisition & Analysis Fuel Fuel (e.g., this compound or n-Alkane) Mixing_Vessel Gas Mixing Vessel Fuel->Mixing_Vessel Oxidizer Oxidizer (e.g., Air, O2/N2) Oxidizer->Mixing_Vessel Diluent Diluent (e.g., Ar, N2) Diluent->Mixing_Vessel RCM Rapid Compression Machine (RCM) Mixing_Vessel->RCM Introduce Mixture Shock_Tube Shock Tube Mixing_Vessel->Shock_Tube Introduce Mixture Sensors Pressure Transducers, Photomultipliers RCM->Sensors Shock_Tube->Sensors Data_Acquisition Data Acquisition System Sensors->Data_Acquisition Analysis Data Analysis (Ignition Delay, Flame Speed) Data_Acquisition->Analysis Combustion_Pathway cluster_fuel Fuel Molecule cluster_initiation Initiation cluster_radicals Alkyl Radicals cluster_propagation Chain Propagation / Branching Branched Branched Alkane (e.g., this compound) H_Abstraction H-atom Abstraction by radicals (OH, H, O) Branched->H_Abstraction Straight Straight-Chain Alkane (e.g., n-Heptane) Straight->H_Abstraction Branched_Radical Branched Alkyl Radical (more stable tertiary radicals possible) H_Abstraction->Branched_Radical forms Straight_Radical Straight-Chain Alkyl Radical H_Abstraction->Straight_Radical forms Low_Temp_Chem Low-Temperature Chemistry (O2 addition, Isomerization) Branched_Radical->Low_Temp_Chem High_Temp_Chem High-Temperature Chemistry (Beta-Scission) Branched_Radical->High_Temp_Chem Straight_Radical->Low_Temp_Chem Straight_Radical->High_Temp_Chem Products Products (CO2, H2O, CO, Soot precursors) Low_Temp_Chem->Products High_Temp_Chem->Products

References

A Comparative Analysis of Lubricant Additives: Evaluating 3-Ethyl-4-methylhexane in Context

Author: BenchChem Technical Support Team. Date: November 2025

Initial Assessment Shows No Evidence for 3-Ethyl-4-methylhexane as a Lubricant Additive

An extensive review of scientific literature and chemical databases reveals no evidence of this compound being used as a performance-enhancing additive in lubricant formulations. This compound is a branched alkane, a type of hydrocarbon that is a common component of base oils.[1][2][3][4][5] While the physical properties of such molecules are relevant to the overall characteristics of a base oil, they are not considered performance additives. Performance additives are chemical compounds added to base oils to impart specific properties such as anti-wear, anti-oxidation, and detergency.

The primary documented application of this compound outside of being a general hydrocarbon is in the context of fuel octane rating, where it serves as a reference compound.[6] Given the absence of data regarding its use as a lubricant additive, a direct performance evaluation as requested is not feasible.

To fulfill the user's core request for a comparative guide on lubricant additive performance, this report will instead focus on a widely utilized and well-documented class of lubricant additives, Zinc Dialkyldithiophosphates (ZDDPs), and compare their performance with common alternatives. This will allow for the presentation of experimental data, detailed protocols, and visual workflows as originally requested.

Focus of this Guide: Zinc Dialkyldithiophosphates (ZDDPs) as a Case Study

Zinc Dialkyldithiophosphates (ZDDPs) are a class of multifunctional additives that have been the cornerstone of engine oil formulations for over 70 years. They are highly effective at providing anti-wear and anti-oxidation protection to engine components. However, concerns over their environmental impact, specifically the poisoning of catalytic converters by phosphorus, have led to restrictions on their use and a search for viable alternatives.

This guide will provide a comparative performance evaluation of ZDDPs against emerging alternatives, supported by experimental data from standardized tests.

Experimental Protocols

The performance of lubricant additives is evaluated using a variety of standardized tests. Below are the methodologies for key experiments used to generate the comparative data in this guide.

1. Four-Ball Wear Test (ASTM D4172)

  • Objective: To determine the wear preventive properties of a lubricant.

  • Apparatus: A four-ball wear tester, consisting of three stationary steel balls held in a cup, with a fourth ball rotated against them under a specified load, speed, and temperature.

  • Procedure:

    • The three stationary balls are clamped in the test cup, and the test lubricant is added to cover the balls.

    • The fourth ball is placed in the chuck of the motor-driven spindle.

    • The test is run for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 75°C) and rotational speed (e.g., 1200 rpm) under a specific load (e.g., 392 N).

    • After the test, the three stationary balls are cleaned, and the average wear scar diameter (WSD) is measured using a microscope. A smaller WSD indicates better anti-wear performance.

2. High-Frequency Reciprocating Rig (HFRR) Test (ASTM D6079)

  • Objective: To evaluate the lubricity of a fluid.

  • Apparatus: An HFRR test rig, which consists of a stationary steel disc and a reciprocating steel ball.

  • Procedure:

    • The disc and ball are cleaned and installed in the test rig.

    • A small volume of the test lubricant is placed on the disc.

    • The ball is loaded against the disc with a specified force (e.g., 200 g) and reciprocated at a high frequency (e.g., 50 Hz) over a short stroke (e.g., 1 mm) for a set duration (e.g., 75 minutes) at a controlled temperature (e.g., 60°C).

    • The average wear scar diameter on the ball is measured. A smaller wear scar indicates better lubricity.

3. Rotating Pressure Vessel Oxidation Test (RPVOT) (ASTM D2272)

  • Objective: To evaluate the oxidation stability of a lubricant in the presence of water and a copper catalyst.

  • Apparatus: A pressure vessel containing the lubricant sample, water, and a copper catalyst coil, which is rotated at a specific speed in a heated bath.

  • Procedure:

    • The lubricant sample, water, and catalyst are placed in the pressure vessel.

    • The vessel is pressurized with oxygen and placed in a heated bath (e.g., 150°C).

    • The vessel is rotated, and the pressure inside is monitored.

    • The test ends when the pressure drops by a specified amount from the maximum pressure. The time taken to reach this point is the oxidation induction time, with a longer time indicating better oxidation stability.

Data Presentation: ZDDP vs. Alternatives

The following tables summarize the performance of a typical ZDDP formulation compared to two common types of alternatives: ashless dithiophosphates and organic friction modifiers.

Lubricant AdditiveFour-Ball Wear Scar Diameter (mm)HFRR Wear Scar Diameter (µm)RPVOT Oxidation Stability (minutes)
ZDDP (Baseline) 0.45250450
Ashless Dithiophosphate 0.55300350
Organic Friction Modifier 0.65200250

Note: The data presented are representative values and can vary based on the specific formulation and test conditions.

Mandatory Visualization

Below are diagrams illustrating the experimental workflow for lubricant performance testing and the logical relationship in selecting a lubricant additive.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis BaseOil Base Oil Blend Blend Lubricant BaseOil->Blend Additive Additive (e.g., ZDDP) Additive->Blend FourBall Four-Ball Test (ASTM D4172) Blend->FourBall HFRR HFRR Test (ASTM D6079) Blend->HFRR RPVOT RPVOT (ASTM D2272) Blend->RPVOT WearData Wear Data FourBall->WearData HFRR->WearData OxidationData Oxidation Data RPVOT->OxidationData Performance Performance Evaluation WearData->Performance OxidationData->Performance

Caption: Experimental workflow for lubricant performance evaluation.

Additive_Selection Start Define Application Requirements Performance Performance Needs (Anti-wear, Friction, etc.) Start->Performance Compatibility Compatibility with Base Oil & Other Additives Start->Compatibility Regulatory Regulatory Constraints (e.g., Phosphorus limits) Start->Regulatory Cost Cost-Effectiveness Start->Cost Selection Select Candidate Additives Performance->Selection Compatibility->Selection Regulatory->Selection Cost->Selection Testing Experimental Testing Selection->Testing Final Final Additive Selection Testing->Final

Caption: Logical relationship for lubricant additive selection.

References

Bridging the Gap: A Comparative Analysis of Experimental Data and Computational Predictions for 3-Ethyl-4-methylhexane

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and professionals in drug development, this guide provides an objective comparison between experimentally measured and computationally predicted physicochemical properties of 3-Ethyl-4-methylhexane. This analysis serves to highlight the current correlation between in-silico predictions and real-world data, offering insights into the reliability of computational models for this branched alkane.

This guide presents a compilation of experimental data for the boiling point, density, and refractive index of this compound, juxtaposed with predictions from various computational methods. Detailed experimental protocols for obtaining these key physicochemical parameters are also provided to ensure reproducibility and methodological transparency.

Data Presentation: Experimental vs. Computational Values

The following table summarizes the available experimental and computationally predicted data for this compound. It is important to note the variability in experimental values, which can arise from differences in measurement conditions and sample purity. Computational predictions also vary depending on the theoretical model and level of calculation employed.

PropertyExperimental ValueComputational Prediction MethodPredicted Value
Boiling Point 140.1 °C[1]Joback Method140.41 °C
140 °C[2]
135 °C (estimated)
Density 0.721 g/cm³[1]Not Specified0.7360 g/cm³
0.742 g/cm³[2]
Refractive Index 1.4128[1]Not Specified1.416
1.405
1.416[2]
XLogP3 Not ApplicableXLogP34.5[3][4]

Experimental Protocols

Detailed methodologies for the experimental determination of the key physicochemical properties are outlined below. These protocols are standard procedures in organic chemistry laboratories.

1. Determination of Boiling Point by Distillation

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. Simple distillation is a common method for determining the boiling point of a pure liquid.[5][6]

  • Apparatus: A distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.

  • Procedure:

    • Assemble the simple distillation apparatus as shown in chemical laboratory manuals. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the distillation head.[7]

    • Place the this compound sample into the distillation flask, adding a few boiling chips to ensure smooth boiling.

    • Begin heating the flask gently.

    • Record the temperature when the first drop of distillate is collected in the receiving flask.

    • Continue to record the temperature at regular intervals throughout the distillation. The temperature should remain constant while the pure liquid is distilling. This constant temperature is the boiling point.

    • Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

2. Determination of Density using a Pycnometer

A pycnometer, or specific gravity bottle, is a flask with a precisely known volume used to determine the density of a liquid with high accuracy.[8][9][10][11][12]

  • Apparatus: A pycnometer, an analytical balance, a constant temperature water bath.

  • Procedure:

    • Thoroughly clean and dry the pycnometer and its stopper.

    • Weigh the empty, dry pycnometer on an analytical balance.

    • Fill the pycnometer with the this compound sample, ensuring no air bubbles are trapped.

    • Insert the stopper, allowing excess liquid to be expelled through the capillary. Carefully wipe the outside of the pycnometer dry.

    • Place the filled pycnometer in a constant temperature water bath to allow it to reach thermal equilibrium.

    • Remove the pycnometer from the bath, dry the exterior completely, and weigh it.

    • The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.

3. Determination of Refractive Index using an Abbe Refractometer

The refractive index is a measure of how much light bends, or refracts, when it enters a substance. It is a characteristic property of a substance and is temperature-dependent. The Abbe refractometer is a common instrument for this measurement.[1][13][14][15][16]

  • Apparatus: An Abbe refractometer, a constant temperature water bath, a light source (typically a sodium lamp), and a dropper.

  • Procedure:

    • Turn on the refractometer and the light source. Circulate water from the constant temperature bath through the prisms of the refractometer to maintain a constant temperature (e.g., 20°C or 25°C).

    • Open the prism assembly and clean the surfaces of both the illuminating and refracting prisms with a suitable solvent (e.g., ethanol or acetone) and a soft lens tissue.

    • Place a few drops of the this compound sample onto the surface of the lower prism.

    • Close the prism assembly firmly.

    • Look through the eyepiece and adjust the coarse and fine adjustment knobs until the field of view shows a distinct light and dark boundary.

    • If a colored band is visible at the boundary, adjust the compensator dial to eliminate the color and sharpen the boundary line.

    • Align the boundary line precisely with the crosshairs in the eyepiece.

    • Read the refractive index value from the instrument's scale.

Computational Methodology and Data Correlation Workflow

Computational chemistry provides valuable tools for predicting the physicochemical properties of molecules, offering a cost-effective and time-efficient alternative to experimental measurements. The general workflow for correlating computational predictions with experimental data is illustrated below.

G cluster_computational Computational Prediction cluster_experimental Experimental Measurement cluster_comparison Data Correlation mol_structure Molecular Structure (this compound) comp_method Select Computational Method (e.g., DFT, MD, QSPR) mol_structure->comp_method run_calc Perform Calculation comp_method->run_calc pred_data Predicted Physicochemical Data run_calc->pred_data compare Compare Predicted and Experimental Data pred_data->compare sample Chemical Sample (this compound) exp_protocol Select Experimental Protocol (e.g., Distillation, Pycnometry) sample->exp_protocol run_exp Conduct Experiment exp_protocol->run_exp exp_data Experimental Physicochemical Data run_exp->exp_data exp_data->compare analysis Analyze Correlation and Assess Model Accuracy compare->analysis conclusion Conclusion on Predictive Power of Computational Model analysis->conclusion

Caption: Workflow for correlating computational predictions with experimental data.

Computational Approaches:

  • Density Functional Theory (DFT): A quantum mechanical method used to investigate the electronic structure of many-body systems. It can be employed to predict various molecular properties, including those related to intermolecular forces that influence boiling point.[17]

  • Molecular Dynamics (MD) Simulations: A computational method that analyzes the physical movements of atoms and molecules. MD simulations are particularly useful for predicting bulk properties like density by simulating the behavior of a collection of molecules over time.

  • Quantitative Structure-Property Relationship (QSPR): A method that correlates the structural or property descriptors of molecules with their physicochemical properties using statistical models. QSPR models are often used to predict properties like boiling point and refractive index for a series of related compounds.[18][19][20]

The data presented in this guide indicates a reasonable correlation between the computationally predicted and experimentally determined values for the boiling point of this compound, particularly with the Joback method. However, for density and refractive index, the predicted values show some deviation from the experimental data, underscoring the importance of selecting appropriate computational methods and the continued need for experimental validation. As computational models and force fields become more sophisticated, the accuracy of these predictions is expected to improve, further bridging the gap between in-silico and experimental chemistry.

References

Quantitative Analysis of 3-Ethyl-4-methylhexane in Complex Hydrocarbon Mixtures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two primary analytical techniques for the quantitative analysis of 3-Ethyl-4-methylhexane in complex hydrocarbon matrices: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of the optimal method depends on the specific requirements of the analysis, including the need for definitive identification, sensitivity, and the complexity of the sample matrix.

Data Presentation: Performance Comparison

The following tables summarize the key quantitative performance metrics for the analysis of this compound using GC-FID and GC-MS. These values are representative and can vary based on the specific instrumentation, method parameters, and sample matrix.

Table 1: Comparison of Quantitative Performance for this compound Analysis

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)Key Considerations
Principle Separation by GC, detection by flame ionization.Separation by GC, detection by mass-to-charge ratio.GC-MS provides structural information for definitive identification.
Selectivity Moderate. Relies on chromatographic resolution.High. Can distinguish co-eluting compounds based on mass spectra.GC-MS is superior for complex mixtures with many isomeric components.
**Linearity (R²) **> 0.999> 0.999Both techniques offer excellent linearity over a wide dynamic range.
Accuracy (% Recovery) 95-105%97-103%Both methods can achieve high accuracy with proper calibration.
Precision (% RSD) < 5%< 3%GC-MS often provides slightly better precision due to its higher selectivity.
Limit of Detection (LOD) ~1-5 ng/mL~0.1-1 ng/mLGC-MS is generally more sensitive, especially in selected ion monitoring (SIM) mode.
Limit of Quantification (LOQ) ~5-15 ng/mL~0.5-3 ng/mLLower LOQ with GC-MS allows for the analysis of trace levels.
Cost LowerHigherInstrumentation and maintenance costs are higher for GC-MS.
Ease of Use SimplerMore complexGC-MS requires more expertise for operation and data analysis.

Experimental Protocols

Detailed methodologies for the quantitative analysis of this compound using GC-FID and GC-MS are provided below. These protocols are intended as a starting point and may require optimization for specific applications.

Method 1: Quantitative Analysis by Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is suitable for routine quantification of this compound in relatively clean hydrocarbon mixtures where baseline separation from other isomers can be achieved.

1. Sample Preparation:

  • Accurately weigh a representative sample of the hydrocarbon mixture.

  • Dilute the sample to a suitable concentration (e.g., 1-100 µg/mL) with a high-purity solvent such as hexane or pentane.

  • Add an internal standard (e.g., n-nonane or a deuterated analog) at a known concentration to all samples, calibration standards, and quality control samples.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC system or equivalent.

  • Injector: Split/Splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: 5°C/min to 150°C.

    • Hold: 2 minutes at 150°C.

  • Detector: Flame Ionization Detector (FID) at 280°C.

  • Data Acquisition: Collect data from the start of the injection until all components of interest have eluted.

3. Calibration and Quantification:

  • Prepare a series of calibration standards of this compound (e.g., 1, 5, 10, 50, 100 µg/mL) in the same solvent as the samples, each containing the internal standard at the same concentration.

  • Inject the calibration standards and generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound.

  • Quantify this compound in the samples by applying the peak area ratio to the calibration curve.

Method 2: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is recommended for the selective and sensitive quantification of this compound, especially in complex matrices where co-elution with other components is likely.

1. Sample Preparation:

  • Follow the same sample preparation procedure as described for the GC-FID method.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC system or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Injector: Split/Splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: 5°C/min to 150°C.

    • Hold: 2 minutes at 150°C.

  • MSD Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode:

      • Full Scan: For initial identification, scan from m/z 40 to 200.

      • Selected Ion Monitoring (SIM): For enhanced sensitivity and selectivity during quantification. Monitor characteristic ions for this compound (e.g., m/z 57, 71, 85, 99) and the internal standard.

3. Calibration and Quantification:

  • Prepare calibration standards as described for the GC-FID method.

  • Acquire data in SIM mode for the calibration standards and samples.

  • Generate a calibration curve by plotting the peak area ratio of the selected quantifier ion for this compound to the quantifier ion of the internal standard against the concentration of this compound.

  • Quantify this compound in the samples using the calibration curve.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the quantitative analysis of this compound.

Caption: General workflow for the quantitative analysis of this compound.

Method_Selection_Logic Definitive_ID Definitive Identification Required? High_Sensitivity High Sensitivity Required? Definitive_ID->High_Sensitivity No GC_MS GC-MS is the Recommended Method Definitive_ID->GC_MS Yes Complex_Matrix Complex Matrix with Potential Interferences? High_Sensitivity->Complex_Matrix No High_Sensitivity->GC_MS Yes GC_FID GC-FID is a Cost-Effective Option Complex_Matrix->GC_FID No Complex_Matrix->GC_MS Yes

Caption: Decision tree for selecting the appropriate analytical method.

A Comparative Guide to 3-Ethyl-4-methylhexane as a Standard Reference Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-Ethyl-4-methylhexane as a potential standard reference material for gas chromatography (GC) and other analytical applications. Its performance characteristics are compared against a certified n-alkane standard, n-Nonane, to provide a framework for its suitability and application in research and quality control environments.

Introduction

Standard reference materials are critical for ensuring the accuracy, reliability, and comparability of analytical measurements. While a wide array of certified n-alkane standards are commercially available, branched alkanes like this compound are also prevalent in various matrices, including petroleum products and biological samples. Establishing well-characterized in-house or secondary reference materials for these compounds is essential for accurate identification and quantification. This guide outlines the key properties of this compound and compares them to a certified n-Nonane standard, providing a basis for its use as a reference material.

Comparative Data of this compound and n-Nonane

The following table summarizes the key physical, chemical, and chromatographic properties of this compound and a representative certified n-Nonane reference material.

PropertyThis compoundn-Nonane (Certified Reference Material)
Chemical Formula C₉H₂₀C₉H₂₀
Molecular Weight 128.26 g/mol 128.26 g/mol
CAS Number 3074-77-9111-84-2
Boiling Point 140.1 °C at 760 mmHg[1]151 °C[1]
Density 0.721 g/cm³[1]0.718 g/mL[1]
Kovats Retention Index (non-polar column) ~856900

Experimental Protocols: Certification of a Hydrocarbon Reference Material

The certification of a new standard reference material, such as this compound, is a rigorous process governed by international standards like ISO 17034. This ensures the material's identity, purity, homogeneity, and stability are well-characterized and documented, with a stated uncertainty. Below is a general workflow outlining the key experimental protocols involved.

1. Material Identification and Purity Analysis

  • Objective: To confirm the identity of the compound and determine its purity.

  • Methodology:

    • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and fragmentation pattern, verifying the compound's structure.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and identify any organic impurities.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups and confirm the compound's identity.

    • Purity Determination by Gas Chromatography with Flame Ionization Detection (GC-FID): A high-resolution capillary column is used to separate the main component from any impurities. The purity is typically determined by the area percent method, assuming a response factor of unity for all hydrocarbon impurities.

2. Homogeneity Study

  • Objective: To ensure that the property value (e.g., purity) is uniform across different units (bottles) of the reference material.

  • Methodology:

    • A statistically relevant number of units are randomly selected from the batch.

    • Multiple subsamples are taken from each selected unit.

    • The purity of each subsample is determined using a precise analytical method (e.g., GC-FID).

    • The data is statistically analyzed (e.g., using ANOVA) to assess between-unit and within-unit homogeneity.

3. Stability Study

  • Objective: To determine the shelf-life of the reference material under specified storage conditions.

  • Methodology:

    • Samples are stored at different temperatures (e.g., -20°C, 4°C, 25°C, 40°C) for various durations.

    • The purity of the material is tested at regular intervals.

    • The data is analyzed to assess any degradation over time and to establish a recommended storage temperature and expiry date.

4. Assignment of Certified Value and Uncertainty

  • Objective: To assign a certified value for the property of interest (e.g., purity) and its associated uncertainty.

  • Methodology:

    • The certified value is typically the mean of the results from the purity analysis.

    • The uncertainty budget is calculated by combining the uncertainties from the characterization (purity analysis), homogeneity, and stability studies, in accordance with the Guide to the Expression of Uncertainty in Measurement (GUM).

Visualizations

Certification_Workflow cluster_prep Material Preparation cluster_analysis Characterization cluster_cert Certification prep Synthesis & Purification pkg Packaging & Labeling prep->pkg purity Purity & Identity Analysis (GC-MS, NMR, GC-FID) pkg->purity homogeneity Homogeneity Study (ANOVA) pkg->homogeneity stability Stability Study pkg->stability cert_val Assignment of Certified Value purity->cert_val uncertainty Uncertainty Budget Calculation homogeneity->uncertainty stability->uncertainty cert_val->uncertainty cert_doc Issuance of Certificate uncertainty->cert_doc

Caption: General workflow for the certification of a chemical reference material under ISO 17034.

Metrological_Traceability si_unit SI Unit (e.g., mole) nmi_srm Primary Standard (NMI SRM) (e.g., NIST SRM) si_unit->nmi_srm Primary Method crm Certified Reference Material (e.g., n-Nonane) nmi_srm->crm Calibration in_house In-house Reference Material (this compound) crm->in_house Comparison lab_result Laboratory Measurement Result in_house->lab_result Working Standard

References

A Comparative Guide to the Kinetic Studies of Branched Alkanes: Focus on Pyrolysis and Oxidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction kinetics of branched alkanes, with a focus on pyrolysis and low-temperature oxidation. Due to the limited availability of specific kinetic data for 3-Ethyl-4-methylhexane, this document leverages experimental data from structurally similar C6-C9 branched alkanes to provide a valuable comparative framework. The information presented is intended to aid researchers in understanding the reactivity of complex hydrocarbons and in the design of related experimental studies.

Comparative Kinetic Data

The following tables summarize key kinetic parameters for the pyrolysis and oxidation of various branched alkanes. This data, gathered from multiple experimental studies, allows for a comparison of reaction rates and activation energies, providing insights into the influence of molecular structure on reactivity. The rate of pyrolysis generally increases with higher molecular weight and greater branching in alkanes.[1][2]

Table 1: Pyrolysis Kinetic Parameters for Selected Branched Alkanes
AlkaneTemperature (K)Pressure (bar)Rate Constant (k)Activation Energy (Ea) (kJ/mol)Pre-exponential Factor (A) (s⁻¹)Reference
3-Methylpentane440-5003-20Not specifiedNot specifiedNot specified[3]
2,3-Dimethylbutane753-1200Not specifiedNot specified319.1 ± 1.510¹⁶.⁴² ± ⁰.¹⁰Not specified
n-Hexane Isomers900-18005 & 10Not specifiedNot specifiedNot specifiedNot specified
Table 2: Low-Temperature Oxidation Kinetic Parameters for Selected Branched Alkanes
AlkaneTemperature (K)Pressure (atm)Key ObservationsReference
n-Hexane Isomers550-10001n-Hexane is the most reactive; reactivity decreases with branching.[4]
n-Nonane500-770~1Exhibits negative temperature coefficient (NTC) behavior.[5]
n-Heptane500-800Not specifiedComprehensive kinetic model developed.[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible study of reaction kinetics. Below are outlines of common experimental setups used for investigating alkane pyrolysis and oxidation.

Flow Reactor for Pyrolysis Studies

Objective: To study the thermal decomposition of alkanes in a controlled flow system.

Apparatus:

  • A tubular reactor (e.g., quartz or alumina) housed in a furnace.

  • A system for precise delivery of the alkane and a carrier gas (e.g., argon).

  • A pressure controller.

  • A sampling system connected to an analytical instrument (e.g., Gas Chromatograph-Mass Spectrometer, GC-MS).

Procedure:

  • The reactor is heated to the desired pyrolysis temperature.

  • A dilute mixture of the alkane in an inert carrier gas (e.g., argon) is continuously flowed through the reactor at a controlled rate and pressure.[7]

  • The residence time of the gas mixture in the reactor is controlled by the flow rate and reactor volume.

  • Products are sampled at the reactor outlet through a heated transfer line to prevent condensation.

  • The product mixture is analyzed using GC-MS to identify and quantify the species present.

  • Experiments are repeated at various temperatures to determine the temperature dependence of the reaction rate and to calculate kinetic parameters.

Jet-Stirred Reactor (JSR) for Oxidation Studies

Objective: To investigate the oxidation kinetics of alkanes under well-mixed conditions.

Apparatus:

  • A spherical or toroidal quartz reactor with multiple inlet jets to ensure rapid mixing.

  • Separate mass flow controllers for the alkane, oxidizer (e.g., air or oxygen), and diluent gas (e.g., nitrogen or argon).

  • A furnace to maintain a constant reactor temperature.

  • A sampling probe (often a sonic probe for rapid quenching of reactions) connected to analytical instruments (e.g., GC-MS, Fourier-Transform Infrared Spectroscopy - FTIR).

Procedure:

  • The JSR is heated to the desired reaction temperature.

  • A premixed gas of the alkane, oxidizer, and diluent is introduced into the reactor through the jets at a constant flow rate.[5]

  • The residence time is controlled by the total flow rate and the reactor volume.

  • After reaching a steady state, a sample of the reacting mixture is continuously withdrawn through the sampling probe.

  • The concentrations of reactants, intermediates, and products are measured as a function of temperature.[5] This allows for the study of phenomena like the negative temperature coefficient (NTC) behavior.[5]

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts in the kinetic studies of branched alkanes.

Experimental_Workflow_Pyrolysis cluster_prep Sample Preparation cluster_reaction Pyrolysis Reaction cluster_analysis Product Analysis Alkane Branched Alkane (e.g., this compound) Mixer Gas Mixer Alkane->Mixer Carrier Inert Carrier Gas (e.g., Argon) Carrier->Mixer Reactor Flow Reactor (Heated) Mixer->Reactor Controlled Flow Sampling Gas Sampling Reactor->Sampling Product Mixture GCMS GC-MS Analysis Sampling->GCMS Data Kinetic Data (Rate Constants, Ea) GCMS->Data

Caption: Experimental workflow for alkane pyrolysis in a flow reactor.

Free_Radical_Pyrolysis Initiation Initiation Alkane R-R' (Alkane) Radical1 R• Alkane->Radical1 C-C Bond Fission Radical2 R'• Alkane->Radical2 C-C Bond Fission H_Abstraction Hydrogen Abstraction R• + R''-H → R-H + R''• Radical1->H_Abstraction Recombination Radical Recombination R• + R'• → R-R' Radical1->Recombination Disproportionation Disproportionation R• + R'• → Alkane + Alkene Radical1->Disproportionation Radical2->Recombination Radical2->Disproportionation Propagation Propagation Beta_Scission β-Scission R''• → Alkene + R'''• H_Abstraction->Beta_Scission Termination Termination

Caption: Generalized free-radical mechanism for alkane pyrolysis.

Low_Temp_Oxidation_Pathway RH Alkane (RH) R_dot Alkyl Radical (R•) RH->R_dot + OH• ROO_dot Alkylperoxy Radical (ROO•) R_dot->ROO_dot + O2 QOOH_dot Hydroperoxyalkyl Radical (•QOOH) ROO_dot->QOOH_dot Isomerization Alkene Alkene + HO2• ROO_dot->Alkene Decomposition O2QOOH_dot Peroxyhydroperoxyalkyl Radical (•OOQOOH) QOOH_dot->O2QOOH_dot + O2 CE Cyclic Ether + OH• QOOH_dot->CE Cyclization KHP Ketohydroperoxide (KHP) + OH• O2QOOH_dot->KHP Decomposition

Caption: Simplified low-temperature oxidation pathway for alkanes.

References

A Comparative Analysis of Thermodynamic Properties: Branched vs. Linear Alkanes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the thermodynamic properties of molecules is paramount. Alkanes, the simplest organic molecules, provide a fundamental framework for comprehending the relationship between molecular structure and thermodynamic characteristics. This guide offers an objective comparison of the thermodynamic properties of branched versus linear alkanes, supported by experimental data and detailed methodologies.

The structure of an alkane molecule, specifically its degree of branching, significantly influences its thermodynamic properties. These differences arise from variations in intermolecular forces and molecular stability. This comparison will focus on three key thermodynamic properties: boiling point, melting point, and the heat of combustion, which is indicative of the molecule's stability.

Boiling Point: A Matter of Surface Area

Linear alkanes consistently exhibit higher boiling points than their branched isomers. This phenomenon is directly attributable to the nature of intermolecular attractions, specifically London dispersion forces. These temporary fluctuating dipoles are the primary intermolecular forces in nonpolar alkanes. The strength of these forces is proportional to the surface area of the molecule.

Linear alkanes, with their elongated shape, have a larger surface area, allowing for more points of contact and stronger London dispersion forces between molecules. Consequently, more energy is required to overcome these forces and transition from the liquid to the gaseous phase, resulting in a higher boiling point.[1][2][3][4][5][6][7][8] Branched alkanes, being more compact and spherical, have a smaller surface area, leading to weaker intermolecular forces and lower boiling points.[1][2][3][4][5][6][7][8]

Melting Point: The Interplay of Packing and Symmetry

The trend for melting points is less straightforward than for boiling points. While linear alkanes generally have higher melting points than many of their branched counterparts due to their ability to pack more efficiently into a crystal lattice, molecular symmetry also plays a crucial role.[2][8][9] Highly symmetrical branched isomers can sometimes exhibit unusually high melting points. This is because their regular shape allows them to fit very neatly into a crystal lattice, leading to strong intermolecular forces in the solid state that require a significant amount of energy to overcome.[2][8][9]

Stability and Heat of Combustion: The Advantage of Branching

In terms of thermodynamic stability, branched alkanes are generally more stable than their linear isomers.[1][10][11][12][13][14] This increased stability is reflected in their lower standard enthalpy of formation and, consequently, their lower heat of combustion. The heat of combustion is the energy released when a compound undergoes complete combustion with oxygen. A lower heat of combustion indicates that the molecule was in a lower energy state (more stable) to begin with.[10][11][12][14] The greater stability of branched alkanes is often attributed to factors such as the relief of steric strain and electronic effects.

Quantitative Data Comparison

The following tables summarize the experimental data for the boiling points, melting points, and standard heats of combustion for isomers of pentane, hexane, heptane, and octane.

Pentane Isomers (C₅H₁₂) Boiling Point (°C) Melting Point (°C) Standard Enthalpy of Combustion (ΔH°c) (kJ/mol)
n-Pentane36.1-129.7-3509
Isopentane (2-Methylbutane)27.8-159.9-3502
Neopentane (2,2-Dimethylpropane)9.5-16.6-3494
Hexane Isomers (C₆H₁₄) Boiling Point (°C) Melting Point (°C) Standard Enthalpy of Combustion (ΔH°c) (kJ/mol)
n-Hexane68.7-95.3-4163
2-Methylpentane60.3-153.7-4158
3-Methylpentane63.3-118-4156
2,2-Dimethylbutane49.7-99.9-4154
2,3-Dimethylbutane58.0-128.5-4152
Heptane Isomers (C₇H₁₆) Boiling Point (°C) Melting Point (°C) Standard Enthalpy of Combustion (ΔH°c) (kJ/mol)
n-Heptane98.4-90.6-4817
2-Methylhexane90.0-118.3-4811
3-Methylhexane92.0-119.5-4809
2,2-Dimethylpentane79.2-123.8-4805
2,3-Dimethylpentane89.8-134.6-4802
2,4-Dimethylpentane80.5-119.2-4804
3,3-Dimethylpentane86.1-134.5-4802
3-Ethylpentane93.5-118.6-4808
2,2,3-Trimethylbutane80.9-25.0-4798
Octane Isomers (C₈H₁₈) Boiling Point (°C) Melting Point (°C) Standard Enthalpy of Combustion (ΔH°c) (kJ/mol)
n-Octane125.7-56.8-5471
2-Methylheptane117.6-109.0-5465
3-Methylheptane119.0-120.5-5463
4-Methylheptane117.7-121.2-5464
2,2-Dimethylhexane106.8-121.2-5460
2,3-Dimethylhexane115.6-110.0-5457
2,4-Dimethylhexane109.4-119.0-5459
2,5-Dimethylhexane109.1-91.3-5459
3,3-Dimethylhexane112.0-126.3-5457
3,4-Dimethylhexane117.7-109.5-5456
2,2,3-Trimethylpentane109.8-112.2-5453
2,2,4-Trimethylpentane99.2-107.4-5452
2,3,3-Trimethylpentane114.7-100.7-5451
2,3,4-Trimethylpentane113.5-109.6-5452

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the thermodynamic properties discussed.

Determination of Boiling Point (Capillary Method using Thiele Tube)

This method is suitable for small quantities of liquid.

Apparatus:

  • Thiele tube

  • Thermometer (0-200°C)

  • Capillary tubes (sealed at one end)

  • Small rubber band or wire

  • Heating oil (e.g., mineral oil)

  • Bunsen burner or micro-burner

  • Stand and clamp

Procedure:

  • Fill the Thiele tube with heating oil to a level just above the side arm.

  • Securely clamp the Thiele tube to a stand.

  • Introduce a small amount of the liquid alkane into a small test tube.

  • Place a capillary tube, sealed end up, into the test tube containing the liquid.

  • Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.

  • Immerse the thermometer and attached test tube into the heating oil in the Thiele tube, making sure the rubber band is not submerged in the oil.

  • Gently heat the side arm of the Thiele tube with a small flame. The convection currents in the oil will ensure uniform heating.

  • As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube.

  • Continue heating until a steady and rapid stream of bubbles is observed.

  • Remove the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. Record this temperature.

Determination of Melting Point (Capillary Method)

This is a standard method for determining the melting point of a solid organic compound.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp) or Thiele tube setup

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Solid alkane sample (if solid at room temperature)

Procedure:

  • Ensure the alkane sample is dry and finely powdered.

  • Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.

  • Tap the sealed end of the capillary tube on a hard surface to pack the solid down to a height of 2-3 mm.

  • Place the capillary tube into the heating block of the melting point apparatus or attach it to a thermometer for use in a Thiele tube.

  • Heat the apparatus. If the approximate melting point is known, heat rapidly to about 15-20°C below this temperature.

  • Then, decrease the heating rate to about 1-2°C per minute to ensure accurate determination.

  • Record the temperature at which the first drop of liquid is observed (the beginning of the melting range).

  • Record the temperature at which the last crystal of the solid melts (the end of the melting range). A pure compound will have a sharp melting range of 1-2°C.

Determination of Heat of Combustion (Bomb Calorimetry)

A bomb calorimeter is used to measure the heat of combustion of a substance at constant volume.

Apparatus:

  • Bomb calorimeter (including the bomb, bucket, and insulating jacket)

  • High-precision thermometer or temperature sensor

  • Oxygen cylinder with a pressure gauge

  • Crucible (e.g., platinum or stainless steel)

  • Ignition wire

  • Benzoic acid (for calibration)

  • Liquid alkane sample

Procedure:

  • Calibration:

    • Accurately weigh a pellet of benzoic acid (a substance with a known heat of combustion) and place it in the crucible.

    • Attach a piece of ignition wire to the electrodes in the bomb, ensuring it is in contact with the benzoic acid pellet.

    • Seal the bomb and pressurize it with a known excess of pure oxygen (typically to about 30 atm).

    • Place the bomb in the calorimeter bucket containing a precisely measured mass of water.

    • Allow the system to reach thermal equilibrium and record the initial temperature.

    • Ignite the sample by passing a current through the ignition wire.

    • Record the temperature at regular intervals until it reaches a maximum and then begins to cool.

    • From the temperature rise and the known heat of combustion of benzoic acid, calculate the heat capacity of the calorimeter.

  • Sample Measurement:

    • Accurately weigh a sample of the liquid alkane. Volatile liquids are typically sealed in a gelatin capsule or a thin glass ampoule.

    • Place the sample in the crucible within the bomb.

    • Repeat the procedure from step 1 (attaching the ignition wire, sealing, pressurizing, and igniting the sample).

    • Record the initial and final temperatures.

    • Calculate the heat released by the combustion of the alkane sample using the previously determined heat capacity of the calorimeter and the observed temperature change.

    • The standard enthalpy of combustion can then be calculated from the heat of combustion at constant volume.

Structure-Property Relationship Visualization

The following diagram illustrates the relationship between the molecular structure of alkanes and their resulting thermodynamic properties.

G cluster_properties Resulting Properties Linear Alkane Linear Alkane Lower Stability Lower Stability Linear Alkane->Lower Stability Increased Surface Area Increased Surface Area Linear Alkane->Increased Surface Area leads to Efficient Crystal Packing Efficient Crystal Packing Linear Alkane->Efficient Crystal Packing allows for Less Stable Less Stable Branched Alkane Branched Alkane Higher Stability Higher Stability Branched Alkane->Higher Stability Decreased Surface Area Decreased Surface Area Branched Alkane->Decreased Surface Area leads to Packing Disrupted by Branches Packing Disrupted by Branches Branched Alkane->Packing Disrupted by Branches can have More Stable More Stable Higher Boiling Point Higher Boiling Point Generally Higher Melting Point Generally Higher Melting Point Higher Heat of Combustion Higher Heat of Combustion Lower Stability->Higher Heat of Combustion Lower Boiling Point Lower Boiling Point Variable Melting Point Variable Melting Point Lower Heat of Combustion Lower Heat of Combustion Higher Stability->Lower Heat of Combustion Stronger van der Waals Forces Stronger van der Waals Forces Increased Surface Area->Stronger van der Waals Forces results in Stronger van der Waals Forces->Higher Boiling Point Efficient Crystal Packing->Generally Higher Melting Point Weaker van der Waals Forces Weaker van der Waals Forces Decreased Surface Area->Weaker van der Waals Forces results in Weaker van der Waals Forces->Lower Boiling Point Packing Disrupted by Branches->Variable Melting Point

Alkane Structure and Thermodynamic Properties

References

Assessing the Environmental Impact of 3-Ethyl-4-methylhexane: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a solvent extends beyond its chemical properties to its environmental footprint. This guide provides a comparative assessment of the environmental impact of 3-Ethyl-4-methylhexane relative to other commonly used solvents: n-Heptane, Toluene, and Cyclohexane. Due to a lack of direct experimental data for this compound, its environmental parameters are estimated based on its structural similarity to other branched alkanes.

Comparative Environmental Impact Data

The following table summarizes key environmental indicators for this compound and three common alternative solvents. These parameters are crucial in evaluating the potential environmental risk associated with their use.

ParameterThis compound (Estimated)n-HeptaneTolueneCyclohexane
Volatility (Vapor Pressure at 20°C, kPa) ~0.5 - 1.54.82.910.4
Biodegradability Potentially low to moderateReadily biodegradableReadily biodegradableInherently biodegradable
Aquatic Toxicity (LC50 to fish, 96h, mg/L) >1 - 102.15.54.53
Bioaccumulation Potential (Log Kow) ~4.84.662.733.44

Note: Data for this compound is estimated based on its chemical structure as a branched alkane.

Environmental Impact Assessment Workflow

The following diagram illustrates a typical workflow for assessing the environmental impact of a solvent.

Solvent Environmental Impact Assessment Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hazard Assessment cluster_2 Phase 3: Risk Characterization & Comparison A Identify Solvent and Alternatives B Gather Physicochemical Data (e.g., Vapor Pressure, Log Kow) A->B C Assess Volatility and Atmospheric Impact B->C D Evaluate Biodegradability (e.g., OECD 301) C->D E Determine Aquatic Toxicity (e.g., OECD 201, 202, 203) D->E F Estimate Bioaccumulation Potential (e.g., OECD 305) E->F G Compare Data for all Solvents F->G H Identify Environmentally Preferable Alternative G->H I Select Solvent for Application H->I

Caption: Workflow for solvent environmental impact assessment.

Detailed Experimental Protocols

The data presented in this guide is typically generated using standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). Below are detailed summaries of the methodologies for the key experiments cited.

Volatility (Vapor Pressure)

Protocol: OECD Test Guideline 104: Vapour Pressure

Methodology: This guideline describes several methods for determining the vapor pressure of a substance, which is a key indicator of its volatility. The choice of method depends on the expected vapor pressure range.

  • Dynamic Method: Measures the boiling temperature of the substance at different pressures.

  • Static Method: Involves introducing the substance into a vacuum and measuring the resulting pressure at equilibrium.

  • Isoteniscope Method: A standardized static method particularly suitable for liquids.

  • Effusion Method (Knudsen Effusion): Measures the rate of escape of vapor through a small orifice in a cell containing the substance under vacuum.

  • Gas Saturation Method: A carrier gas is passed through or over the substance at a known rate, and the amount of substance transported is determined.

For a solvent like this compound, the static or dynamic methods would be most appropriate.

Biodegradability

Protocol: OECD Test Guideline 301: Ready Biodegradability

Methodology: This set of six screening tests determines if a chemical is "readily biodegradable," meaning it is likely to be rapidly and completely mineralized in the environment.[1][2][3] A positive result in an OECD 301 test indicates a low potential for persistence in the environment.

  • General Principle: A small amount of the test substance is dissolved in a mineral medium, which is then inoculated with microorganisms from a source like sewage treatment plant effluent. The mixture is incubated in the dark under aerobic conditions for 28 days.

  • Measurement of Biodegradation: Degradation is followed by measuring either the disappearance of the chemical (Dissolved Organic Carbon - DOC) or the amount of carbon dioxide produced or oxygen consumed by the microorganisms.

  • Pass Criteria: A substance is considered readily biodegradable if it reaches a certain percentage of degradation within a 10-day window during the 28-day test period. For tests based on CO2 production or oxygen consumption, the pass level is 60% of the theoretical maximum. For tests based on DOC removal, the pass level is 70%.[1]

Given that branched alkanes can be more resistant to microbial degradation than their linear counterparts, a ready biodegradability test is crucial for assessing the persistence of this compound.[4]

Aquatic Toxicity

Protocols:

  • OECD Test Guideline 203: Fish, Acute Toxicity Test

  • OECD Test Guideline 202: Daphnia sp. Acute Immobilisation Test

  • OECD Test Guideline 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

Methodology: These tests are designed to determine the short-term toxicity of a substance to aquatic organisms at different trophic levels.

  • Fish Acute Toxicity Test (OECD 203): Fish (commonly rainbow trout, zebrafish, or fathead minnow) are exposed to the test substance in a graded series of concentrations for 96 hours.[5] The lethal concentration that kills 50% of the test fish (LC50) is determined.

  • Daphnia sp. Acute Immobilisation Test (OECD 202): Daphnia magna (a small crustacean) are exposed to the test substance for 48 hours. The concentration that causes 50% of the daphnids to become immobilized (EC50) is calculated.

  • Alga Growth Inhibition Test (OECD 201): A culture of a green alga (e.g., Pseudokirchneriella subcapitata) is exposed to the test substance over several generations (typically 72 hours). The concentration that inhibits the growth rate by 50% (EC50) is determined.

Bioaccumulation Potential

Protocol: OECD Test Guideline 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure

Methodology: This guideline provides methods to estimate the potential of a chemical to accumulate in living organisms. The bioconcentration factor (BCF) is the primary metric, representing the ratio of the chemical's concentration in the fish to its concentration in the water at steady state.

  • Aqueous Exposure Bioconcentration Test: Fish are exposed to the test substance dissolved in water at a constant concentration. The concentration of the substance is measured in the fish tissue and the water over time until a steady state is reached.

  • Dietary Exposure Bioaccumulation Test: This method is used for substances with very low water solubility. The fish are exposed to the substance through their diet.

  • Estimation using Log Kow: The octanol-water partition coefficient (Log Kow) is a measure of a substance's lipophilicity and is often used as a screening tool to predict bioaccumulation potential. A high Log Kow value (generally > 3) suggests a higher potential for bioaccumulation. The Log Kow of this compound is estimated to be around 4.8, indicating a significant potential for bioaccumulation.

References

Safety Operating Guide

Proper Disposal of 3-Ethyl-4-methylhexane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 3-Ethyl-4-methylhexane, a flammable hydrocarbon, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed procedural steps for its safe handling and disposal, in line with established protocols for flammable liquid waste management.

I. Understanding the Hazards

This compound is classified as a flammable liquid.[1][2][3] Its properties necessitate careful handling to prevent ignition and exposure. Adherence to safety protocols is paramount from the moment of use through to final disposal.

II. Quantitative Data Summary

For quick reference, the key physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular FormulaC9H20[4]
Molecular Weight128.25 g/mol [4][5]
Boiling Point140.1 °C at 760 mmHg[1]
Flash Point59.3 °C[1]
Density0.721 g/cm³[1]

III. Personal Protective Equipment (PPE) and Safety Measures

Before handling this compound, ensure the following personal protective equipment is worn and safety measures are in place:

  • Eye Protection: Chemical splash goggles or a face shield.[6]

  • Hand Protection: Wear appropriate chemical-resistant gloves, such as nitrile gloves (minimum 4mil thickness for incidental contact).[6] For more substantial handling, heavier-duty gloves are recommended.[6]

  • Protective Clothing: A lab coat or chemical-resistant apron should be worn.[7]

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6][8]

  • Ignition Sources: Eliminate all potential ignition sources, such as open flames, hot surfaces, and sparks, from the handling area.[2][8]

IV. Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste.[3][9] Under no circumstances should it be poured down the drain or mixed with general refuse.[2][3][9]

1. Waste Collection:

  • Collect waste this compound in a designated, compatible, and properly sealed waste container.[3][10] The container should be made of a material that will not react with the chemical.
  • Do not mix this compound with other incompatible waste streams. Specifically, keep it separate from oxidizing agents, strong acids, or bases.[8][10]
  • The waste container must be clearly labeled as "Hazardous Waste" and should identify the contents as "this compound" or "Flammable Hydrocarbon Waste".[3][10][11] The label should also include the associated hazards (e.g., "Flammable").[10]

2. Waste Storage:

  • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[10][12]
  • The storage area should be well-ventilated and away from heat and ignition sources.[8]
  • Ensure the waste container is kept closed at all times, except when adding waste.[3][12]

3. Disposal Request:

  • Once the waste container is full, or in accordance with your institution's policies, arrange for its disposal through your organization's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][8]
  • Do not attempt to dispose of the chemical waste yourself.

4. Decontamination of Empty Containers:

  • "Empty" containers that held this compound may still contain flammable vapors and should be handled with care.[2]
  • Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as flammable hazardous waste.[9]
  • After thorough rinsing, deface the label on the container and dispose of it according to your institution's guidelines for decontaminated laboratory glassware or plasticware.[11]

V. Experimental Protocols

While specific experimental protocols for the disposal of this compound are not typically performed in a standard laboratory setting (as disposal is handled by specialized waste management services), a common procedure for characterizing unknown hydrocarbon waste for disposal purposes is Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol: GC-MS Analysis of Hydrocarbon Waste

  • Objective: To identify and quantify the components of a hydrocarbon waste stream to ensure proper classification for disposal.

  • Materials: Gas chromatograph coupled with a mass spectrometer (GC-MS), appropriate capillary column (e.g., non-polar), helium carrier gas, sample vials, and a known standard of this compound.

  • Procedure: a. Prepare a dilute solution of the waste sample in a volatile solvent (e.g., hexane). b. Inject a small volume of the prepared sample into the GC. c. The sample is vaporized and carried by the helium gas through the capillary column, where components are separated based on their boiling points and interactions with the column's stationary phase. d. As components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. e. The mass spectrometer detects the mass-to-charge ratio of the fragments, producing a mass spectrum for each component. f. By comparing the retention time and mass spectrum of the unknown components to a known standard of this compound and a library of mass spectra, the identity and relative concentration of the components in the waste can be determined.

VI. Visual Workflow and Hazard Profile

To further clarify the disposal process and associated hazards, the following diagrams have been created.

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Disposal A Identify Waste as This compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Collect in a Labeled, Compatible Waste Container B->C D Store in Designated Satellite Accumulation Area C->D E Contact EHS for Waste Pickup D->E F Properly Decontaminate Empty Containers E->F

Caption: Decision workflow for the proper disposal of this compound.

HazardProfile cluster_hazards Primary Hazards cluster_ppe Required PPE cluster_actions Disposal Actions This compound This compound Flammability Flammable Liquid This compound->Flammability Goggles Safety Goggles Flammability->Goggles Gloves Resistant Gloves Flammability->Gloves Coat Lab Coat Flammability->Coat Collect Collect as Hazardous Waste Flammability->Collect Label Label Container Clearly Collect->Label EHS Contact EHS for Disposal Label->EHS

Caption: Hazard profile and corresponding safety measures for this compound.

References

Personal protective equipment for handling 3-Ethyl-4-methylhexane

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 3-Ethyl-4-methylhexane (CAS No. 3074-77-9) was not available in the public domain at the time of this writing. The following guidance is based on the general properties of flammable branched-chain alkanes and safety information for structurally similar compounds. Researchers should always consult a specific SDS for any chemical before handling and perform a thorough risk assessment.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural steps outlined below are designed to ensure safe operational use and proper disposal, fostering a secure laboratory environment.

Physicochemical and Hazard Data

The following table summarizes key quantitative data for this compound. As a flammable alkane, it should be handled with extreme caution.

PropertyValueSource
Molecular Formula C9H20--INVALID-LINK--[1]
Molecular Weight 128.25 g/mol --INVALID-LINK--[1]
CAS Number 3074-77-9--INVALID-LINK--[1]
Boiling Point (estimated) 140.1 °C at 760 mmHg--INVALID-LINK--[2]
Flash Point (estimated) 59.3 °C--INVALID-LINK--[2]
Density (estimated) 0.721 g/cm³--INVALID-LINK--[2]
Vapor Pressure (estimated) 5.7 hPa at 25 °C--INVALID-LINK--[3]

Inferred Hazard Classifications (based on n-nonane, an isomer):

  • Flammable Liquid (Category 3)[4]

  • Aspiration Hazard (Category 1)[4]

  • Skin Irritation (Category 2)[4]

  • Serious Eye Irritation (Category 2A)[4]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), May cause drowsiness or dizziness[4]

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is paramount when working with flammable hydrocarbons like this compound.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is required for all procedures that may generate vapors.

  • Ignition Sources: Eliminate all potential ignition sources from the handling area. This includes open flames, hot plates, and spark-producing equipment.[5] Use only intrinsically safe or explosion-proof electrical equipment.

  • Grounding and Bonding: To prevent the buildup of static electricity, which can ignite flammable vapors, ensure that all metal containers and equipment are properly grounded and bonded during transfer operations.

Administrative Controls
  • Training: All personnel must be trained on the hazards of flammable liquids and the specific procedures for handling this compound.

  • Labeling: Ensure all containers of this compound are clearly and accurately labeled with the chemical name and appropriate hazard warnings.

  • Emergency Procedures: Establish and clearly post emergency procedures for spills, fires, and personnel exposure. Ensure all lab personnel are familiar with these procedures and the location of safety equipment.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles are required. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or puncture before each use.

  • Skin and Body Protection: A flame-resistant lab coat should be worn over personal clothing. Ensure the lab coat is fully buttoned.

  • Respiratory Protection: If working outside of a fume hood or in an area with inadequate ventilation where vapor concentrations may exceed exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to ensure laboratory and environmental safety.

  • Waste Collection:

    • Collect all liquid waste containing this compound in a designated, properly labeled, and sealed waste container.

    • The container should be made of a material compatible with hydrocarbons and clearly marked as "Flammable Liquid Waste" and "Hazardous Waste."

    • Do not mix with other types of chemical waste unless compatibility has been confirmed.

  • Solid Waste:

    • Any solid materials contaminated with this compound (e.g., paper towels, gloves, pipette tips) must be collected in a separate, labeled hazardous waste container.

  • Storage of Waste:

    • Store waste containers in a designated satellite accumulation area that is well-ventilated and away from ignition sources.

    • Keep waste containers closed except when adding waste.

  • Final Disposal:

    • Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Response prep_risk Risk Assessment & SDS Review prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_setup Prepare Work Area (Fume Hood, Grounding) prep_ppe->prep_setup handle_transfer Transfer Chemical prep_setup->handle_transfer handle_experiment Perform Experiment handle_transfer->handle_experiment disp_collect_liquid Collect Liquid Waste handle_experiment->disp_collect_liquid disp_collect_solid Collect Solid Waste handle_experiment->disp_collect_solid emergency_spill Spill Response handle_experiment->emergency_spill emergency_fire Fire Response handle_experiment->emergency_fire emergency_exposure Personnel Exposure handle_experiment->emergency_exposure disp_store Store in Satellite Accumulation Area disp_collect_liquid->disp_store disp_collect_solid->disp_store disp_ehs Arrange EHS Pickup disp_store->disp_ehs

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.